molecular formula C24H32O6 B1238970 Verrucosidin CAS No. 88389-71-3

Verrucosidin

Cat. No.: B1238970
CAS No.: 88389-71-3
M. Wt: 416.5 g/mol
InChI Key: JSVLNARHSWZARV-FOOXNAEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Verrucosidin is a pyrone-type polyketide mycotoxin naturally produced by various Penicillium species, including P. polonicum and P. aurantiogriseum . It features a complex structure characterized by a 2H-pyran-2-one moiety and a dicyclic fused 3,6-dioxabicyclo[3.1.0]hexane unit, interconnected by a polyene chain . This compound is of significant interest in multiple research fields. Recent studies highlight its potent glucose uptake-stimulatory activity. Certain this compound derivatives have been shown to exhibit much stronger hypoglycemic effects than the positive control drug rosiglitazone in the 25–100 μM range, marking them as a potential new class of hypoglycemic agents . Preliminary structure-activity relationship (SAR) analysis suggests that an epoxy ring formation on C6-C7 is crucial for this activity . In oncology research, this compound has been investigated for its selective cytotoxicity under glucose-deprived conditions. Its mode of action was repositioned from a purported inhibitor of the chaperone protein GRP78 to a potent inhibitor of mitochondrial electron transport chain Complex I. This inhibition leads to a rapid depletion of cellular ATP levels under hypoglycemic conditions, causing cancer cell death, which provides a compelling mechanism for its selective toxicity in the nutrient-deprived tumor microenvironment . Additionally, newer this compound derivatives, such as poloncosidins G and K, have demonstrated a broad spectrum of antimicrobial activity, expanding the potential research applications of this compound family . Researchers can leverage this compound for studies in natural product chemistry, metabolic disease, cancer metabolism, and antimicrobial discovery. This product is intended for research purposes only and is not for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88389-71-3

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

4-methoxy-3,5-dimethyl-6-[(2R,3S)-2-methyl-3-[(2E,4E)-4-methyl-5-[(1S,2S,4R,5R)-2,4,5-trimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]penta-2,4-dien-2-yl]oxiran-2-yl]pyran-2-one

InChI

InChI=1S/C24H32O6/c1-12(11-22(6)21-23(7,30-21)16(5)28-22)10-13(2)18-24(8,29-18)19-14(3)17(26-9)15(4)20(25)27-19/h10-11,16,18,21H,1-9H3/b12-11+,13-10+/t16-,18+,21+,22+,23-,24-/m1/s1

InChI Key

JSVLNARHSWZARV-FOOXNAEUSA-N

SMILES

CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C3C(O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C

Isomeric SMILES

C[C@@H]1[C@@]2([C@@H](O2)[C@](O1)(C)/C=C(\C)/C=C(\C)/[C@H]3[C@](O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C

Canonical SMILES

CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C3C(O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C

Synonyms

verrucosidin

Origin of Product

United States

Foundational & Exploratory

A Deep Dive into the Scientific Journey of Verrucosidin: From Mycotoxin to a Potential Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucosidin, a mycotoxin produced by various Penicillium species, has a rich and evolving history of scientific inquiry. Initially identified as a neurotoxin, subsequent research has unveiled its potent anti-cancer properties, leading to a significant shift in its perceived mechanism of action. This in-depth technical guide provides a comprehensive overview of the history of this compound research, detailing its discovery, the elucidation of its primary molecular target, and the experimental methodologies that have been pivotal in this journey. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a valuable resource for researchers in the fields of oncology, mycotoxicology, and drug development.

Discovery and Initial Characterization

This compound is a pyrone-type polyketide mycotoxin produced by several species of fungi, including Penicillium aurantiogriseum, Penicillium melanoconidium, and Penicillium polonicum. Its chemical formula is C₂₄H₃₂O₆, with a molecular weight of 416.5 g/mol .[1] The molecule consists of a methylated α-pyrone, a polyene linker, and an epoxidated tetrahydrofuran (B95107) ring.[2][3]

Initially, this compound was characterized as a neurotoxin. Research demonstrated its ability to cause neurological diseases in animals, positioning it as a compound of concern in food safety and toxicology.[2][3]

The Paradigm Shift: From GRP78 Inhibitor to Mitochondrial Complex I Inhibitor

A significant turning point in this compound research was the investigation into its potential anti-cancer activities. Early studies identified this compound as a down-regulator of Glucose-Regulated Protein 78 (GRP78), a key chaperone protein involved in the unfolded protein response (UPR) and a crucial factor in tumor cell survival under stress conditions.

The GRP78 Hypothesis

The initial hypothesis centered on this compound's ability to inhibit the expression of the grp78 gene. This was based on findings from a reporter gene assay system. A derivative of this compound, deoxythis compound (B1245448), was found to dose-dependently inhibit the expression of the GRP78 promoter with a half-maximal inhibitory concentration (IC50) of 30 nM.[4] Another study reported that this compound itself inhibited the GRP78 promoter under glucose-deprived conditions with an IC50 of 50 nM.[5] This led to the proposition that this compound's cytotoxic effects on cancer cells were mediated through the suppression of the protective UPR pathway.

Repositioning the Mechanism of Action

Further in-depth investigations revealed a more fundamental mechanism of action for this compound. It was discovered that the down-regulation of GRP78 was a secondary effect. The primary target of this compound is, in fact, Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain .[5][6]

By inhibiting Complex I, this compound disrupts mitochondrial respiration and oxidative phosphorylation, leading to a rapid depletion of cellular ATP. This energy crisis is particularly detrimental to cancer cells, which often have a high metabolic rate. The subsequent down-regulation of GRP78 and other cellular processes is a consequence of this profound bioenergetic collapse.[5] This repositioning of this compound's mechanism of action has significant implications for its potential therapeutic applications, highlighting its role as a mitochondrial poison with selective effects on cancer cells under certain conditions.

Quantitative Data

A critical aspect of understanding the biological activity of this compound is the quantitative assessment of its effects. The following tables summarize the key inhibitory concentrations that have been reported in the literature.

CompoundTargetAssayIC50Cell Line/System
Deoxythis compoundGRP78 promoterLuciferase Reporter Assay30 nMNot specified
This compoundGRP78 promoterLuciferase Reporter Assay50 nMHT-29 human colon cancer cells

Table 1: Inhibitory Concentrations of this compound and its Derivative on GRP78 Promoter Activity [4][5]

Experimental Protocols

To facilitate further research into this compound, this section provides detailed methodologies for key experiments cited in the literature.

Isolation and Purification of this compound

Source: Penicillium species culture.

Protocol:

  • Extraction: Fungal mycelium is extracted with a mixture of methanol (B129727) and chloroform (B151607) (1:2, v/v) using ultrasonication for 30 minutes. After centrifugation, the liquid phase is collected. The mycelial pellet is subjected to two further extractions with ethyl acetate (B1210297) and isopropanol.[3]

  • Concentration: The combined extracts are concentrated at 45°C.[3]

  • Resuspension: The dried extract is resuspended in a 1:1 (v/v) solution of water and acetonitrile.[3]

  • Purification: Further purification is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

GRP78 Promoter Activity Assay (Luciferase Reporter Assay)

Principle: This assay measures the activity of the grp78 gene promoter by linking it to a reporter gene, typically luciferase. A decrease in luciferase activity in the presence of the test compound indicates inhibition of promoter activity.

Protocol Outline:

  • Cell Culture and Transfection: Cancer cells (e.g., HT-29) are cultured and then transfected with a plasmid vector containing the GRP78 promoter sequence upstream of the luciferase gene.

  • Treatment: The transfected cells are then treated with varying concentrations of this compound or the vehicle control under specific conditions (e.g., glucose deprivation) that are known to induce GRP78 expression.

  • Cell Lysis: After the treatment period, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.

  • Luciferase Assay: A luciferase substrate is added to the cell lysate. The luciferase enzyme catalyzes a reaction that produces light (bioluminescence).

  • Detection: The luminescence is measured using a luminometer. The reduction in light output in the treated samples compared to the control is used to determine the inhibitory effect of this compound on the GRP78 promoter.

Assessment of Mitochondrial Respiration (Seahorse XF Assay)

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. This allows for the assessment of mitochondrial respiration and glycolysis. Inhibition of Complex I by this compound will lead to a decrease in OCR.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in a Seahorse XF cell culture microplate.

  • Treatment: Cells are treated with various concentrations of this compound for a defined period.

  • Assay Preparation: The cell culture medium is replaced with a specialized assay medium, and the cells are equilibrated in a CO₂-free incubator.

  • Seahorse Analysis: The microplate is placed in the Seahorse XF Analyzer. The instrument sequentially injects mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Data Analysis: The OCR and ECAR data are analyzed to determine the effect of this compound on mitochondrial respiration. A significant decrease in basal and maximal respiration following this compound treatment would be indicative of mitochondrial inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the key biological processes discussed, the following diagrams have been generated using the DOT language.

verrucosidin_biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (verA) acetyl_coa->pks polyketide Polyketide Intermediate pks->polyketide methylation Methylation (verB) polyketide->methylation methylated_polyketide Methylated Polyketide methylation->methylated_polyketide monooxygenase1 Monooxygenase 1 (verC1) methylated_polyketide->monooxygenase1 epoxidation1 First Epoxidation monooxygenase1->epoxidation1 monooxygenase2 Monooxygenase 2 (verC2) epoxidation1->monooxygenase2 epoxidation2 Second Epoxidation monooxygenase2->epoxidation2 acyltransferase Acyltransferase (verG) epoxidation2->acyltransferase cyclization Cyclization acyltransferase->cyclization p450 Cytochrome P450 (verH) cyclization->p450 final_modification Final Modification p450->final_modification This compound This compound final_modification->this compound

Figure 1: Proposed biosynthetic pathway of this compound.

grp78_luciferase_assay cluster_workflow GRP78 Luciferase Reporter Assay Workflow start Start: Transfect cells with GRP78-luciferase plasmid treatment Treat cells with this compound (under glucose deprivation) start->treatment lysis Lyse cells treatment->lysis add_substrate Add luciferase substrate lysis->add_substrate measure Measure luminescence add_substrate->measure analyze Analyze data: Compare treated vs. control measure->analyze verrucosidin_moa This compound This compound complex_i Mitochondrial Complex I This compound->complex_i Inhibition etc Electron Transport Chain complex_i->etc Disruption oxphos Oxidative Phosphorylation etc->oxphos Impairment atp ATP Depletion oxphos->atp energy_crisis Cellular Energy Crisis atp->energy_crisis grp78 GRP78 Expression (Secondary Effect) energy_crisis->grp78 apoptosis Apoptosis energy_crisis->apoptosis

References

Verrucosidin: A Technical Guide to Producing Fungal Strains and Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucosidin is a neurotoxic mycotoxin belonging to the family of highly reduced polyketides.[1][2] It is characterized by a methylated α-pyrone, a polyene linker, and an epoxidated tetrahydrofuran (B95107) ring.[3] This compound has garnered significant interest in the scientific community due to its potent biological activities, including its ability to inhibit mitochondrial oxidative phosphorylation, which leads to cytotoxicity and potential antitumor effects.[3][4] this compound is primarily produced by various species within the Penicillium genus, with Penicillium polonicum being one of the most well-studied sources.[3][5][6][7] This technical guide provides an in-depth overview of the fungal strains and species known to produce this compound, detailed experimental protocols for its cultivation and extraction, and an exploration of its biosynthetic pathway.

This compound-Producing Fungal Species and Strains

This compound production has been attributed to a range of fungal species, predominantly within the Penicillium genus. The following table summarizes the key species and strains identified as this compound producers.

Fungal SpeciesStrain(s)Key Findings
Penicillium polonicumX6, CS-252A common food contaminant capable of producing this compound.[3][5] The biosynthetic gene cluster for this compound has been identified and characterized in this species.[6][7][8] Strain CS-252, isolated from deep-sea cold-seep sediments, produces novel this compound derivatives called poloncosidins.[9]
Penicillium aurantiogriseumCBS 112021Used as a positive control for this compound production in research.[3] A marine-derived strain has been shown to produce verrucosidinol and verrucosidinol acetate (B1210297), two new pyrone-type polyketides, along with this compound.[10]
Penicillium verrucosum var. cyclopiumNot specifiedOne of the initial sources from which this compound was isolated.[3]
Penicillium expansumNot specifiedIdentified as a producer of this compound.[3]
Penicillium crustosumCAL64Known to produce tremorgenic mycotoxins, with some strains also producing this compound.[3][11][12]
Penicillium cellarumYM1Produces this compound derivatives, including new compounds named penicicellarusins A-G, which have shown glucose-uptake-stimulatory activity.[1][13]
Penicillium cyclopiumSD-413Isolated from marine sediment, this species produces C-9 epimeric this compound derivatives.[14]

Experimental Protocols

Fungal Cultivation for this compound Production

1. In Vitro Culture of Penicillium polonicum [3][5]

  • Strain Maintenance: Fungal strains are maintained in glycerol (B35011) stock at -80°C. For routine use, they are grown on Potato Dextrose Agar (PDA) plates supplemented with 50 μg/ml streptomycin (B1217042) at 25°C in the dark for 7–10 days.

  • Conidial Suspension Preparation: Conidia are harvested by adding 5 ml of sterile water with 0.01% (v/v) Tween-20 to the surface of a mature fungal culture on a Petri dish and gently scraping the surface. The conidial concentration is determined using a hemocytometer and adjusted as needed.

  • Liquid Culture for this compound Production:

    • Inoculate 30 ml of Malt (B15192052) Extract Broth (MEB; 2% malt extract, 2% glucose, 0.1% peptone) or Czapek Yeast Broth (CYB; 0.5% yeast extract, 3.5% Czapek broth) with 1 ml of a conidial suspension (10⁸ conidia/ml).

    • Incubate the flasks at 26°C for 10 days with a 12-hour light/12-hour dark cycle and 55% relative humidity.

2. Solid-State Fermentation of Penicillium polonicum CS-252 [9]

  • Medium Preparation: Use 1 L Erlenmeyer flasks containing a solid medium of 70 g rice, 0.3 g peptone, 0.5 g yeast extract, 0.2 g corn steep liquor, 0.1 g monosodium glutamate, and 100 mL of natural seawater. Autoclave the medium at 120°C for 20 minutes.

  • Inoculation and Incubation: Inoculate the sterilized medium with fresh mycelia of P. polonicum CS-252 grown on PDA. Culture statically at room temperature for 30 days.

This compound Extraction and Purification

1. Extraction from Fungal Mycelium [3][5]

  • Initial Extraction:

    • Place approximately 0.5 g of fungal mycelium in a 2-ml tube.

    • Add 1.5 ml of a methanol:chloroform (1:2, v/v) solution.

    • Subject the mixture to ultrasound for 30 minutes.

    • Centrifuge at 4452 × g for 5 minutes and transfer the liquid phase to a new tube.

  • Subsequent Extractions:

    • Perform a second extraction on the mycelial pellet with ethyl acetate.

    • Perform a third extraction with isopropanol.

  • Concentration and Resuspension:

    • Combine all extracts and concentrate them at 45°C.

    • Resuspend the dry extract in 500 μl of H₂O:acetonitrile (1:1, v/v) for analysis.

2. Extraction from Solid-State Fermentation [9]

  • Extraction: Thoroughly extract the entire culture with ethyl acetate (EtOAc).

  • Fractionation and Purification:

    • Fractionate the crude extract using column chromatography over Lobar LiChroprep RP-18 with a MeOH-H₂O gradient.

    • Further purify the fractions using column chromatography on silica (B1680970) gel and Sephadex LH-20, followed by preparative Thin Layer Chromatography (TLC) to yield pure compounds.

Chemical Analysis

This compound and its derivatives are typically analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[3][5]

This compound Biosynthesis

The biosynthesis of this compound in Penicillium polonicum is governed by a dedicated biosynthetic gene cluster (BGC), often referred to as the 'ver' cluster.[6][7][8] The cornerstone of this cluster is the polyketide synthase (PKS) gene, verA.

Key Genes in the this compound Biosynthetic Gene Cluster:

GenePutative Function
verAPolyketide Synthase (PKS)

The identification of the ver cluster was achieved through comparative genomics, transcriptional analysis, and targeted gene knockout using CRISPR-Cas9 technology.[3][6][7][8] By comparing the genome of P. polonicum with known α-pyrone PKS genes from other fungi, researchers identified 16 putative PKS genes.[7] Subsequent transcriptional analysis under this compound-producing conditions revealed that only verA was actively transcribed.[8] The definitive role of verA was confirmed by creating a deletion mutant, which was no longer able to produce this compound.[3][6][7]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process initiated by the VerA PKS. While the exact enzymatic steps for all tailoring enzymes in the cluster are still under investigation, a proposed pathway involves the iterative action of the PKS to assemble the polyketide backbone, followed by modifications such as methylation and cyclization to form the characteristic α-pyrone and tetrahydrofuran rings.

Verrucosidin_Biosynthesis_Workflow cluster_identification Gene Cluster Identification cluster_validation Gene Cluster Validation Genome P. polonicum Genome PKS_Search Bioinformatic Search (BLAST with known α-pyrone PKS) Genome->PKS_Search Putative_PKS 16 Putative PKS Genes PKS_Search->Putative_PKS qPCR Transcriptional Analysis (qPCR) Putative_PKS->qPCR verA_ID verA Gene Identified qPCR->verA_ID verA_ID_2 verA Gene CRISPR CRISPR-Cas9 Gene Deletion verA_ID_2->CRISPR Mutant verA Deletion Mutant CRISPR->Mutant Analysis HPLC-MS/MS Analysis Mutant->Analysis No_this compound Cessation of This compound Production Analysis->No_this compound

Caption: Workflow for the identification and validation of the this compound gene cluster.

The following diagram illustrates a simplified, proposed biosynthetic pathway for this compound.

Verrucosidin_Pathway PKS Polyketide Synthase (VerA) Polyketide Linear Polyketide Intermediate PKS->Polyketide Tailoring Tailoring Enzymes (e.g., Methyltransferases, Oxidoreductases) Polyketide->Tailoring Cyclization Cyclization & Epoxidation Tailoring->Cyclization This compound This compound Cyclization->this compound

Caption: Proposed biosynthetic pathway for this compound.

Conclusion

The study of this compound and its producing fungal strains is a dynamic field with implications for mycotoxin control in food safety and for the discovery of new therapeutic agents. The detailed methodologies and the elucidation of the biosynthetic gene cluster in Penicillium polonicum provide a solid foundation for further research. Future work may focus on optimizing production yields, exploring the bioactivity of novel this compound derivatives, and further dissecting the regulatory networks that control this compound biosynthesis. The application of synthetic biology and metabolic engineering approaches, guided by the knowledge of the 'ver' gene cluster, holds significant promise for the development of new pharmaceuticals and for mitigating the risks associated with this potent mycotoxin.

References

Verrucosidin: A Comprehensive Technical Guide to its Natural Sources, Environmental Occurrence, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucosidin, a potent neurotoxic mycotoxin, has garnered significant attention within the scientific community due to its unique biological activities and potential therapeutic applications. Produced predominantly by various species of the Penicillium fungus, this compound's presence has been documented in a range of environments, from common food matrices to unique marine ecosystems. This technical guide provides an in-depth exploration of the natural sources and environmental distribution of this compound. It details the fungal species responsible for its production and its prevalence in consumables such as dry-cured meats and nuts, as well as its discovery in marine sediments. Furthermore, this document outlines established experimental protocols for the extraction, isolation, and quantification of this compound, offering a valuable resource for researchers in the field. A key focus is the elucidation of its primary mechanism of action: the inhibition of mitochondrial oxidative phosphorylation through the disruption of Complex I of the electron transport chain. This guide presents this critical signaling pathway and associated cellular consequences in a clear, visual format to facilitate a deeper understanding of this compound's molecular interactions. All quantitative data has been systematically compiled into tables for straightforward comparison, and detailed methodologies for key experiments are provided to ensure reproducibility.

Natural Sources and Environmental Occurrence

This compound is a secondary metabolite primarily produced by a variety of fungal species, most notably within the genus Penicillium. Its occurrence is widespread, with detection in both terrestrial and marine environments.

Fungal Producers

The principal fungal producers of this compound are members of the Penicillium genus. Several species have been identified as capable of synthesizing this mycotoxin, with their prevalence varying depending on the substrate and environmental conditions.

  • Penicillium polonicum : This species is a ubiquitous fungus frequently found as a contaminant on various food matrices, including meat, nuts, and fresh fruits like grapes and strawberries.[1][2] It is also a known postharvest pathogen on apples, pears, onions, and chestnuts.[1]

  • Penicillium aurantiogriseum : This species is another significant producer of this compound and has been isolated from food and feed.[3]

  • Penicillium cyclopium : This fungus, isolated from marine sediments in the East China Sea, has also been identified as a source of this compound and its derivatives.[4][5]

  • Penicillium verrucosum var. cyclopium : This was the initial species from which this compound was first isolated.[6]

  • Penicillium cellarum : This species has been shown to produce a variety of this compound derivatives.

Environmental Niches

This compound has been detected in a variety of environmental settings, highlighting the adaptability of its producing fungi.

  • Food Products : Dry-cured meat products are a significant habitat for this compound-producing fungi, particularly Penicillium polonicum.[7][8][9] The conditions present during the ripening process of these meats can be conducive to fungal growth and mycotoxin production. Nuts are another food category where Penicillium species and their toxic metabolites, including this compound, can be found.[1][10]

  • Marine Environments : The discovery of this compound-producing fungi, such as Penicillium cyclopium and Penicillium polonicum, in marine sediments from locations like the East China Sea and the South China Sea, indicates that marine ecosystems are a notable, and perhaps underexplored, reservoir of this mycotoxin.[4][5][11][12][13]

Quantitative Analysis of this compound Occurrence

While the presence of this compound in various environments is well-documented, quantitative data on its concentration in naturally contaminated samples remains limited. Most available data pertains to laboratory-controlled fungal growth experiments. The following table summarizes the production of this compound by Penicillium polonicum on different laboratory media under varying conditions of water activity (aw) and temperature. This data is crucial for understanding the environmental factors that favor the production of this mycotoxin.

Fungal SpeciesSubstrate/MediumWater Activity (aw)Temperature (°C)This compound Production (µ g/plate )Reference
Penicillium polonicumMalt Extract Agar (MEA)0.9925Highest Amount[6]
Penicillium polonicumMeat Peptone Agar (MPA)0.9925Highest Amount[6]
Penicillium polonicumMalt Extract Agar (MEA)0.9720> 0.01[8]
Penicillium polonicumMalt Extract Agar (MEA)0.9725> 0.01[8]
Penicillium polonicumMeat Peptone Agar (MPA)0.9720> 0.01[8]
Penicillium polonicumMeat Peptone Agar (MPA)0.9725> 0.01[8]

Table 1: Quantitative production of this compound by Penicillium polonicum under controlled laboratory conditions.

Experimental Protocols

The accurate detection and quantification of this compound are paramount for research and safety monitoring. This section provides detailed methodologies for the extraction and analysis of this compound from fungal cultures.

Fungal Culture for this compound Production

Objective: To cultivate this compound-producing fungi under conditions that promote mycotoxin synthesis.

Materials:

  • This compound-producing fungal strain (e.g., Penicillium polonicum)

  • Potato Dextrose Agar (PDA) plates

  • Malt Extract Broth (MEB) or Czapek Yeast Broth (CYB)

  • Sterile water with 0.01% (v/v) Tween-20

  • Hemocytometer

  • Incubator

Procedure:

  • Grow the fungal strain on PDA plates at 25°C in the dark for 7-10 days.[1]

  • Prepare a conidial suspension by adding 5 ml of sterile water with 0.01% (v/v) Tween-20 to the mature fungal culture and gently scraping the surface.

  • Determine the final conidia concentration using a hemocytometer and adjust as needed.

  • To evaluate this compound production in vitro, inoculate 1 ml of the conidial suspension (108 conidia/ml) into 30 ml of MEB or CYB.[14]

  • Incubate the flasks at 26°C for 10 days with a 12-hour light and 12-hour dark cycle.[1]

Extraction of this compound from Fungal Mycelium

Objective: To efficiently extract this compound from the fungal biomass for subsequent analysis.

Materials:

  • Fungal mycelium

  • Methanol:Chloroform (1:2, v/v)

  • Ethyl acetate (B1210297)

  • Isopropanol

  • Centrifuge

  • Ultrasound bath

  • Concentrator (e.g., Eppendorf concentrator)

  • Water:Acetonitrile (B52724) (1:1, v/v)

  • HPLC vials

Procedure:

  • Separate the fungal mycelium from the liquid media.

  • Place approximately 0.5 g of fungal mycelium into a 2 ml tube.

  • Add 1.5 ml of methanol:chloroform (1:2, v/v) to the samples.

  • Subject the samples to ultrasound for 30 minutes.

  • Centrifuge at 4452 × g for 5 minutes and transfer the liquid phase to a new tube.

  • Perform two further extractions on the mycelium pellet: the first with ethyl acetate and the second with isopropanol.

  • Combine all extracts and concentrate at 45°C.

  • Resuspend the dry extracts in 500 μl of water:acetonitrile (1:1, v/v).

  • Transfer the resuspended extract into an HPLC vial for analysis.[1]

HPLC-MS/MS Analysis of this compound

Objective: To qualitatively and quantitatively analyze this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Mass Spectrometer with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., Pursuit XRs ULTRA 2.8 μm, 100 × 2 mm)

Qualitative Analysis Parameters:

  • Mobile Phase: Solvents A and B composed of 40% 0.05% formic acid and 60% acetonitrile, respectively.[1]

  • Flow Rate: 0.2 L/min.[1]

  • Mode: Isocratic for 5 minutes.[1]

  • Ionization Mode: Positive ion mode (ESI+).[1]

  • Scan Mode: Product Ion Scan (PS).[1]

  • m/z Transition: 417→100–427.[1]

  • Collision Gas (Ar) Pressure: 2 mbar.[1]

Metabolic Profile Analysis Parameters:

  • Mobile Phase: Solvent A: water with 0.1% formic acid; Solvent B: acetonitrile with 0.1% formic acid.[1]

  • Gradient Program: 0–3 min isocratic 5% B, linear gradient to 100% B until 40 min, and from 40 to 45 min isocratic 100% B.[1]

  • Flow Rate: 300 μl/min.[1]

  • Mass Spectra Acquisition: Full-scan in positive-ion mode over the m/z range from 100 to 700.[1]

Signaling Pathways and Cellular Effects

The primary and most well-characterized biological effect of this compound is its potent inhibition of mitochondrial respiration, a fundamental process for cellular energy production.

Inhibition of Mitochondrial Oxidative Phosphorylation

This compound specifically targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[6][7] This inhibition disrupts the flow of electrons from NADH to ubiquinone, a critical step in the generation of the proton motive force required for ATP synthesis.

Verrucosidin_Inhibition_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP_Synthase ATP Synthesis NADH NADH Complex_I Complex I (NADH:ubiquinone oxidoreductase) NADH->Complex_I e- NAD NAD+ Complex_I->NAD Q Ubiquinone (Q) Complex_I->Q e- Proton_Gradient Proton Gradient (H+) Complex_I->Proton_Gradient H+ pumping This compound This compound This compound->Complex_I QH2 Ubiquinol (QH2) Complex_III Complex III QH2->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- Complex_III->Proton_Gradient Oxygen O₂ Complex_IV->Oxygen e- Complex_IV->Proton_Gradient Water H₂O ATP_Synthase ATP Synthase (Complex V) Proton_Gradient->ATP_Synthase H+ flow ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase

Caption: this compound inhibits Complex I of the ETC.

The diagram above illustrates the inhibitory action of this compound on Complex I of the mitochondrial electron transport chain. By blocking the transfer of electrons from NADH, this compound prevents the subsequent reduction of ubiquinone and disrupts the pumping of protons across the inner mitochondrial membrane by Complex I. This leads to a collapse of the proton gradient that drives ATP synthase.

Cellular Consequences of this compound Exposure

The inhibition of mitochondrial Complex I by this compound triggers a cascade of downstream cellular events, primarily stemming from severe energy depletion, especially under conditions where glycolysis is also impaired.

Cellular_Consequences This compound This compound Complex_I_Inhibition Inhibition of Mitochondrial Complex I This compound->Complex_I_Inhibition ETC_Disruption Disruption of Electron Transport Chain Complex_I_Inhibition->ETC_Disruption Proton_Pumping_Block Blocked Proton Pumping ETC_Disruption->Proton_Pumping_Block Proton_Gradient_Collapse Collapse of Proton Gradient Proton_Pumping_Block->Proton_Gradient_Collapse ATP_Synthase_Inhibition Inhibition of ATP Synthase Proton_Gradient_Collapse->ATP_Synthase_Inhibition ATP_Depletion Severe ATP Depletion ATP_Synthase_Inhibition->ATP_Depletion Protein_Synthesis_Deterioration Deterioration of General Protein Synthesis ATP_Depletion->Protein_Synthesis_Deterioration Cell_Death Cell Death Protein_Synthesis_Deterioration->Cell_Death Hypoglycemia Hypoglycemic Conditions Hypoglycemia->ATP_Depletion exacerbates

Caption: Cellular consequences of this compound exposure.

The key cellular consequences include:

  • Severe ATP Depletion : The disruption of oxidative phosphorylation leads to a rapid and significant decrease in cellular ATP levels. This effect is particularly pronounced under hypoglycemic conditions, where cells are more reliant on mitochondrial respiration for energy.[6][15]

  • Deterioration of General Protein Synthesis : The lack of sufficient ATP impairs energy-dependent cellular processes, including general protein synthesis.[6]

  • Cell Death : The culmination of severe energy crisis and the breakdown of essential cellular functions ultimately leads to cell death.[6] The mode of cell death, whether apoptosis or necrosis, can be dependent on the extent of ATP depletion.[16]

Conclusion

This compound is a mycotoxin of significant interest due to its widespread natural occurrence and potent biological activity. Its production by various Penicillium species in common food items and unique marine environments underscores the importance of continued surveillance and research. The detailed experimental protocols provided in this guide offer a solid foundation for the accurate detection and quantification of this compound. The elucidation of its mechanism of action as a specific inhibitor of mitochondrial Complex I provides a clear target for further investigation into its toxicological properties and potential therapeutic applications. The diagrams presented visually simplify the complex signaling and cellular consequences of this compound exposure. This comprehensive technical guide serves as a valuable resource for researchers and professionals dedicated to understanding the multifaceted nature of this compound and its impact on biological systems. Further research is warranted to expand our knowledge of its quantitative occurrence in diverse environmental niches and to fully explore its potential in drug development.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Verrucosidin

Author: BenchChem Technical Support Team. Date: December 2025

Verrucosidin is a neurotoxic mycotoxin produced by several species of the Penicillium fungus, including P. polonicum and P. verrucosum.[1][2] As a member of the highly reduced polyketide family, its intricate chemical architecture and significant biological activities, such as the inhibition of mitochondrial oxidative phosphorylation, have made it a subject of extensive research.[1][2] This guide provides a detailed overview of the chemical structure, stereochemistry, and analytical methodologies related to this compound, tailored for researchers and professionals in drug development.

Chemical Structure

This compound is characterized by a unique assembly of three core structural motifs: a methylated α-pyrone ring, a conjugated polyene linker, and a complex, epoxidated tetrahydrofuran (B95107) ring system.[1][3] More specifically, its structure consists of a 2H-pyran-2-one moiety and a dicyclic fused 3,6-dioxabicyclo[3.1.0]hexane system, interconnected by a polyene chain.[3]

The systematic IUPAC name for this compound is 4-methoxy-3,5-dimethyl-6-[(2R,3S)-2-methyl-3-[(2E,4E)-4-methyl-5-[(1S,2S,4R,5R)-2,4,5-trimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]penta-2,4-dien-2-yl]oxiran-2-yl]pyran-2-one.[4]

Below is a diagram illustrating the general chemical structure of this compound.

Core structural components of this compound.

Stereochemistry and Absolute Configuration

The complex three-dimensional arrangement of atoms, or stereochemistry, is critical to the biological function of this compound. The molecule possesses multiple chiral centers, leading to various possible stereoisomers. The definitive spatial arrangement, known as the absolute configuration, has been a significant focus of chemical research.

Initial assignments of the absolute configuration of this compound and its derivatives have been subject to revision based on advanced analytical techniques.[5][6] Modern methods, including Mosher's method, Time-Dependent Density Functional Theory (TDDFT) calculations of Electronic Circular Dichroism (ECD), and Optical Rotation (OR), have been employed to unequivocally determine the absolute configurations of these complex molecules.[5][6] For instance, recent studies on penicyrone A, a this compound derivative, led to a revision of the previously reported absolute configuration at the C-6 position from (6S) to (6R) for this class of compounds.[5][6]

The established absolute configuration for this compound, as reflected in its IUPAC name, defines the precise stereochemistry at each chiral center.[4]

Physicochemical and Spectroscopic Data

The characterization of this compound and its analogues relies heavily on spectroscopic and physical data. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Optical rotation is a key measure for characterizing chiral molecules.

Table 1: Physicochemical Properties of Selected this compound Derivatives

Compound Molecular Formula HRESIMS [M+H]+ (Calculated) Optical Rotation [α]D25 (c, Solvent)
Poloncosidin D C21H30O4 347.2166 (as [M+Na]+) +38 (c 0.14, MeOH)
Poloncosidin F C23H32O6 405.2272 +30 (c 0.10, MeOH)
Penicicellarusin A C24H32O7 455.2040 (as [M+Na]+) +55.6 (c 0.1, MeOH)

| Penicicellarusin B | C23H30O7 | 441.1884 (as [M+Na]+) | +51.0 (c 0.1, MeOH) |

Data sourced from[3][7].

Table 2: 1H and 13C NMR Data for Poloncosidin A (in DMSO-d6)

Position δC (ppm) δH (ppm, mult., J in Hz)
1 164.5
2 108.6
3 170.7
4 106.0
5 161.8
6 137.1
7 139.1 6.16, s
8 129.5
9 137.2 5.93, s
10 127.2 5.61, s
11 59.9 5.53, s
13 138.2
14 81.6 4.62, q, 6.4
15 100.8
16 9.9 1.93, s
17 10.1 1.88, s
18 20.2 1.95, s
19 19.9 1.96, s
20 14.1 2.00, s
21 24.3 1.33, s
22 19.7 1.66, s
23 18.0 1.16, d, 6.4

| 4-OCH3 | 60.3 | 3.82, s |

NMR data adapted from[7][8]. Chemical shifts are reported in ppm.

Experimental Protocols

The study of this compound involves a multi-step process encompassing fungal cultivation, compound isolation, and structural analysis.

  • Cultivation: Penicillium strains are cultured in a suitable liquid or solid medium (e.g., Yeast Extract Sucrose) under controlled conditions to promote the production of secondary metabolites.[9]

  • Extraction: The fungal culture (mycelium and broth) is extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of metabolites.

  • Purification: The crude extract is subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate pure this compound and its derivatives.[3]

The determination of the chemical structure of a novel this compound derivative is a systematic process.

  • Mass Spectrometry: HRESIMS is performed to obtain the exact mass and molecular formula of the isolated compound.

  • NMR Spectroscopy: A comprehensive set of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted. These experiments reveal the connectivity of atoms and the spatial proximity of protons, which helps to establish the planar structure and relative configuration.[7][10]

  • Chiroptical Methods: The absolute configuration is determined by measuring the optical rotation and by comparing experimental Electronic Circular Dichroism (ECD) spectra with those calculated using TDDFT methods.[5][7]

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the complete 3D structure, including the absolute stereochemistry.[11][12]

G Workflow for this compound Structure Elucidation cluster_isolation Isolation & Purification cluster_analysis Structural Analysis Fermentation Fungal Fermentation (Penicillium sp.) Extraction Solvent Extraction Fermentation->Extraction Purification Chromatography (Silica, RP-HPLC) Extraction->Purification MS HRESIMS (Molecular Formula) Purification->MS Pure Compound NMR 1D & 2D NMR (Planar Structure, Relative Stereochemistry) MS->NMR Chiroptical ECD & Optical Rotation (Absolute Stereochemistry) NMR->Chiroptical Final_Structure Final Structure & Stereochemistry NMR->Final_Structure Xray X-ray Crystallography (Definitive 3D Structure) Chiroptical->Xray If crystalizable Chiroptical->Final_Structure Xray->Final_Structure

A typical workflow for isolating and characterizing this compound derivatives.

Understanding the genetic basis of this compound production is crucial for bioengineering and controlling its synthesis.

  • Genome Sequencing: The genomic DNA of the producing Penicillium strain is extracted and sequenced.[13]

  • Bioinformatic Analysis: The genome is searched for putative polyketide synthase (PKS) genes, often by using the sequences of known PKS genes (e.g., for aurovertin (B1171891) and citreoviridin) as queries in BLAST searches.[13][14]

  • Gene Expression Analysis: Quantitative PCR (qPCR) is used to determine which of the identified PKS genes are actively transcribed under conditions where this compound is produced.[13]

  • Gene Knockout: The role of a candidate PKS gene (e.g., verA) is confirmed by deleting it using CRISPR-Cas9 technology. The resulting mutant is then analyzed to confirm that it can no longer produce this compound.[14][15]

G This compound Biosynthesis Pathway cluster_tailoring Post-PKS Modifications PKS Polyketide Synthase (VerA) - Forms polyketide backbone Precursor Polyketide Precursor PKS->Precursor Tailoring Tailoring Enzymes This compound This compound Tailoring->this compound Methyltransferase Methyltransferase (VerB) - Adds methyl groups Monooxygenase Monooxygenases (VerC1, VerC2) - Catalyze oxidations/epoxidations P450 Cytochrome P450 (VerH) - Further modifications Precursor->Tailoring

Simplified diagram of the this compound biosynthetic pathway.

Conclusion

This compound remains a molecule of significant interest due to its complex chemical structure and potent biological activity. The elucidation of its stereochemistry, enabled by a combination of advanced spectroscopic and computational methods, is crucial for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts. The identification of its biosynthetic gene cluster further opens avenues for manipulating its production and generating novel analogues with potentially improved therapeutic properties.[13][14] This guide provides a foundational technical overview to support ongoing and future research in this area.

References

The Verrucosidin Biosynthetic Pathway in Penicillium polonicum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucosidin, a neurotoxic mycotoxin produced by Penicillium polonicum, has garnered significant interest due to its potent inhibition of mitochondrial oxidative phosphorylation and potential applications in oncology.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and proposed chemical transformations. The identification and characterization of the this compound biosynthetic gene cluster (ver) have been pivotal in understanding how this complex polyketide is assembled. This document summarizes the current knowledge, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the biosynthetic pathway and associated workflows to facilitate further research and exploitation of this intriguing natural product.

The this compound Biosynthetic Gene Cluster (ver)

The biosynthesis of this compound is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC), designated as the ver cluster, within the genome of Penicillium polonicum.[2][3] The identification of this cluster was achieved through comparative genomics, utilizing the polyketide synthase (PKS) genes from the biosynthesis of structurally related α-pyrones, aurovertin (B1171891) and citreoviridin (B190807), as search queries.[4][5] Transcriptional analysis under this compound-producing conditions confirmed the expression of the core PKS gene, verA.[2] The ver gene cluster comprises a core polyketide synthase and a suite of tailoring enzymes responsible for the intricate chemical modifications of the polyketide backbone.[5][6]

Table 1: Genes of the this compound Biosynthetic Cluster in Penicillium polonicum

GeneProposed FunctionHomology/Domain Information
verAHighly Reducing Polyketide Synthase (HR-PKS)Core enzyme responsible for polyketide chain synthesis.
verBMethyltransferasePutatively involved in the methylation of the polyketide backbone or intermediates.
verC1FAD-dependent monooxygenasePredicted to be involved in oxidation/epoxidation reactions.
verC2FAD-dependent monooxygenasePredicted to be involved in oxidation/epoxidation reactions.
verGAcyltransferaseMay be involved in the transfer of acyl groups during biosynthesis.
verHCytochrome P450 monooxygenaseLikely catalyzes specific hydroxylation or epoxidation steps.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by the iterative action of the highly reducing polyketide synthase (HR-PKS), VerA, which assembles a polyketide chain from acetate (B1210297) and malonate precursors. This backbone then undergoes a series of modifications by the tailoring enzymes encoded in the ver cluster to yield the final complex structure of this compound. While the exact sequence of events and all intermediates have not been fully elucidated, a putative pathway can be proposed based on the functions of the identified enzymes and by analogy to the biosynthesis of similar polyketides, such as deoxythis compound.[1][7]

The key steps are proposed to be:

  • Polyketide Chain Assembly: VerA catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone.

  • Methylation: The methyltransferase, VerB, likely adds a methyl group to the polyketide chain.

  • Oxidative Modifications: The two FAD-dependent monooxygenases (VerC1 and VerC2) and the cytochrome P450 monooxygenase (VerH) are responsible for the characteristic oxygenation pattern of this compound, including the formation of the epoxidated tetrahydrofuran (B95107) ring.[6][7] The presence of two FAD-dependent monooxygenases suggests a potentially high degree of oxidation.[7]

  • Acyl Transfer: The role of the acyltransferase, VerG, is yet to be experimentally determined but it may be involved in modifying the polyketide chain or an intermediate.

This compound Biosynthetic Pathway Precursors Acetyl-CoA + Malonyl-CoA Polyketide_Backbone Polyketide Backbone Precursors->Polyketide_Backbone VerA (PKS) Methylated_Intermediate Methylated Intermediate Polyketide_Backbone->Methylated_Intermediate VerB (Methyltransferase) Oxidized_Intermediate_1 Oxidized Intermediate 1 Methylated_Intermediate->Oxidized_Intermediate_1 VerC1/VerC2 (FAD-Monooxygenases) Oxidized_Intermediate_2 Oxidized Intermediate 2 Oxidized_Intermediate_1->Oxidized_Intermediate_2 VerH (P450) This compound This compound Oxidized_Intermediate_2->this compound VerG (Acyltransferase)? Further modifications

A proposed biosynthetic pathway for this compound in P. polonicum.

Quantitative Data on this compound Production

While detailed kinetic data for the biosynthetic enzymes are not yet available, studies have investigated the influence of environmental factors on the production of this compound by P. polonicum. This information is crucial for optimizing fermentation conditions for either maximizing yield for drug development or minimizing contamination in food products.

Table 2: Influence of Temperature and Water Activity on this compound Production

Temperature (°C)Water Activity (aw)MediumThis compound Production (µ g/plate )
200.97MEA1.5 ± 0.2
250.97MEA1.2 ± 0.1
200.97MPA2.3 ± 0.3
250.97MPA2.8 ± 0.4

Data adapted from Núñez et al. (2000). MEA: Malt Extract Agar; MPA: Meat Peptone Agar.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of bioinformatics, molecular biology, and analytical chemistry techniques. The following sections detail the methodologies for the key experiments cited in the literature.

Identification of the ver Gene Cluster

The identification of the ver gene cluster was a critical first step. The workflow involved a combination of genomic analysis and transcriptional profiling.

Gene Cluster Identification Workflow Genome_Sequencing Genome Sequencing of P. polonicum Bioinformatics Bioinformatic Analysis (antiSMASH, BLAST) Genome_Sequencing->Bioinformatics Input Genome Data PKS_Identification Identification of Putative PKS Genes (e.g., verA) Bioinformatics->PKS_Identification Homology Search qPCR Quantitative PCR (qPCR) PKS_Identification->qPCR Target Gene Selection Culture Culturing P. polonicum under This compound-Producing Conditions RNA_Extraction RNA Extraction and cDNA Synthesis Culture->RNA_Extraction Sample Collection RNA_Extraction->qPCR Template for PCR Gene_Expression Confirmation of verA Gene Expression qPCR->Gene_Expression Validation

Workflow for the identification and validation of the this compound gene cluster.

Protocol for Gene Cluster Identification:

  • Genomic DNA Extraction and Sequencing: High-quality genomic DNA is extracted from P. polonicum mycelia. The genome is then sequenced using a next-generation sequencing platform.

  • Bioinformatic Analysis: The sequenced genome is analyzed using bioinformatics tools such as antiSMASH and BLAST.[4] Homology searches are performed using known PKS gene sequences from related fungal pathways (e.g., aurovertin and citreoviridin biosynthesis) to identify putative PKS genes in the P. polonicum genome.[4][5]

  • Transcriptional Analysis:

    • P. polonicum is cultured in a medium known to induce this compound production.

    • Total RNA is extracted from the mycelia at the time of peak this compound production.

    • The extracted RNA is reverse-transcribed to cDNA.

    • Quantitative PCR (qPCR) is performed using primers specific to the identified putative PKS genes to quantify their expression levels. The gene with significantly upregulated expression under these conditions is identified as the core gene of the cluster (e.g., verA).[2]

Functional Characterization of verA via CRISPR-Cas9 Gene Knockout

The definitive link between the ver gene cluster and this compound production was established by targeted knockout of the verA gene using CRISPR-Cas9 technology.[2][3] This resulted in a mutant strain incapable of producing this compound, confirming the essential role of VerA in the biosynthesis.[2]

Protocol for CRISPR-Cas9 Mediated Gene Knockout of verA:

  • Guide RNA (gRNA) Design and Synthesis: gRNAs targeting the verA gene are designed using online tools and synthesized.

  • Cas9-RNP Assembly: The synthesized gRNAs are incubated with purified Cas9 protein to form ribonucleoprotein (RNP) complexes in vitro.

  • Protoplast Preparation: Protoplasts are generated from young P. polonicum mycelia by enzymatic digestion of the fungal cell wall.

  • Transformation: The pre-assembled Cas9-RNPs and a repair template (often carrying a selectable marker like hygromycin resistance) are introduced into the fungal protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection and Screening: Transformed protoplasts are plated on a selective medium to isolate potential mutants. Colonies are then screened by PCR to confirm the deletion of the verA gene.

  • Metabolite Analysis: The wild-type and the ΔverA mutant strains are cultured under this compound-producing conditions. The culture extracts are analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to confirm the absence of this compound in the mutant strain.[2]

Conclusion and Future Perspectives

The identification and initial characterization of the this compound biosynthetic gene cluster in Penicillium polonicum have laid the groundwork for a deeper understanding of this potent mycotoxin's formation. The core PKS, VerA, has been definitively linked to this compound production. However, the precise functions and interplay of the tailoring enzymes within the ver cluster remain a fertile area for future research.

Key areas for further investigation include:

  • Heterologous expression of the ver gene cluster in a model fungal host to facilitate pathway engineering and the production of novel analogs.

  • In vitro reconstitution of the biosynthetic pathway to elucidate the function of each enzyme and identify all biosynthetic intermediates.

  • Detailed kinetic studies of the Ver enzymes to understand the efficiency and regulation of the pathway.

  • Structural biology of the tailoring enzymes to provide insights into their catalytic mechanisms and substrate specificities.

A complete understanding of the this compound biosynthetic pathway will not only enable strategies to control its production in food and agriculture but also unlock the potential for synthetic biology approaches to generate novel, bioactive molecules for drug discovery and development.

References

Unveiling the Molecular Machinery: A Technical Guide to the Key Enzymes of Verrucosidin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Verrucosidin, a neurotoxic mycotoxin produced by several Penicillium species, has garnered significant attention due to its potent inhibition of mitochondrial ATP synthase. This activity, while posing a food safety concern, also presents a scaffold for the development of novel therapeutic agents. Understanding the biosynthesis of this complex α-pyrone polyketide is paramount for both mitigating its toxicity and harnessing its potential. This technical guide provides an in-depth exploration of the core enzymes encoded by the this compound biosynthesis gene cluster, detailing their proposed functions, the experimental evidence supporting these roles, and the methodologies used in their characterization.

Core Enzymatic Players in the this compound Assembly Line

The biosynthesis of this compound is orchestrated by a suite of enzymes encoded within a dedicated gene cluster, often designated as the 'ver' or 'cel' cluster. The central enzyme is a highly-reducing polyketide synthase (HR-PKS), which is responsible for assembling the core polyketide backbone. This backbone is then intricately tailored by a series of modifying enzymes to yield the final this compound molecule.

GeneEnzyme NamePutative FunctionHomolog in P. cellarum
verAVerAHighly-Reducing Polyketide Synthase (HR-PKS)CelA
verBVerBS-adenosyl-methionine (SAM)-dependent MethyltransferaseCelB
verC1VerC1FAD-dependent MonooxygenaseCelC1
verC2VerC2FAD-dependent MonooxygenaseCelC2
verGVerGAcyltransferaseCelF
verHVerHCytochrome P450CelD

Elucidating Enzyme Function: A Summary of Key Experimental Evidence

The identification and functional characterization of the this compound biosynthetic gene cluster have been achieved through a combination of bioinformatics, molecular genetics, and analytical chemistry.

A pivotal study utilized a CRISPR-Cas9-based approach to delete the verA gene in Penicillium polonicum.[1][2][3][4] This targeted gene knockout resulted in the complete abolishment of this compound production, unequivocally demonstrating that verA encodes the cornerstone enzyme of the pathway.[1][2][3][4] The identity of the gene cluster was initially suggested by the presence of genes encoding putative tailoring enzymes essential for this compound biosynthesis, including a methyltransferase (verB), two FAD-dependent monooxygenases (verC1 and verC2), an acyltransferase (verG), and a cytochrome P450 (verH).[1]

Further insights into the roles of the tailoring enzymes have been inferred from the biosynthesis of the related compound, deoxythis compound (B1245448).[5] The formation of its characteristic epoxytetrahydrofuran ring is proposed to be catalyzed by a trio of enzymes: a flavin-containing monooxygenase (FMO), an epoxide expandase, and a cytochrome P450.[5] This enzymatic cascade highlights the likely cooperative action of the monooxygenases and the P450 enzyme in the this compound pathway to install the intricate oxygenated moieties.

Experimental Protocols

Identification of the this compound Gene Cluster

a. Bioinformatic Analysis:

The initial identification of the this compound biosynthetic gene cluster was accomplished through comparative genomics.[6]

  • Query Sequence Selection: Protein sequences of known polyketide synthases (PKSs) involved in the biosynthesis of structurally similar α-pyrones, such as aurovertin (B1171891) (AurA) and citreoviridin (B190807) (CtvA), were used as queries.[6]

  • Genome Mining: The genome of Penicillium polonicum was searched using BLAST to identify putative PKS genes.[6]

  • Gene Cluster Annotation: The genomic regions flanking the identified PKS genes were analyzed to identify co-located genes encoding putative tailoring enzymes, transporters, and transcription factors, which is characteristic of a biosynthetic gene cluster.

b. Transcriptional Analysis (Quantitative PCR):

To confirm that the identified PKS gene was actively involved in this compound production, its expression was analyzed under permissive conditions.[6]

  • RNA Extraction: P. polonicum was cultured in a this compound-producing medium, and total RNA was extracted.

  • cDNA Synthesis: The extracted RNA was reverse-transcribed to cDNA.

  • qPCR: Quantitative PCR was performed using primers specific to the putative PKS gene (verA) to measure its transcript levels.

Functional Characterization by Gene Deletion

a. CRISPR-Cas9-Mediated Gene Deletion of verA

The definitive functional proof for the involvement of verA in this compound biosynthesis came from its targeted deletion.[1]

  • Guide RNA (gRNA) Design: gRNAs were designed to target a specific region within the verA gene.

  • Cas9-gRNA Ribonucleoprotein (RNP) Complex Assembly: The designed gRNAs were incubated with purified Cas9 protein to form RNP complexes in vitro.

  • Protoplast Transformation: Protoplasts of P. polonicum were generated and transformed with the assembled RNP complexes.

  • Mutant Verification: Transformants were screened by PCR using primers flanking the targeted deletion site to identify successful verA knockout mutants.

Metabolite Analysis

a. HPLC-MS/MS Analysis of this compound Production

The effect of gene deletion on this compound production was quantified using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).[1][4]

  • Sample Preparation: The wild-type and ΔverA mutant strains of P. polonicum were cultured, and the culture extracts were prepared for analysis.

  • Chromatographic Separation: The extracts were injected onto a C18 HPLC column to separate the metabolites.

  • Mass Spectrometric Detection: The eluting compounds were analyzed by a mass spectrometer to detect and quantify this compound based on its specific mass-to-charge ratio and fragmentation pattern.

Visualizing the Biosynthetic Logic

To conceptualize the workflow for identifying and validating the key enzymes in this compound biosynthesis, the following diagrams illustrate the logical and experimental progression.

experimental_workflow cluster_identification Gene Cluster Identification cluster_validation Functional Validation bioinformatics Bioinformatic Analysis (Genome Mining) putative_cluster Identification of Putative 'ver' Gene Cluster bioinformatics->putative_cluster transcriptomics Transcriptional Analysis (qPCR) transcriptomics->putative_cluster crispr CRISPR-Cas9 Gene Deletion of verA putative_cluster->crispr Hypothesis Testing hplc Metabolite Analysis (HPLC-MS/MS) crispr->hplc functional_proof Confirmation of verA as the Core Biosynthetic Enzyme hplc->functional_proof

Experimental workflow for this compound gene cluster validation.

The proposed biosynthetic pathway for this compound, starting from the polyketide backbone synthesis by VerA and subsequent modifications by the tailoring enzymes, can be visualized as a sequential process.

biosynthetic_pathway VerA VerA (HR-PKS) backbone Polyketide Backbone VerA->backbone VerB VerB (Methyltransferase) methylated_backbone Methylated Intermediate VerB->methylated_backbone VerC1_C2 VerC1/VerC2 (Monooxygenases) oxygenated_intermediate Oxygenated Intermediate VerC1_C2->oxygenated_intermediate VerH VerH (P450) VerH->oxygenated_intermediate Further Oxidation VerG VerG (Acyltransferase) This compound This compound VerG->this compound backbone->VerB methylated_backbone->VerC1_C2 oxygenated_intermediate->VerH Further Oxidation oxygenated_intermediate->VerG

Proposed biosynthetic pathway of this compound.

References

Verrucosidin's Impact on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucosidin, a neurotoxic fungal metabolite, has garnered significant interest for its potent cytotoxic activities, particularly under conditions of glucose deprivation. Initially identified as an inhibitor of the chaperone protein GRP78, subsequent research has repositioned its primary mechanism of action to the mitochondrion. This technical guide provides an in-depth exploration of this compound's effects on mitochondrial function, consolidating key findings on its role as a potent inhibitor of mitochondrial Complex I. We will detail the downstream consequences of this inhibition, including impaired cellular respiration, depleted ATP levels, and altered mitochondrial membrane potential. This document summarizes quantitative data, provides detailed experimental protocols for assessing this compound's mitochondrial toxicity, and presents visual diagrams of the key pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound's primary molecular target within the cell is the NADH:ubiquinone oxidoreductase , more commonly known as Complex I , the first and largest enzyme of the mitochondrial electron transport chain (ETC)[1]. By inhibiting Complex I, this compound effectively blocks the transfer of electrons from NADH to ubiquinone. This disruption has a cascade of profound effects on cellular bioenergetics.

The inhibition of Complex I by this compound leads to:

  • Reduced Oxygen Consumption: As the flow of electrons through the ETC is impeded at the initial step, the overall rate of oxygen consumption by the cell decreases significantly.

  • Decreased ATP Synthesis: The proton pumping by Complex I is a crucial contributor to the proton-motive force across the inner mitochondrial membrane, which drives ATP synthase. Inhibition by this compound dissipates this gradient, leading to a sharp decline in ATP production.

  • Increased Glycolytic Reliance: To compensate for the loss of mitochondrial ATP production, cells become more reliant on glycolysis. This explains the pronounced cytotoxicity of this compound under hypoglycemic conditions, where cells are unable to sustain their energy demands through glycolysis alone[1].

  • Altered Mitochondrial Membrane Potential: The mitochondrial membrane potential, maintained by the pumping of protons by the ETC, is significantly reduced upon this compound treatment.

Initially, this compound was reported to down-regulate the expression of Glucose-Regulated Protein 78 (GRP78), an endoplasmic reticulum chaperone protein[2][3][4]. However, it is now understood that this effect is a secondary, non-specific consequence of the severe ATP depletion caused by mitochondrial inhibition, rather than a direct interaction with GRP78[1].

Verrucosidin_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Consequences Downstream Effects NADH NADH NAD NAD+ NADH->NAD e- Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q Complex_I->Q e- H_plus_out Complex_I->H_plus_out H+ ATP_Depletion ATP Depletion Complex_I->ATP_Depletion Reduced_O2 Reduced O₂ Consumption Complex_I->Reduced_O2 MMP_Collapse ↓ Mitochondrial Membrane Potential Complex_I->MMP_Collapse Complex_II Complex II Complex_II->Q e- Complex_III Complex III CytC Cytochrome c Complex_III->CytC e- Complex_III->H_plus_out H+ Complex_IV Complex IV H2O H₂O Complex_IV->H2O Complex_IV->H_plus_out H+ Q->Complex_III CytC->Complex_IV O2 O₂ O2->Complex_IV ATP_Synthase ATP Synthase ADP ADP + Pi ATP ATP ADP->ATP H_plus_out->ATP_Synthase Proton-Motive Force H_plus_in This compound This compound This compound->Complex_I Inhibition Cell_Death Cell Death (especially under hypoglycemia) ATP_Depletion->Cell_Death Reduced_O2->ATP_Depletion MMP_Collapse->ATP_Depletion

Mechanism of this compound on the Mitochondrial Electron Transport Chain.

Quantitative Data on this compound's Activity

The inhibitory effects of this compound have been quantified in various studies, primarily focusing on its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity, which is often enhanced under low glucose conditions.

Table 1: Cytotoxicity of this compound and its Derivatives on Various Cell Lines

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
Deoxythis compoundHT-29 (Colon Cancer)GRP78 Promoter Assay-0.03[4]
This compoundMDA-MB-231 (Breast Cancer)MTT Assay (Hypoglycemic)48~0.1[2]
This compoundMDA-MB-468 (Breast Cancer)MTT Assay (Hypoglycemic)48~0.1[2]
This compoundHT-29 (Colon Cancer)Cell Viability (Hypoglycemic)24Not specified, but effective at 1 µM[3]
Penicicellarusin AHepG2 (Liver Cancer)Glucose Uptake->100[5]
Penicicellarusin BHepG2 (Liver Cancer)Glucose Uptake->100[5]

Note: Experimental conditions such as glucose concentration, specific assay protocols, and cell densities can vary between studies, leading to differences in reported IC50 values.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on mitochondrial function.

Mitochondrial Oxygen Consumption Rate (OCR) Assay

This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF) to measure the effect of this compound on mitochondrial respiration.

Materials:

  • Cell culture plates (Seahorse XF compatible)

  • This compound stock solution (in DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Extracellular flux analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration.

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with pre-warmed assay medium.

    • Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.

    • Hydrate the sensor cartridge with XF Calibrant and load the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports.

  • Data Acquisition:

    • Calibrate the instrument.

    • Place the cell plate in the analyzer.

    • Run the Mito Stress Test protocol, which will sequentially inject the inhibitors and measure OCR at baseline and after each injection.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the profiles of this compound-treated cells to control cells.

OCR_Workflow start Start: Seed Cells treat Treat with this compound and Vehicle Control start->treat prepare Prepare for Seahorse Assay: - Change to assay medium - Incubate (no CO₂) - Load inhibitor cartridge treat->prepare run Run Seahorse XF Mito Stress Test prepare->run analyze Analyze OCR Data: - Basal Respiration - ATP Production - Maximal Respiration run->analyze end End: Compare Treated vs. Control analyze->end

Experimental Workflow for OCR Assay.
Cellular ATP Level Measurement

This protocol describes a luciferase-based assay to quantify the impact of this compound on total cellular ATP levels.

Materials:

  • 96-well white, clear-bottom plates

  • This compound stock solution

  • ATP detection reagent (containing luciferase and luciferin)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the OCR protocol. Include both normoglycemic and hypoglycemic conditions.

  • Cell Lysis: After treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.

  • Luminescence Reaction: Add the ATP detection reagent to each well. The luciferase will catalyze the oxidation of luciferin (B1168401) in the presence of ATP, producing light.

  • Measurement: Immediately measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate using a viability assay like MTT or crystal violet). Compare the ATP levels in this compound-treated cells to control cells.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential following this compound treatment.

Materials:

  • Cell culture plates or coverslips for microscopy

  • This compound stock solution

  • JC-1 staining solution

  • Fluorescence microscope or flow cytometer

  • CCCP or FCCP (as a positive control for depolarization)

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound and a vehicle control. Include a positive control group treated with CCCP or FCCP.

  • JC-1 Staining:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with JC-1 staining solution at 37°C for 15-30 minutes, protected from light.

  • Washing: Wash the cells to remove excess dye.

  • Imaging/Analysis:

    • Microscopy: Immediately visualize the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

    • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the ratio of red to green fluorescence in the cell population.

  • Data Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. Compare the ratio in this compound-treated cells to that of the control and positive control groups.

MMP_Workflow start Start: Seed Cells treat Treat with this compound, Vehicle, and Positive Control (FCCP) start->treat stain Incubate with JC-1 Dye treat->stain wash Wash to Remove Excess Dye stain->wash measure Measure Fluorescence wash->measure microscopy Fluorescence Microscopy (Red vs. Green) measure->microscopy Qualitative flow Flow Cytometry (Red/Green Ratio) measure->flow Quantitative analyze Analyze Data for Mitochondrial Depolarization microscopy->analyze flow->analyze end End: Compare Treated vs. Controls analyze->end

Experimental Workflow for Mitochondrial Membrane Potential Assay.

Conclusion and Future Directions

This compound is a potent inhibitor of mitochondrial Complex I, a mechanism that underpins its cytotoxic and neurotoxic effects. Its pronounced activity under hypoglycemic conditions highlights a potential therapeutic window for targeting cancer cells, which are often highly dependent on glycolysis. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and its analogs. Future research should focus on elucidating the precise binding site of this compound on Complex I, exploring its structure-activity relationships to develop more potent and selective derivatives, and further evaluating its therapeutic potential in preclinical cancer models. A deeper understanding of its mitochondrial-targeted mechanism will be crucial for the development of novel therapeutic strategies targeting cellular metabolism.

References

Neurotoxic Effects and Cellular Targets of Verrucosidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Verrucosidin is a tremorgenic mycotoxin produced by several species of the genus Penicillium.[1] Initially identified as a down-regulator of the 78-kDa glucose-regulated protein (GRP78), it has since been repositioned as a potent inhibitor of the mitochondrial electron transport chain.[1][2] Its neurotoxic and cytotoxic effects are primarily driven by the inhibition of mitochondrial complex I, leading to a severe depletion of cellular ATP, particularly under hypoglycemic conditions.[1][3] This guide provides an in-depth analysis of this compound's mechanisms of action, its cellular targets, quantitative efficacy data, and the experimental protocols used to elucidate its bioactivity.

Primary Cellular Target: Mitochondrial Complex I

While early research suggested this compound's mode of action involved the inhibition of GRP78 expression, subsequent studies have definitively identified mitochondria as its primary target.[1][2] this compound blocks mitochondrial energy production by specifically inhibiting Complex I of the electron transport chain.[1] This action is similar to other known mitochondrial inhibitors like rotenone.[1]

The consequence of Complex I inhibition is a rapid depletion of cellular ATP levels.[2] This bioenergetic crisis is profoundly more acute in cells under hypoglycemic (low glucose) conditions. When glucose is scarce, cells cannot compensate for the loss of mitochondrial ATP production through glycolysis. This energy deficit leads to a collapse of essential cellular functions, including a halt in general protein synthesis, culminating in cell death.[1][2] In contrast, under normal glucose conditions, cells are significantly less sensitive to this compound, as glycolysis can partially compensate for the mitochondrial inhibition.[1]

Secondary Effects: GRP78 Expression

This compound was first noted for its ability to suppress the induction of GRP78, an essential chaperone protein for cellular survival during glucose deprivation.[1][4] However, this effect is not due to direct inhibition of GRP78. Instead, this compound blocks GRP78 expression only when the protein's induction is triggered by impaired glycolysis (e.g., hypoglycemia or treatment with the glycolysis inhibitor 2-deoxyglucose).[1] When GRP78 is induced by other stressors that do not impair glycolysis, such as hypoxia, thapsigargin, or tunicamycin, this compound has no effect on its expression.[1][2] This indicates that the observed down-regulation of GRP78 is a downstream consequence of the energy depletion caused by mitochondrial inhibition, rather than a primary mechanism of action.

Mechanism of this compound-Induced Neurotoxicity

This compound is classified as a tremorgenic mycotoxin, known to act on the central nervous system to cause tremors and convulsions.[1][3] The underlying mechanism of this neurotoxicity is the inhibition of oxidative phosphorylation in mitochondria.[3][5][6][7] Neurons are highly dependent on aerobic respiration for their substantial energy requirements. By inhibiting Complex I, this compound effectively starves neurons of ATP, disrupting ion gradients, neurotransmitter synthesis, and other critical functions, leading to the observed neurological symptoms.

Mechanism of this compound-Induced Cytotoxicity VCD This compound CompI Complex I (ETC) VCD->CompI Inhibits Mito Mitochondrion ATP_Prod Oxidative Phosphorylation CompI->ATP_Prod Inhibits ATP_Levels Cellular ATP Levels ATP_Prod->ATP_Levels Reduces Prot_Synth General Protein Synthesis ATP_Levels->Prot_Synth Inhibits Cell_Death Cell Death Prot_Synth->Cell_Death Leads to Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Fuels Glycolysis->ATP_Levels Compensates (partially)

Mechanism of this compound-Induced Cytotoxicity.

Quantitative Data Summary

The cytotoxicity of this compound is highly dependent on glucose availability. A related congener, deoxythis compound, has also been studied for its effects on the GRP78 promoter.

Table 1: Glucose-Dependent Cytotoxicity of this compound

Cell Line Condition IC50 Value
MDA-MB-231 No Glucose ~120 nM[1]
MDA-MB-468 No Glucose ~120 nM[1]

| MDA-MB-231 / MDA-MB-468     | 25 mM Glucose     | >100,000 nM[1] |

Table 2: GRP78 Promoter Inhibition by this compound Congeners

Compound Assay IC50 Value

| Deoxythis compound | GRP78 Promoter Reporter Assay     | 30 nM[8] |

Key Experimental Protocols

Cell Viability Under Hypoglycemic Conditions (MTT Assay)

This protocol is used to determine the glucose-dependent cytotoxicity of this compound.

  • Cell Seeding: Plate triple-negative breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates and allow them to adhere overnight in standard glucose-containing medium (e.g., 25 mM glucose).

  • Media Change: Aspirate the standard medium. Wash cells with phosphate-buffered saline (PBS). Add fresh medium with either normal glucose (25 mM) as a control or no glucose.

  • Compound Addition: Add this compound at a range of concentrations to both the glucose-containing and glucose-free wells.

  • Incubation: Incubate the plates for a defined period (e.g., 24-48 hours).

  • MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value under each condition.[1]

Workflow for Assessing Glucose-Dependent Cytotoxicity start Seed Cancer Cells (e.g., MDA-MB-231) wash Wash with PBS start->wash split wash->split norm_gluc Add Medium (+ 25mM Glucose) split->norm_gluc Control Group no_gluc Add Medium (No Glucose) split->no_gluc Test Group add_vcd1 Add this compound (Dose Range) norm_gluc->add_vcd1 add_vcd2 Add this compound (Dose Range) no_gluc->add_vcd2 incubate Incubate (24-48h) add_vcd1->incubate add_vcd2->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read end Calculate IC50 Values read->end

Workflow for Assessing Glucose-Dependent Cytotoxicity.
This compound Extraction from Fungal Culture

This protocol outlines the extraction of this compound from Penicillium mycelium for analysis.

  • Harvesting: Collect approximately 0.5 g of fungal mycelium from a culture grown under this compound-producing conditions.

  • Initial Extraction: Place the mycelium in a 2-ml tube and add 1.5 ml of a methanol:chloroform (1:2, v/v) solution. Sonicate the sample for 30 minutes.

  • Phase Separation: Centrifuge the mixture at 4,452 x g for 5 minutes. Transfer the liquid phase to a new tube.

  • Sequential Extraction: Re-extract the remaining mycelial pellet sequentially with ethyl acetate (B1210297) and then with isopropanol.

  • Pooling and Concentration: Combine all liquid extracts and concentrate them at 45°C using a centrifugal evaporator.

  • Reconstitution: Resuspend the dry extract in 500 μl of H₂O:acetonitrile (B52724) (1:1, v/v) for analysis.[3]

  • Analysis: Analyze the extract using HPLC-MS/MS. A typical setup uses a C18 column with an isocratic mobile phase of 40% 0.05% formic acid and 60% acetonitrile at a flow rate of 0.2 ml/min.[3]

Identification of the this compound Biosynthetic Gene Cluster

This workflow combines bioinformatics and molecular biology to identify the genes responsible for this compound synthesis in P. polonicum.

  • Genome Sequencing: Extract genomic DNA from P. polonicum and perform whole-genome sequencing.[9]

  • Bioinformatic Analysis: Use software like antiSMASH and BLAST to mine the genome for putative polyketide synthase (PKS) genes. Use known α-pyrone PKS sequences (e.g., AurA, CtvA) as queries.[3][5]

  • Transcriptional Analysis: Extract total RNA from P. polonicum grown under conditions known to produce this compound. Synthesize cDNA and use quantitative PCR (qPCR) to measure the expression levels of the identified putative PKS genes. The gene with active transcription (designated verA) is the primary candidate.[3][9]

  • Gene Knockout: Use CRISPR-Cas9 technology to create a targeted deletion of the verA gene.[3][10]

  • Phenotypic Analysis: Culture the resulting ΔverA deletion mutants and the wild-type strain.

  • Chemical Analysis: Perform this compound extraction and HPLC-MS/MS analysis on both the mutant and wild-type cultures.

  • Confirmation: The inability of the ΔverA mutant to produce this compound confirms the direct involvement of this gene and its associated cluster in the mycotoxin's biosynthesis.[3][9]

Workflow for Biosynthetic Gene Cluster Identification start P. polonicum Culture gDNA Genomic DNA Extraction start->gDNA rna RNA Extraction & cDNA Synthesis start->rna culture Culture WT and ΔverA Strains start->culture seq Whole Genome Sequencing gDNA->seq bioinf Bioinformatic Analysis (antiSMASH, BLAST) seq->bioinf pks Identify 16 Putative PKS Genes bioinf->pks qpcr qPCR Analysis pks->qpcr rna->qpcr vera Identify Actively Transcribed Gene (verA) qpcr->vera crispr CRISPR-Cas9 Gene Deletion vera->crispr mutant Generate ΔverA Mutant crispr->mutant mutant->culture hplc HPLC-MS/MS Analysis culture->hplc end Confirm Absence of This compound in ΔverA hplc->end

Workflow for Biosynthetic Gene Cluster Identification.

References

Unveiling the Biological Potential of Novel Verrucosidin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel verrucosidin derivatives, offering a valuable resource for researchers and professionals in the fields of mycology, natural product chemistry, and drug discovery. Verrucosidins, a class of fungal polyketides, have garnered significant interest due to their diverse and potent biological effects. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action to facilitate a deeper understanding of these promising compounds.

Quantitative Biological Activity Data

The biological activities of various novel this compound derivatives have been evaluated across several key areas: cytotoxicity against cancer cell lines, antimicrobial effects against pathogenic microbes, and glucose-uptake stimulatory activity. The following tables summarize the quantitative data from these studies, providing a clear comparison of the potency of different derivatives.

Cytotoxic Activity

The cytotoxicity of this compound derivatives has been assessed against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.

Table 1: Cytotoxicity of Novel this compound Derivatives (IC50, µM)

Derivative Name/IdentifierMGC-803 (Gastric Cancer)HeLa (Cervical Cancer)MDA-MB-231 (Breast Cancer)A-549 (Lung Cancer)Other Cell LinesReference
Nordeoxythis compound0.963.602.91--[1]
Deoxythis compound1.14----[2]
This compound Derivative 351.91-3.911.91-3.911.91-3.911.91-3.91MCF-7 (Breast): 1.91-3.91

Note: Lower IC50 values indicate higher cytotoxic potency.

Antimicrobial Activity

Several novel this compound derivatives have demonstrated inhibitory activity against various human and aquatic pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

Table 2: Antimicrobial Activity of Poloncosidins and Deoxythis compound (MIC, µg/mL)

CompoundE. coli EMBLC-1K. pneumoniae EMBLC-3P. aeruginosa QDIO-4V. alginolyticus QDIO-5V. parahemolyticus QDIO-8MRSA EMBLC-4Reference
Poloncosidin A--8.08.04.0-
Poloncosidin D323232323216
Poloncosidin F1616161616-
Deoxythis compound--8.0-8.0-

Note: Lower MIC values indicate stronger antimicrobial activity.

Glucose Uptake-Stimulatory Activity

Certain this compound derivatives have been investigated for their potential in managing blood glucose levels. These compounds have been shown to enhance insulin-stimulated glucose uptake in insulin-resistant cells. The half-maximal effective concentration (EC50) values are presented in Table 3.

Table 3: Glucose Uptake-Stimulatory Activity of this compound Derivatives in Insulin-Resistant HepG2 Cells (EC50, µM)

Compound IdentifierEC50 (µM)Reference
Compound 147.2 ± 1.2[3]
Compound 29.9 ± 2.5[3]
Penicicellarusin A (Compound 3)93.2 ± 1.2[3]
Penicicellarusin B (Compound 4)40.2 ± 1.3[3]

Note: Lower EC50 values indicate greater potency in stimulating glucose uptake.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide, providing a basis for reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MGC-803, HeLa, A-549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with this compound derivatives A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance D->E F Calculate IC50 values E->F

MTT Assay Workflow Diagram.
Antimicrobial Bioassay (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

G cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of this compound derivatives B Inoculate with microbial suspension A->B C Incubate under appropriate conditions B->C D Observe for visible growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Broth Microdilution Workflow Diagram.
Glucose Uptake Assay (2-NBDG Uptake in Insulin-Resistant HepG2 Cells)

This assay measures the ability of compounds to stimulate the uptake of a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG), in cells.

  • Cell Culture and Induction of Insulin (B600854) Resistance: Human liver cancer cells (HepG2) are cultured and then treated with a high concentration of insulin to induce a state of insulin resistance.

  • Compound Treatment: The insulin-resistant HepG2 cells are treated with various concentrations of the this compound derivatives.

  • 2-NBDG Incubation: The cells are then incubated with 2-NBDG.

  • Fluorescence Measurement: After incubation, the cells are washed, and the intracellular fluorescence is measured using a fluorescence microplate reader.

  • Data Analysis: The increase in fluorescence intensity corresponds to the amount of 2-NBDG taken up by the cells. The EC50 value is calculated by plotting the fluorescence intensity against the compound concentration.

Signaling Pathways and Mechanism of Action

Recent studies have elucidated the primary mechanism of action for this compound, repositioning it from a direct inhibitor of the chaperone protein GRP78 to a potent inhibitor of mitochondrial function.

Inhibition of Mitochondrial Electron Transport Chain Complex I

The primary molecular target of this compound is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[4] By inhibiting this crucial enzyme, this compound disrupts the flow of electrons, leading to a cascade of downstream effects.

G cluster_pathway This compound's Mechanism of Action This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ETC Electron Transport Chain (ETC) Disruption ComplexI->ETC ATP Decreased ATP Production ETC->ATP Protein_Synthesis Impaired General Protein Synthesis ATP->Protein_Synthesis Leads to GRP78_Blockage Blockage of GRP78 Expression ATP->GRP78_Blockage Depletion prevents Cell_Death Cell Death Protein_Synthesis->Cell_Death GRP78_Induction GRP78 Induction (under hypoglycemia)

This compound's Signaling Pathway.

Under normal glucose conditions, cells can compensate for mitochondrial dysfunction by relying on glycolysis for ATP production. However, under hypoglycemic (low glucose) conditions, cancer cells become highly dependent on mitochondrial oxidative phosphorylation.[4] this compound's inhibition of Complex I under these conditions leads to a rapid depletion of cellular ATP.[4] This energy crisis impairs essential cellular functions, including general protein synthesis, and ultimately results in cell death.[4]

GRP78 Downregulation: An Indirect Consequence

Glucose-regulated protein 78 (GRP78), also known as BiP, is a key chaperone protein involved in the unfolded protein response (UPR) and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. While this compound was initially identified as a down-regulator of GRP78, it is now understood that this effect is an indirect consequence of its primary action on mitochondria.[4] The severe ATP depletion caused by this compound under hypoglycemic conditions prevents the energy-intensive process of protein synthesis, including the synthesis of GRP78.[4] Deoxythis compound has also been identified as a down-regulator of the grp78 gene promoter with an IC50 of 30 nM.[5]

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship (SAR) studies have provided initial insights into the structural features of this compound derivatives that are crucial for their biological activities.

  • Glucose Uptake-Stimulatory Activity: The presence of an epoxy ring at the C6-C7 position appears to be important for the glucose uptake-stimulating activity of these compounds.[3][6]

Further SAR studies are warranted to fully elucidate the pharmacophore of this compound derivatives for their various biological effects, which will be instrumental in the design and synthesis of more potent and selective analogs for therapeutic development.

Conclusion

Novel this compound derivatives represent a promising class of natural products with a diverse range of biological activities, including potent cytotoxic, antimicrobial, and glucose-uptake-stimulatory effects. The elucidation of their primary mechanism of action as inhibitors of mitochondrial Complex I provides a solid foundation for their further development as potential therapeutic agents. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to accelerate research and unlock the full therapeutic potential of these fascinating fungal metabolites.

References

Verrucosidin's Intricate Dance with Cellular Machinery: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the structure-activity relationship (SAR) of verrucosidin, a fungal metabolite that has garnered significant interest for its diverse biological activities. Initially investigated for its purported role as an inhibitor of the chaperone protein GRP78, this compound has been compellingly repositioned as a potent inhibitor of mitochondrial electron transport chain complex I. This guide synthesizes the current understanding of this compound's mechanism of action, collates quantitative data on its derivatives, and provides detailed experimental protocols for key assays, offering a critical resource for the scientific community engaged in natural product chemistry, drug discovery, and cancer biology.

The Evolving Narrative of this compound's Biological Target

This compound, a polyketide produced by various Penicillium species, was first identified in screening programs for its ability to selectively kill cancer cells under glucose-deprived conditions.[1] This led to the initial hypothesis that its mode of action involved the inhibition of the glucose-regulated protein 78 (GRP78), a key chaperone in the unfolded protein response that is often upregulated in cancer cells.[1] However, subsequent rigorous investigation has challenged this initial model.

A pivotal study revealed that this compound's potent cytotoxicity under hypoglycemic conditions is not a direct consequence of GRP78 inhibition.[1] Instead, this compound was shown to be a formidable inhibitor of the mitochondrial electron transport chain, specifically targeting complex I (NADH:ubiquinone oxidoreductase).[1] This inhibition cripples mitochondrial energy production, leading to a rapid depletion of cellular ATP.[1] Under glucose-starved conditions, where cells are heavily reliant on oxidative phosphorylation for energy, this ATP depletion triggers a catastrophic failure of essential cellular functions, including protein synthesis, ultimately culminating in cell death.[1] The previously observed downregulation of GRP78 is now understood to be a secondary, non-specific effect of this profound energy crisis.[1]

This re-evaluation of this compound's primary target has profound implications for its therapeutic potential and directs future drug development efforts towards optimizing its mitochondrial inhibitory activity.

Structure-Activity Relationship: Unraveling the Molecular Determinants of Activity

The core structure of this compound, characterized by a 2H-pyran-2-one and a dicyclic fused 3,6-dioxabicyclo[3.1.0]hexane moiety linked by a polyene chain, offers multiple avenues for chemical modification to probe and enhance its biological effects.[2][3] Analysis of various natural and synthetic derivatives has begun to shed light on the key structural features governing its diverse activities, including cytotoxic, antimicrobial, and glucose-uptake-stimulatory effects.

Cytotoxicity against Cancer Cell Lines

Studies on this compound analogs have revealed that subtle structural modifications can significantly impact their cytotoxic potency. The data presented below summarizes the activity of several derivatives against various cancer cell lines.

CompoundModificationCell LineIC50 (µM)Reference
Nordeoxythis compound Demethylation at the α-pyrone ringMGC-8030.96[1]
Deoxythis compound MGC-8031.14[1]
Norverrucosidinol acetate Demethylation and acetylationMGC-803> 10[1]
This compound MGC-803> 10[1]
Northis compound DemethylationMGC-803> 10[1]

Table 1: Cytotoxicity of this compound Derivatives against the MGC-803 human gastric cancer cell line.

The data suggests that the presence of the deoxy moiety is crucial for potent cytotoxicity against MGC-803 cells, with nordeoxythis compound exhibiting the highest activity.

Antimicrobial Activity

This compound and its analogs have also demonstrated significant antimicrobial properties. The minimum inhibitory concentrations (MICs) of several derivatives against a panel of pathogenic bacteria are summarized below.

CompoundModificationE. coliK. pneumoniaeP. aeruginosaV. alginolyticusV. parahemolyticusReference
Poloncosidin A Modified polyene linker>32>32884[4]
Poloncosidin B Modified polyene linker>32>32>32>32>32[4]
Poloncosidin C Shortened polyene linker>32>32>32>32>32[4]
Poloncosidin D Modified polyene linker163216168[4]
Poloncosidin F Modified polyene linker48444[4]
Deoxythis compound >32>328>328[4]

Table 2: Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives.

These results indicate that modifications to the polyene linker can significantly influence the antimicrobial spectrum and potency of this compound derivatives. Notably, Poloncosidin F displayed broad-spectrum activity against the tested strains.

Glucose Uptake-Stimulatory Activity

In addition to cytotoxicity and antimicrobial effects, certain this compound derivatives have been found to enhance insulin-stimulated glucose uptake in insulin-resistant HepG2 cells. This suggests a potential therapeutic application in the context of metabolic disorders.

CompoundModificationEC50 (µM)Reference
This compound 47.2 ± 1.2[3]
Deoxythis compound 9.9 ± 2.5[3]
Penicicellarusin A Modified polyene linker93.2 ± 1.2[3]
Penicicellarusin B Modified polyene linker40.2 ± 1.3[3]

Table 3: Glucose Uptake-Stimulatory Activity of this compound Derivatives in Insulin-Resistant HepG2 Cells.

A preliminary structure-activity relationship analysis from this study suggests that the presence of an epoxy ring at the C6-C7 position is important for this glucose uptake-stimulating activity.[2]

Visualizing the Molecular Mechanisms and Experimental Processes

To provide a clearer understanding of the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Caption: this compound's mechanism of action targeting mitochondrial complex I.

SAR_Experimental_Workflow cluster_assays In Vitro Assays start Start: this compound Scaffold synthesis Analog Synthesis (Modification of key moieties) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification bioassays Biological Evaluation purification->bioassays cytotoxicity Cytotoxicity Assays (e.g., MTT) bioassays->cytotoxicity antimicrobial Antimicrobial Assays (MIC determination) bioassays->antimicrobial mechanistic Mechanistic Assays (e.g., Mitochondrial Respiration) bioassays->mechanistic data_analysis Data Analysis (IC50, MIC, EC50 determination) sar_elucidation SAR Elucidation data_analysis->sar_elucidation end End: Optimized Lead Compound sar_elucidation->end cytotoxicity->data_analysis antimicrobial->data_analysis mechanistic->data_analysis

Caption: General experimental workflow for this compound SAR studies.

Detailed Experimental Protocols

To facilitate the replication and extension of the research discussed, this section provides detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MGC-803)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton broth (MHB) or other appropriate bacterial growth medium

  • This compound derivatives

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Preparation: Prepare a stock solution of each this compound derivative and make serial two-fold dilutions in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mitochondrial Respiration Assay (Oxygen Consumption Rate)

This protocol measures the oxygen consumption rate (OCR) of cells to assess mitochondrial function and the effect of inhibitors like this compound.

Materials:

  • Intact cells or isolated mitochondria

  • Respiration buffer (e.g., MiR05)

  • This compound

  • Substrates for complex I (e.g., pyruvate, malate, glutamate)

  • ADP

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone (B1679576) (complex I inhibitor) and Antimycin A (complex III inhibitor)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Procedure (using a high-resolution respirometer):

  • Chamber Calibration: Calibrate the respirometer chambers to ensure accurate oxygen concentration measurements.

  • Sample Preparation: Prepare a suspension of cells or isolated mitochondria in the respiration buffer.

  • Loading the Chamber: Add the cell or mitochondrial suspension to the respirometer chambers.

  • Basal Respiration: Measure the routine respiration rate after the addition of complex I-linked substrates.

  • State 3 Respiration: Add ADP to stimulate ATP synthesis and measure the maximal coupled respiration.

  • This compound Treatment: Add this compound at the desired concentration and monitor the change in oxygen consumption. A decrease in OCR indicates inhibition of the electron transport chain.

  • State 4o Respiration (Leak Respiration): Add oligomycin to inhibit ATP synthase. The remaining oxygen consumption is due to proton leak across the inner mitochondrial membrane.

  • Maximal Uncoupled Respiration: Titrate FCCP to uncouple the electron transport chain from ATP synthesis and measure the maximal electron transport system capacity.

  • Inhibition of Respiration: Add rotenone and antimycin A to inhibit complex I and III, respectively, to determine the residual oxygen consumption, which is non-mitochondrial.

  • Data Analysis: Analyze the changes in OCR at each step to determine the specific effects of this compound on different respiratory states.

Conclusion and Future Directions

The repositioning of this compound as a mitochondrial complex I inhibitor has opened new avenues for its development as a potential therapeutic agent, particularly in the context of cancer and metabolic diseases. The structure-activity relationship studies conducted so far have provided valuable insights into the molecular features that govern its bioactivities. The data clearly indicates that modifications to the polyene linker and the α-pyrone ring can significantly modulate its cytotoxic and antimicrobial properties, while the epoxy group appears to be important for its glucose uptake-stimulatory effects.

Future research should focus on a more systematic and comprehensive exploration of the chemical space around the this compound scaffold. The synthesis and evaluation of a broader range of analogs will be crucial for developing a more refined SAR model. This will enable the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, detailed mechanistic studies are warranted to fully elucidate the downstream signaling consequences of mitochondrial inhibition by this compound in different cellular contexts. The detailed protocols provided in this guide are intended to facilitate these future endeavors, ultimately aiming to unlock the full therapeutic potential of this fascinating natural product.

References

An In-depth Technical Guide to the Genotoxicity and Cytotoxicity of Tremorgenic Mycotoxins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the genotoxic and cytotoxic effects of major tremorgenic mycotoxins. It includes quantitative data from key studies, detailed experimental protocols for relevant assays, and visualizations of the primary signaling pathways involved in their mechanisms of action.

Introduction to Tremorgenic Mycotoxins

Tremorgenic mycotoxins are a class of secondary metabolites produced by various fungal species, primarily from the Penicillium and Aspergillus genera.[1][2][3] These toxins are known for their potent effects on the central nervous system, characteristically inducing sustained tremors, convulsions, and ataxia in animals, a condition often referred to as "staggers syndrome".[1][4][5] Beyond their neurotoxic effects, a growing body of evidence highlights their potential genotoxicity and cytotoxicity, posing significant risks to animal and human health through contaminated food and feed.[1][3] This guide delves into the molecular and cellular toxicity of key tremorgenic mycotoxins, including paxilline (B40905), penitrem A, verrucosidin, fumitremorgin B, and aflatrem.

Genotoxicity of Tremorgenic Mycotoxins

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, and potentially leading to cancer. Several tremorgenic mycotoxins have been evaluated for their genotoxic potential using a variety of in vitro assays.[1]

A study assessing five tremorgenic mycotoxins found that this compound, verruculogen, paxilline, and fumitremorgen B exhibited a degree of genotoxicity, while penitrem A did not show genotoxic activity in the assays used.[1] this compound was identified as having the highest toxic potential, testing positive in both the Ames Salmonella/mammalian-microsome assay and the single-cell gel electrophoresis (Comet) assay.[1][6] Verruculogen was positive in the Ames assay, whereas paxilline and fumitremorgen B were found to cause DNA damage specifically in human lymphocytes.[1][6]

Quantitative Genotoxicity Data

The following table summarizes the findings from key genotoxicity studies on tremorgenic mycotoxins.

MycotoxinAssaySystemResultReference
Paxilline Comet AssayHuman LymphocytesDNA Damage Detected[1][7]
Fumitremorgen B Comet AssayHuman LymphocytesDNA Damage Detected[1][6][8]
Verruculogen Ames TestSalmonella typhimuriumPositive (Mutagenic)[1][6]
This compound Ames TestSalmonella typhimuriumPositive (Mutagenic)[1][6]
This compound Comet AssayHuman LymphocytesDNA Damage Detected[1][6]
Penitrem A Ames Test & Comet AssayS. typhimurium & Human LymphocytesNegative[1]

Cytotoxicity of Tremorgenic Mycotoxins

Cytotoxicity involves the direct damaging effects of a substance on cells, which can lead to cell death through mechanisms such as apoptosis or necrosis. The cytotoxicity of tremorgenic mycotoxins is often evaluated using cell-based assays that measure metabolic activity or membrane integrity.

Penitrem A has been shown to cause a time- and concentration-dependent reduction in the survival of cerebellar granule neurons.[9] Its toxicity is linked to the induction of reactive oxygen species (ROS), which can cause significant cellular damage.[9][10][11] this compound is noted as being particularly potent, ranking as the most cytotoxic among several tremorgenic mycotoxins tested. Aflatrem has been shown to decrease the capacity of GABA and glutamate (B1630785) uptake systems, suggesting a loss of nerve terminals.[12]

Quantitative Cytotoxicity Data

The following table summarizes key quantitative data related to the cytotoxic effects of tremorgenic mycotoxins.

MycotoxinCell LineAssayEndpointKey FindingReference
Penitrem A Rat Cerebellar Granule NeuronsCell Survival AssayCell DeathConcentration-dependent reduction in cell survival[9]
Penitrem A Human NeutrophilsDCF Fluorescence AssayROS Production40% increase in ROS at 0.25 µM[11]
Paxilline HT22 CellsNot SpecifiedNeuroprotectionDose-dependent protection against glutamate-induced neurotoxicity (1-4 µM)[13]
This compound Not SpecifiedNot SpecifiedCytotoxicityConsidered the most cytotoxic among five tested tremorgens[6]
Penitrem A Human Breast Cancer CellsProliferation AssayIC50Potent antiproliferative activity[14]

Detailed Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the genotoxicity and cytotoxicity of mycotoxins.

Genotoxicity Assays

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains carry mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.

  • Metabolic Activation (S9 Mix): To mimic mammalian metabolism, the test compound is often incubated with a liver homogenate fraction (S9 mix), typically from rats pre-treated with an enzyme inducer like Aroclor 1254.

  • Exposure: The tester strains are exposed to various concentrations of the mycotoxin, both with and without the S9 mix, in a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: A positive result is recorded if the mycotoxin causes a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.

The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[15][16]

  • Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture and maintained on ice to prevent DNA repair.

  • Slide Preparation: Cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.[17] A coverslip is applied, and the agarose is allowed to solidify.

  • Lysis: The slides are immersed in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.[18][19] This step removes cell membranes and histones, leaving behind DNA "nucleoids".[18]

  • Alkaline Unwinding: Slides are placed in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for a set period (e.g., 20-40 minutes) to allow the DNA to unwind.[17]

  • Electrophoresis: An electric field is applied (e.g., 25 V, 300 mA) for a defined period (e.g., 20-30 minutes).[18] Fragmented DNA (containing strand breaks) migrates from the nucleus towards the anode, forming a "comet tail".

  • Neutralization and Staining: Slides are neutralized with a Tris buffer (pH 7.5), stained with a fluorescent DNA-binding dye (e.g., SYBR Green, ethidium (B1194527) bromide), and analyzed using a fluorescence microscope equipped with appropriate software.

  • Analysis: The extent of DNA damage is quantified by measuring parameters such as tail length, percent of DNA in the tail, and tail moment.

Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[20][21][22]

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Mycotoxin Treatment: The culture medium is replaced with a medium containing various concentrations of the mycotoxin. Control wells receive the medium with the vehicle used to dissolve the toxin. The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 1-4 hours at 37°C.[20] During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[21]

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the insoluble formazan crystals, resulting in a colored solution.[21]

  • Measurement: The absorbance of the solution is measured using a microplate spectrophotometer (ELISA reader) at a wavelength between 500 and 600 nm (typically 570 nm).[20][21]

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of mycotoxin that inhibits cell viability by 50%) can be calculated from the dose-response curve.

Mechanisms of Action and Signaling Pathways

Tremorgenic mycotoxins exert their toxic effects through diverse mechanisms, often targeting key components of the nervous and cellular systems.

Penitrem A: Neurotransmitter and Ion Channel Disruption

Penitrem A's neurotoxicity is multifaceted. Its primary mechanism involves the blockade of high-conductance Ca2+-activated potassium (BK) channels.[9][23] It also impairs GABAergic neurotransmission, leading to an imbalance between excitatory and inhibitory signals in the brain.[10][24] Furthermore, Penitrem A induces oxidative stress by increasing the production of ROS, which can activate MAPK and JNK signaling pathways, ultimately contributing to neuronal cell death.[9][11]

PenitremA_Pathway PenitremA Penitrem A BK_Channel BK Channel (High-Conductance Ca2+- activated K+ Channel) PenitremA->BK_Channel Inhibits GABA_Receptor GABAergic Neurotransmission PenitremA->GABA_Receptor Impairs ROS Increased ROS Production PenitremA->ROS Ca_Homeostasis Disrupted Ca2+ Homeostasis BK_Channel->Ca_Homeostasis Neurotoxicity Neurotoxicity (Tremors, Cell Death) GABA_Receptor->Neurotoxicity MAPK_JNK MAPK / JNK Pathway Activation ROS->MAPK_JNK MAPK_JNK->Neurotoxicity Ca_Homeostasis->Neurotoxicity

Caption: Penitrem A signaling pathway leading to neurotoxicity.

Paxilline: Dual Inhibition of BK Channels and SERCA

Like penitrem A, paxilline is a well-characterized and potent inhibitor of BK channels.[2][25] This action disrupts normal neuronal firing patterns. In addition to its effect on ion channels, paxilline also inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[13][26] SERCA is crucial for maintaining low cytosolic calcium levels by pumping Ca2+ into the endoplasmic reticulum. Inhibition of SERCA disrupts cellular calcium homeostasis, which can trigger various downstream cytotoxic effects.

Paxilline_Pathway Paxilline Paxilline BK_Channel BK Channel (K+ Efflux) Paxilline->BK_Channel Inhibits SERCA SERCA Pump (ER Ca2+ Uptake) Paxilline->SERCA Inhibits Neuron_Excitability Altered Neuronal Excitability BK_Channel->Neuron_Excitability Ca_Homeostasis Disrupted Cytosolic Ca2+ Homeostasis SERCA->Ca_Homeostasis Cellular_Dysfunction Cellular Dysfunction & Cytotoxicity Neuron_Excitability->Cellular_Dysfunction Ca_Homeostasis->Cellular_Dysfunction

Caption: Dual inhibitory mechanism of Paxilline on cellular targets.

This compound: Mitochondrial Dysfunction

This compound is a nitrogen-free neurotoxin that targets cellular energy metabolism.[27] Its primary mechanism of action is the inhibition of mitochondrial oxidative phosphorylation.[28][29] By disrupting the electron transport chain, this compound impairs ATP synthesis, leading to a severe energy deficit within the cell. This lack of ATP compromises essential cellular functions, ultimately causing cytotoxicity and contributing to its neurotoxic effects.

Verrucosidin_Pathway cluster_mito Mitochondrial Process This compound This compound Mitochondria Mitochondria This compound->Mitochondria OxPhos Oxidative Phosphorylation (Electron Transport Chain) This compound->OxPhos Inhibits ATP ATP Synthesis OxPhos->ATP Blocks OxPhos->ATP Energy_Deficit Cellular Energy Deficit Cytotoxicity Cytotoxicity & Neurological Disease Energy_Deficit->Cytotoxicity

Caption: this compound's mechanism via inhibition of mitochondrial function.

General Experimental Workflow

The assessment of mycotoxin toxicity follows a structured workflow, beginning with in vitro screening and progressing to more complex analyses of cellular mechanisms.

Experimental_Workflow Mycotoxin Tremorgenic Mycotoxin Cell_Culture Select & Culture Target Cell Line (e.g., Neuronal, Hepatic, Renal) Mycotoxin->Cell_Culture Cytotoxicity_Screen Cytotoxicity Screening (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Screen IC50 Determine IC50 Value Cytotoxicity_Screen->IC50 Genotoxicity_Assay Genotoxicity Assessment (e.g., Comet Assay, Ames Test) IC50->Genotoxicity_Assay Mechanism_Study Mechanistic Studies IC50->Mechanism_Study DNA_Damage Quantify DNA Damage & Mutagenicity Genotoxicity_Assay->DNA_Damage Conclusion Characterize Toxicological Profile DNA_Damage->Conclusion ROS_Assay ROS Production Assay Mechanism_Study->ROS_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for MAPK, JNK) Mechanism_Study->Pathway_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Mechanism_Study->Apoptosis_Assay ROS_Assay->Conclusion Pathway_Analysis->Conclusion Apoptosis_Assay->Conclusion

Caption: General workflow for assessing mycotoxin toxicity.

Conclusion

Tremorgenic mycotoxins represent a complex class of natural toxins with significant toxicological profiles. While their neurotoxic effects are well-documented, their capacity to induce genotoxicity and cytotoxicity warrants careful consideration in food safety and risk assessment. Mycotoxins such as this compound, paxilline, and fumitremorgen B have demonstrated clear genotoxic potential.[1] The cytotoxic mechanisms are varied, ranging from the disruption of ion channels and neurotransmission (penitrem A, paxilline) to the inhibition of fundamental cellular processes like mitochondrial respiration (this compound).[9][13][28] The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers investigating the cellular impacts of these potent mycotoxins and for professionals involved in the development of strategies to mitigate their risks.

References

Methodological & Application

Application Notes and Protocols: Verrucosidin Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucosidin is a neurotoxic mycotoxin produced by several species of the Penicillium genus, including P. polonicum, P. cyclopium, and P. aurantiogriseum.[1][2] This methylated α-pyrone polyketide is known to inhibit mitochondrial oxidative phosphorylation, which can lead to neurological diseases.[1][3] The unique structure and potent biological activity of this compound and its derivatives have garnered interest in the scientific community for potential therapeutic applications, necessitating robust and efficient extraction and purification protocols. This document provides detailed methodologies for the cultivation of this compound-producing fungi and the subsequent extraction, purification, and analysis of this compound.

Fungal Strains and Culture Conditions

Successful extraction of this compound begins with the proper cultivation of a known producing fungal strain. Several Penicillium species have been identified as this compound producers.

Table 1: this compound-Producing Fungal Strains and Culture Media

Fungal StrainCulture MediumReference
Penicillium polonicumMalt (B15192052) Extract Broth (MEB), Czapek Yeast Broth (CYB), Potato Dextrose Agar (PDA)[1]
Penicillium cyclopiumPotato Dextrose Agar (PDA), Solid Rice Medium[4][5]
Penicillium aurantiogriseumPotato Dextrose Agar (PDA)[1]
Penicillium cellarumSolid Rice Medium[6]
Protocol 1: Fungal Culture for this compound Production

This protocol describes the cultivation of Penicillium species for the production of this compound in both liquid and solid media.

Materials:

  • This compound-producing fungal strain (e.g., Penicillium polonicum)

  • Potato Dextrose Agar (PDA) plates

  • Sterile water with 0.01% (v/v) Tween-20

  • Malt Extract Broth (MEB): 2% malt extract, 2% glucose, 0.1% peptone (w/v)

  • Czapek Yeast Broth (CYB): 0.5% yeast extract, 3.5% Czapek broth (w/v)

  • Solid Rice Medium (per 1 L flask): 70 g rice, 0.3 g peptone, 0.5 g yeast extract, 0.2 g corn steep liquor, 0.1 g monosodium glutamate, 100 mL filtered seawater or distilled water

  • Incubator

Procedure:

  • Strain Activation: Grow the fungal strain on PDA plates at 25°C in the dark for 7-10 days.[1]

  • Spore Suspension Preparation:

    • Add 5 mL of sterile water with 0.01% (v/v) Tween-20 to a mature fungal culture on a PDA plate.

    • Gently scrape the surface with a sterile loop to release the conidia.

    • Determine the conidia concentration using a hemocytometer and adjust as needed.

  • Inoculation:

    • Liquid Culture: Inoculate 30 mL of MEB or CYB with 1 mL of a conidial suspension (e.g., 10⁸ conidia/mL).[1]

    • Solid Culture: Inoculate autoclaved solid rice medium with fresh mycelia grown on PDA.[5]

  • Incubation:

    • Liquid Culture: Incubate flasks at 26°C for 10 days with a 12-hour light/12-hour dark cycle.[7]

    • Solid Culture: Incubate statically at room temperature for 30 days.[5]

  • Harvesting:

    • Liquid Culture: Separate the fungal mycelium from the liquid medium by filtering through sterile gauze.[7]

    • Solid Culture: The entire fermented rice medium is used for extraction.

This compound Extraction and Purification

Multiple strategies can be employed for the extraction and purification of this compound, often involving solvent extraction followed by various chromatographic techniques.

Protocol 2: Solvent-Based Extraction from Fungal Mycelium

This protocol is suitable for extracting this compound from fungal mycelium grown in liquid culture.

Materials:

Procedure:

  • Place approximately 0.5 g of fungal mycelium into a 2 mL tube.

  • Add 1.5 mL of a methanol:chloroform mixture (1:2, v/v).

  • Sonciate the sample for 30 minutes.

  • Centrifuge at 4452 x g for 5 minutes and transfer the liquid phase to a new tube.

  • Perform two additional extractions on the mycelial pellet, first with ethyl acetate and then with isopropanol.[1]

  • Combine all the extracts and concentrate them at 45°C using a concentrator.[1]

  • Resuspend the dry extract in 500 µL of water:acetonitrile (B52724) (1:1, v/v) for analysis.[1]

Protocol 3: Large-Scale Extraction from Solid Culture

This protocol is adapted for larger scale production of this compound from solid-state fermentation.

Materials:

  • Fermented solid rice culture

  • Ethyl acetate (EtOAc)

  • Vacuum liquid chromatography (VLC) system

  • Silica (B1680970) gel

  • Various solvents for elution (e.g., petroleum ether, ethyl acetate, methanol)

Procedure:

  • Extract the fermented cultures (e.g., 98 flasks) four times with ethyl acetate.[4]

  • Evaporate the solvent under reduced pressure to obtain a crude extract.[4]

  • Fractionate the crude extract using vacuum liquid chromatography (VLC) on a silica gel column.

  • Elute the column with a stepwise gradient of solvents with increasing polarity, starting from petroleum ether to methanol, to obtain several fractions.[4]

Purification of this compound

Following initial extraction, further purification is typically required to isolate this compound. This often involves multiple chromatographic steps.

Table 2: Chromatographic Techniques for this compound Purification

TechniqueStationary PhaseMobile Phase (Example Gradient)Reference
Silica Gel Column ChromatographySilica GelStepwise gradient from petroleum ether to ethyl acetate, then dichloromethane (B109758) to methanol.[4][8]
Reversed-Phase ChromatographyLobar LiChroprep RP-18Methanol-water gradient (from 10% to 100% methanol).[4][5]
Size-Exclusion ChromatographySephadex LH-20Methanol.[4][5]
High-Performance Liquid Chromatography (HPLC)C18 columnAcetonitrile-water gradient.[6]
Chiral HPLCCHIRALPAK IGn-Hexane/Isopropanol.[4]
Protocol 4: Multi-Step Chromatographic Purification

This protocol outlines a general workflow for purifying this compound from a crude extract.

Materials:

  • Crude this compound extract

  • Silica gel, Lobar LiChroprep RP-18, Sephadex LH-20

  • HPLC system with a C18 column

  • Solvents for chromatography (as listed in Table 2)

Procedure:

  • Silica Gel Chromatography:

    • Subject the crude extract to silica gel column chromatography.

    • Elute with a gradient of increasing polarity (e.g., petroleum ether-ethyl acetate, then dichloromethane-methanol) to separate the extract into primary fractions.[4][5]

  • Reversed-Phase Chromatography:

    • Further fractionate the this compound-containing fractions on a Lobar LiChroprep RP-18 column using a methanol-water gradient.[5]

  • Size-Exclusion Chromatography:

    • Purify the resulting fractions using Sephadex LH-20 column chromatography with methanol as the eluent.[4][5]

  • Preparative HPLC:

    • For final purification to obtain high-purity this compound, use semi-preparative or preparative HPLC with a C18 column and a suitable mobile phase such as an acetonitrile-water gradient.[4][6]

Analytical Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a common method for the sensitive and specific quantification of this compound.

Table 3: HPLC-MS/MS Parameters for this compound Analysis

ParameterValue/SettingReference
HPLC ColumnPursuit XRs ULTRA 2.8 µm C18 (100 × 2 mm)[7]
Mobile PhaseGradient of acetonitrile and water[1]
Flow Rate300 µL/min[7]
Ionization ModePositive-ion mode[7]
m/z Range100 to 427[7]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

  • Solid Form: Store at -20°C, tightly sealed, for up to 6 months.[9]

  • Solutions: Prepare stock solutions and store as aliquots in tightly sealed vials at -20°C for up to one month. It is recommended to use freshly prepared solutions.[9] Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[9]

Experimental Workflows

Verrucosidin_Extraction_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Strain Penicillium sp. Strain Culture Liquid or Solid Media (e.g., MEB, Rice) Strain->Culture Incubation Incubation (10-30 days) Culture->Incubation Harvest Harvest Mycelium/ Solid Culture Incubation->Harvest Solvent_Ext Solvent Extraction (EtOAc, MeOH/Chloroform) Harvest->Solvent_Ext Concentration Concentration Solvent_Ext->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel RP_Chrom Reversed-Phase Chromatography Silica_Gel->RP_Chrom SEC_Chrom Size-Exclusion Chromatography (Sephadex) RP_Chrom->SEC_Chrom HPLC Preparative HPLC SEC_Chrom->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Analysis HPLC-MS/MS Quantification Pure_this compound->Analysis

Caption: Overall workflow for this compound extraction and purification.

Solvent_Extraction_Detail Mycelium Fungal Mycelium Step1 Add MeOH:Chloroform (1:2) + Sonication Mycelium->Step1 Centrifuge1 Centrifuge Step1->Centrifuge1 Supernatant1 Collect Supernatant 1 Centrifuge1->Supernatant1 Pellet1 Mycelium Pellet Centrifuge1->Pellet1 Combine Combine Supernatants Supernatant1->Combine Step2 Add Ethyl Acetate Pellet1->Step2 Centrifuge2 Centrifuge Step2->Centrifuge2 Supernatant2 Collect Supernatant 2 Centrifuge2->Supernatant2 Pellet2 Mycelium Pellet Centrifuge2->Pellet2 Supernatant2->Combine Step3 Add Isopropanol Pellet2->Step3 Centrifuge3 Centrifuge Step3->Centrifuge3 Supernatant3 Collect Supernatant 3 Centrifuge3->Supernatant3 Supernatant3->Combine Concentrate Concentrate Combine->Concentrate Final_Extract Dry Extract Concentrate->Final_Extract

Caption: Detailed solvent extraction protocol from mycelium.

References

Application Note: Quantification of Verrucosidin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of verrucosidin in various sample matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.

Introduction

This compound is a mycotoxin produced by certain species of Penicillium fungi, such as Penicillium polonicum.[1][2][3][4] It is a neurotoxin that functions by inhibiting mitochondrial oxidative phosphorylation.[1][2][3][4] The structural complexity and the presence of multiple congeners of this compound necessitate robust analytical methods for its accurate quantification, which is crucial for toxicology studies, quality control in food and feed, and in the exploration of its derivatives for potential therapeutic applications.[5][6] High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive method for the separation and quantification of this compound.[1][5][7] This application note details a validated HPLC method for this purpose.

Experimental Protocols

Sample Preparation

The sample preparation procedure is critical for accurate quantification and should be adapted based on the sample matrix.

2.1.1. Fungal Cultures (Mycelium):

  • Harvest approximately 0.5 g of fungal mycelium.

  • Place the mycelium in a 2 mL tube and add 1.5 mL of a methanol:chloroform (1:2, v/v) solution.[1][2]

  • Subject the sample to ultrasonication for 30 minutes.[1][2]

  • Centrifuge the mixture at 4452 x g for 5 minutes and transfer the liquid phase to a new tube.[1][2]

  • Perform two additional extractions on the mycelial pellet, first with ethyl acetate (B1210297) and then with isopropanol.[1][2]

  • Combine all liquid extracts and concentrate them to dryness at 45°C.[1][2]

  • Resuspend the dry extract in 500 µL of a water:acetonitrile (1:1, v/v) solution.[1][2]

  • Filter the resuspended extract through a 0.22 µm syringe filter into an HPLC vial.

2.1.2. Food Matrices (e.g., Apples):

  • Homogenize 5 g of the sample tissue with 5 mL of water.[1]

  • Follow a suitable liquid-liquid extraction protocol to isolate this compound from the aqueous homogenate.[1]

  • The organic extract is then dried and reconstituted in an appropriate solvent for HPLC analysis.[1]

HPLC-UV/MS System and Conditions

This section outlines the instrumental parameters for the chromatographic separation and detection of this compound.

Table 1: HPLC and Mass Spectrometry Parameters

ParameterRecommended Conditions
HPLC System Agilent 1200 series or equivalent
Column Pursuit XRs ULTRA 2.8 µm C18 (100 x 2 mm)[1][3] or a C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm)[5]
Mobile Phase A: 0.05% Formic acid in WaterB: Acetonitrile[1][3]
Gradient Isocratic with 60% B for 5 minutes. Alternatively, a gradient can be used: 0–3 min isocratic 5% B, then a linear gradient to 100% B until 40 min, followed by 5 min at 100% B.[1]
Flow Rate 0.2 mL/min[1][3]
Injection Volume 1-5 µL[5]
Column Temperature Ambient or controlled at 25°C
UV Detector Diode Array Detector (DAD)[6]
Detection Wavelength 241 nm and 294 nm
Mass Spectrometer Triple Quadrupole (TQ) Mass Spectrometer[1]
Ionization Source Electrospray Ionization (ESI), positive mode[1][5]
MS Scan Mode Full scan (m/z 100-700) and Product Ion Scan (for m/z 417)[1][3]

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the HPLC method for this compound. These values are indicative and should be determined for each specific laboratory setup.

Table 2: Method Validation Parameters

ParameterTypical ValueAcceptance Criteria
Retention Time (tR) Dependent on specific conditionsConsistent tR (± 2%)
Linearity (r2) > 0.999r2 ≥ 0.999[8]
Limit of Detection (LOD) To be determined experimentallySignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) To be determined experimentallySignal-to-Noise ratio of 10:1
Precision (%RSD) < 2%%RSD ≤ 2.0[8]
Accuracy (% Recovery) 98 - 102%Within 95 - 105%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from sample collection to data analysis.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Sample Collection (e.g., Fungal Culture) B Extraction with Organic Solvents A->B C Concentration and Reconstitution B->C D Filtration C->D E HPLC Injection D->E F Chromatographic Separation (C18 Column) E->F G Detection (UV/MS) F->G H Peak Integration and Identification G->H I Quantification using Calibration Curve H->I J Reporting of Results I->J

Caption: Workflow for this compound Quantification.

Logical Relationship for Method Validation

The following diagram outlines the key parameters and their relationships in the validation of the analytical method.

G Key Parameters for HPLC Method Validation cluster_params Validation Parameters A Method Validation B Specificity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ A->F G Robustness A->G C->D influences E->D influences F->C defines lower limit

References

Application Note: LC-MS/MS Analysis of Verrucosidin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucosidin is a mycotoxin produced by several species of the Penicillium genus, including P. polonicum.[1][2][3][4][5][6] As a potent neurotoxin, it functions by inhibiting mitochondrial oxidative phosphorylation.[1][2][3][4][5][6] This inhibition of cellular energy production makes this compound and its metabolites significant analytes in toxicology, drug discovery, and food safety. This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes the separation capabilities of liquid chromatography coupled with the high selectivity and sensitivity of tandem mass spectrometry. After extraction from a biological matrix, the sample is introduced into the LC system. This compound and its metabolites are chromatographically separated on a reversed-phase C18 column. Following separation, the analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique allows for the specific detection and quantification of the target analytes by monitoring their unique precursor-to-product ion transitions, minimizing interference from the sample matrix.

Data Presentation

The following tables summarize quantitative data for this compound production by Penicillium polonicum under different culture conditions. This data is adapted from studies investigating the optimal conditions for mycotoxin production and can be used as a reference for expected concentrations in fungal cultures.

Table 1: this compound Production by Penicillium polonicum on Malt Extract Agar (MEA) at 0.97 aw after 14 days.

Temperature (°C)Colony Diameter (mm)This compound (µ g/plate )
122515
2045150
2550180
303020

Table 2: this compound Production by Penicillium polonicum on Meat Extract Peptone Agar (MPA) at 0.97 aw after 14 days.

Temperature (°C)Colony Diameter (mm)This compound (µ g/plate )
123025
2055200
2560250
303530

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Culture

Materials:

  • Fungal mycelium

  • Methanol (MeOH)

  • Chloroform

  • Ethyl acetate

  • Isopropanol

  • Water:Acetonitrile (1:1, v/v)

  • Centrifuge tubes (2 mL)

  • Ultrasonicator

  • Centrifuge

  • Solvent evaporator

  • HPLC vials

Protocol:

  • Weigh approximately 0.5 g of fungal mycelium into a 2 mL centrifuge tube.

  • Add 1.5 mL of a MeOH:chloroform (1:2, v/v) solution to the sample.

  • Sonicate the mixture for 30 minutes.

  • Centrifuge at 4,500 x g for 5 minutes.

  • Transfer the supernatant to a new tube.

  • Perform a second extraction on the mycelial pellet with ethyl acetate.

  • Perform a third extraction with isopropanol.

  • Combine all extracts and evaporate to dryness at 45°C.

  • Reconstitute the dried extract in 500 µL of H₂O:Acetonitrile (1:1, v/v).

  • Transfer the reconstituted sample into an HPLC vial for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an ESI source

LC Parameters:

  • Column: Pursuit XRs ULTRA 2.8 μm C18 (100 × 2 mm) or equivalent[1][2]

  • Mobile Phase A: Water with 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]

  • Gradient:

    • 0-3 min: 5% B

    • 3-40 min: Linear gradient to 100% B

    • 40-45 min: 100% B

  • Flow Rate: 300 µL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: ESI Positive[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 417 (for this compound)[1]

  • Product Ion Scan Range (m/z): 100-427[1]

  • Collision Gas: Argon at 2 mbar[1]

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing FungalCulture Fungal Culture Extraction Solvent Extraction (MeOH:Chloroform, Ethyl Acetate, Isopropanol) FungalCulture->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution (H2O:Acetonitrile) Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM Mode) ESI->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

metabolic_pathway cluster_biosynthesis This compound Biosynthesis cluster_metabolism Metabolism PKS Polyketide Synthase (PKS) (verA) Polyketide Polyketide Intermediate PKS->Polyketide TailoringEnzymes Tailoring Enzymes (e.g., Methyltransferases, Oxygenases) Polyketide->TailoringEnzymes Deoxythis compound Deoxythis compound TailoringEnzymes->Deoxythis compound This compound This compound Deoxythis compound->this compound Hydroxylation Hydroxylation This compound->Hydroxylation Oxidation Oxidation This compound->Oxidation Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Hydroxylation->Conjugation Oxidation->Conjugation Metabolites Metabolites Conjugation->Metabolites

Caption: Postulated metabolic pathway of this compound.

signaling_pathway cluster_mitochondria Mitochondrion cluster_er Endoplasmic Reticulum This compound This compound ETC Electron Transport Chain (Complex I) This compound->ETC Inhibition GRP78 GRP78 Expression This compound->GRP78 Inhibition OxPhos Oxidative Phosphorylation ETC->OxPhos ATP ATP Production OxPhos->ATP CellSurvival Cell Survival ATP->CellSurvival Supports Hypoglycemia Hypoglycemic Stress UPR Unfolded Protein Response (UPR) Hypoglycemia->UPR UPR->GRP78 GRP78->CellSurvival

Caption: Signaling pathways affected by this compound.

References

Application Notes and Protocols for Verrucosidin Production in Penicillium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cultivation of Penicillium species, primarily Penicillium polonicum, for the production of the neurotoxic mycotoxin, verrucosidin. Detailed protocols for culturing, extraction, and quantification are outlined to support research and development in natural product chemistry and toxicology.

Introduction

This compound is a methylated α-pyrone polyketide produced by several Penicillium species, including P. polonicum, P. aurantiogriseum, and P. verrucosum.[1][2] This neurotoxin inhibits mitochondrial oxidative phosphorylation and presents a significant concern as a food contaminant.[1][2] However, its potent biological activity also makes it a molecule of interest for pharmacological studies. Understanding and optimizing its production is crucial for both toxicological assessment and potential therapeutic applications. This document details the key parameters and methodologies for the successful culture of Penicillium species and the subsequent isolation and quantification of this compound.

Optimal Culture Conditions for this compound Production

The production of this compound is highly influenced by several environmental factors, including culture media, temperature, and water activity (aw). While an optimal pH has not been definitively established, the pH of commonly used media suggests a preference for slightly acidic to neutral conditions. The effects of aeration and agitation are also critical for submerged cultures and require optimization for maximal yield.

Data Summary

The following tables summarize the quantitative data on the influence of various culture parameters on the growth of Penicillium polonicum and its production of this compound.

Table 1: Effect of Culture Media on this compound Production

Penicillium SpeciesCulture MediumIncubation ConditionsThis compound ProductionReference
P. polonicum X6Malt (B15192052) Extract Broth (MEB)26°C, 10 days, 55% RH, 12h light/dark cycleDetected[1]
P. polonicum X6Czapek Yeast Broth (CYB)26°C, 10 days, 55% RH, 12h light/dark cycleDetected[1]
P. aurantiogriseum CBS 112021Malt Extract Broth (MEB)26°C, 10 days, 55% RH, 12h light/dark cycleDetected[1]
P. aurantiogriseum CBS 112021Czapek Yeast Broth (CYB)26°C, 10 days, 55% RH, 12h light/dark cycleDetected[1]
P. polonicumMalt Extract Agar (B569324) (MEA)25°C, 0.99 awHighest Amount[3]
P. polonicumMeat Peptone Agar (MPA)25°C, 0.99 awHighest Amount[3]

Table 2: Effect of Temperature and Water Activity (aw) on this compound Production by P. polonicum

Culture MediumTemperature (°C)Water Activity (aw)This compound ProductionReference
MEA & MPA40.99, 0.97, 0.95Not Detected[3]
MEA & MPA120.99, 0.97, 0.95Low[3]
MEA & MPA200.99High[3]
MEA & MPA250.99Highest[3]
MEA & MPA300.99, 0.97, 0.95Low[3]
MEA & MPA370.99, 0.97, 0.95Not Detected[3]

Experimental Protocols

Protocol 1: Culture of Penicillium polonicum for this compound Production

This protocol describes the liquid and solid-state fermentation of P. polonicum for the production of this compound.

1.1. Media Preparation

  • Malt Extract Broth (MEB): 2% (w/v) malt extract, 2% (w/v) glucose, 0.1% (w/v) peptone. Sterilize by autoclaving.[1]

  • Czapek Yeast Broth (CYB): 0.5% (w/v) yeast extract, 3.5% (w/v) Czapek broth. Sterilize by autoclaving.[1]

  • Yeast Extract Sucrose (YES) Agar: For solid cultures. Sterilize by autoclaving.

  • Malt Extract Agar (MEA): Standard formulation. Sterilize by autoclaving.[3]

  • Meat Peptone Agar (MPA): Meat extract, peptone, and agar. Sterilize by autoclaving.[3]

1.2. Inoculation

  • Prepare a conidial suspension from a 7-10 day old culture of P. polonicum grown on Potato Dextrose Agar (PDA).

  • Gently scrape the surface of the culture with a sterile loop in a sterile saline solution containing 0.05% (v/v) Tween 80.

  • Determine the conidia concentration using a hemocytometer and adjust to 108 conidia/mL.[1]

  • Inoculate 1 mL of the conidial suspension into 30 mL of sterile MEB or CYB in a flask for liquid culture.[1]

  • For solid cultures, inoculate the center of an agar plate with a small volume of the conidial suspension.

1.3. Incubation

  • Liquid Cultures: Incubate flasks at 26°C for 10 days with a 12-hour light and 12-hour dark cycle and 55% relative humidity.[1] For submerged fermentation, agitation at 180 rpm can be applied.

  • Solid Cultures: Incubate plates at 25°C for up to 14 days.[3]

1.4. pH, Aeration, and Agitation

  • pH: While not extensively studied for this compound production, a starting pH between 5.0 and 7.0 is recommended based on general protocols for Penicillium species.

  • Aeration and Agitation: For submerged cultures in bioreactors, these are critical parameters. Optimal aeration and agitation rates should be determined empirically. It is important to note that excessive agitation can lead to shear stress and damage to the mycelia, potentially reducing secondary metabolite production. A starting point for agitation could be in the range of 150-250 rpm.

Protocol 2: Extraction of this compound

This protocol details the extraction of this compound from both fungal mycelium and liquid culture medium.

2.1. From Mycelium

  • After incubation, separate the fungal mycelium from the liquid medium by filtration through sterile gauze.[1]

  • Freeze-dry the mycelium and grind to a fine powder.

  • Suspend the mycelial powder in a 1:2 (v/v) mixture of methanol (B129727):chloroform and sonicate for 30 minutes.[4]

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction of the mycelial pellet with ethyl acetate (B1210297) and then with isopropanol.[4]

  • Combine all supernatants and evaporate to dryness under reduced pressure.

  • Resuspend the dried extract in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) for analysis.[4]

2.2. From Liquid Medium

  • The liquid culture medium can be extracted with an equal volume of an organic solvent such as ethyl acetate.

  • Separate the organic phase and evaporate to dryness.

  • Resuspend the dried extract in a suitable solvent for analysis.

Protocol 3: Quantification of this compound by HPLC-MS/MS

This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

3.1. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 100 x 2 mm, 2.8 µm particle size) is suitable.[4]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly used.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis. The specific precursor-to-product ion transitions for this compound should be determined using a pure standard.

Visualizations

This compound Biosynthesis Gene Cluster

The biosynthesis of this compound is initiated by a polyketide synthase (PKS) encoded by the verA gene, which is part of a larger biosynthetic gene cluster.

Verrucosidin_Biosynthesis_Gene_Cluster cluster_ver This compound Biosynthetic Gene Cluster verA verA (PKS) gene2 Neighboring Gene 1 verA->gene2 gene3 Neighboring Gene 2 gene2->gene3 gene4 Neighboring Gene 3 gene3->gene4

Caption: The this compound biosynthetic gene cluster in P. polonicum.

Experimental Workflow for this compound Production and Analysis

The following diagram illustrates the overall workflow from the cultivation of Penicillium to the analysis of this compound.

Verrucosidin_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis start P. polonicum Strain culture Liquid or Solid Culture (MEB, CYB, MEA, MPA) start->culture incubation Incubation (25-26°C, 10-14 days) culture->incubation harvest Harvest Mycelium/ Liquid Medium incubation->harvest extraction Solvent Extraction (MeOH, Chloroform, Ethyl Acetate) harvest->extraction concentrate Evaporation & Resuspension extraction->concentrate hplc HPLC-MS/MS Analysis concentrate->hplc quant Quantification hplc->quant

Caption: Experimental workflow for this compound production.

Conclusion

The protocols and data presented here provide a solid foundation for the cultivation of Penicillium species for this compound production. The optimal conditions appear to be a temperature of around 25°C on a rich medium like MEA or MPA with high water activity. Further optimization of pH, aeration, and agitation for submerged cultures could lead to significantly higher yields. The provided methodologies for extraction and quantification will enable researchers to accurately assess this compound production in their experiments.

References

Application Notes and Protocols for Studying Verrucosidin Biosynthesis Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for the functional genomics study of Verrucosidin biosynthesis in fungi, particularly in Penicillium polonicum. The protocols outlined below are based on established methodologies and the key findings from the successful targeted deletion of the verA gene, a crucial polyketide synthase in the this compound biosynthetic gene cluster.

Introduction

This compound is a neurotoxic mycotoxin produced by several Penicillium species. It is a methylated α-pyrone polyketide that functions by inhibiting mitochondrial oxidative phosphorylation.[1] Understanding its biosynthetic pathway is crucial for controlling its production in food and exploring its potential pharmacological properties. The advent of CRISPR-Cas9 genome editing has provided a powerful tool for the precise and efficient dissection of fungal secondary metabolite pathways.

This document details the application of an in vitro assembled CRISPR-Cas9 ribonucleoprotein (RNP) complex for targeted gene deletion in P. polonicum to elucidate the function of genes within the this compound biosynthetic cluster.

Data Presentation

The primary outcome of CRISPR-Cas9-mediated deletion of the core biosynthetic gene, verA, is the complete abolishment of this compound production. This qualitative result provides strong evidence for the gene's essential role in the pathway.

Table 1: Effect of verA Gene Deletion on this compound Production in Penicillium polonicum

StrainGenotypeThis compound Production in MEB MediumThis compound Production in CYB Medium
P. polonicum X6Wild-TypeDetectedDetected
P. polonicum ΔverAverA deletion mutantNot DetectedNot Detected

Data is based on qualitative analysis by HPLC-MS/MS, where the characteristic chromatographic peak for this compound is absent in the ΔverA mutants.[2]

Experimental Protocols

Protocol 1: Cultivation of Penicillium polonicum for Protoplasting and this compound Production

1.1. Fungal Strains and General Culture:

  • Penicillium polonicum wild-type and mutant strains are maintained on Potato Dextrose Agar (B569324) (PDA) plates.

  • For general maintenance, incubate at 25°C in the dark for 7-10 days.[1]

  • For selection of transformants, supplement the PDA with 100 µg/ml of hygromycin B.[1]

1.2. Mycelium Production for Protoplasting:

  • Inoculate 50 ml of Potato Dextrose Broth (PDB) with a high concentration of P. polonicum conidia (e.g., 2 ml of a 1.25 x 10⁸ conidia/ml suspension).[2]

  • Incubate the flasks on a rotary shaker at 180 rpm and 26°C for 48 hours to generate sufficient mycelial mass.[2]

1.3. This compound Production:

  • Inoculate 30 ml of Malt (B15192052) Extract Broth (MEB: 2% malt extract, 2% glucose, 0.1% peptone) or Czapek Yeast Broth (CYB: 0.5% yeast extract, 3.5% Czapek broth) with 1 ml of a 10⁸ conidia/ml suspension.[1]

  • Incubate the flasks under static conditions at 26°C for 10 days with a 12-hour light/12-hour dark cycle to induce this compound production.[1]

Protocol 2: CRISPR-Cas9 Mediated Deletion of verA

This protocol is based on the transformation of protoplasts with pre-assembled Cas9-gRNA ribonucleoprotein (RNP) complexes and a repair template containing a selection marker.

2.1. Guide RNA (gRNA) Design:

  • Identify the target gene sequence (e.g., verA in P. polonicum).

  • Use a gRNA design tool to identify suitable 20-nucleotide protospacer sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).

  • To achieve a full gene deletion, design two gRNAs: one targeting the promoter region and one targeting the terminator region of the verA gene.[3]

  • Perform a BLAST search of the gRNA sequences against the fungal genome to assess potential off-target effects.

2.2. In Vitro Assembly of Cas9-RNP Complex:

  • Synthesize the required crRNA (containing the 20-nt target sequence) and tracrRNA, or a single guide RNA (sgRNA).

  • To form the gRNA, anneal the crRNA and tracrRNA by mixing equimolar amounts in a duplex buffer, heating to 95°C for 5 minutes, and allowing it to cool to room temperature.[4]

  • Assemble the RNP complex by mixing the gRNA and purified Cas9 nuclease (a common ratio is 1.5 µL of 33 µM gRNA with 0.75 µL of 1 µg/µL Cas9 enzyme in a final volume of ~20 µL with 1x PBS buffer).[4]

  • Incubate the mixture at room temperature for 10-15 minutes to allow for the complex to form.[4]

2.3. Preparation of a Repair Template:

  • Construct a repair template that contains a selectable marker, such as the hygromycin B resistance cassette (hph).

  • Flank the resistance cassette with 50-100 bp homology arms that correspond to the sequences immediately upstream of the promoter gRNA target site and downstream of the terminator gRNA target site.

2.4. Protoplast Preparation:

  • Harvest the mycelium from the PDB culture (Protocol 1.2) by filtration and wash with a suitable osmotic buffer (e.g., 0.6 M MgSO₄).

  • Resuspend the mycelium in an enzyme solution containing cell wall-degrading enzymes (e.g., a mixture of Lysing Enzymes from Trichoderma harzianum, cellulase, and pectinase) dissolved in an osmotic stabilizer (e.g., 1.2 M sorbitol, 50 mM Tris-HCl pH 8.0, 50 mM CaCl₂).[3]

  • Incubate at a gentle agitation (e.g., 80 rpm) at 28-30°C for several hours.

  • Monitor protoplast release periodically using a microscope.

  • Separate the protoplasts from the mycelial debris by filtering through sterile miracloth.

  • Wash the protoplasts with the osmotic stabilizer solution and resuspend to a final concentration of approximately 1 x 10⁷ protoplasts/ml.[3]

2.5. PEG-Mediated Protoplast Transformation:

  • To 100 µL of the protoplast suspension, add the two pre-assembled RNP complexes (one for the promoter and one for the terminator) and the repair template DNA.

  • Incubate on ice for 20 minutes.

  • Add 1.25 ml of a PEG solution (e.g., 20% w/v PEG 8000 in an osmotic buffer).

  • Incubate on ice for a further 20 minutes.

  • Plate the transformation mixture onto regeneration agar (e.g., TB3 medium) containing the appropriate antibiotic for selection (e.g., hygromycin B).

  • Incubate the plates at 28°C until transformants appear.

2.6. Screening of Transformants:

  • Isolate individual transformant colonies.

  • Confirm the deletion of the verA gene by PCR using primers that flank the targeted region. A successful deletion will result in a smaller PCR product corresponding to the size of the resistance cassette.

  • Further confirmation can be achieved by Southern blotting or sequencing of the PCR product.

Protocol 3: Extraction and Analysis of this compound

3.1. Extraction from Mycelium:

  • Harvest approximately 0.5 g of fungal mycelium from the culture (Protocol 1.3).[1]

  • Place the mycelium in a 2 ml tube and add 1.5 ml of a methanol:chloroform (1:2, v/v) solution.[1]

  • Sonication for 30 minutes can be used to aid extraction.

  • Centrifuge at approximately 4500 x g for 5 minutes and transfer the supernatant to a new tube.[1]

  • Perform two further extractions of the mycelial pellet, first with ethyl acetate (B1210297) and then with isopropanol.[1]

  • Combine all extracts and evaporate to dryness under a stream of nitrogen or in a centrifugal evaporator at 45°C.[1]

  • Resuspend the dried extract in 500 µl of a 1:1 (v/v) water:acetonitrile (B52724) mixture for analysis.[1]

3.2. HPLC-MS/MS Analysis:

  • Use a C18 reversed-phase HPLC column for separation.

  • A typical mobile phase is an isocratic mixture of 0.05% formic acid in water and acetonitrile (e.g., 40:60 v/v).[1]

  • Set the flow rate to 0.2 L/min.[1]

  • Detect this compound using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • For targeted analysis, use Product Ion Scan mode, monitoring the transition of the parent ion m/z 417 to its product ions.[1]

Visualizations

Verrucosidin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA verA verA (PKS) acetyl_coa->verA polyketide Polyketide Intermediate verA->polyketide verB verB (Methyltransferase) polyketide->verB methylated_polyketide Methylated Polyketide verB->methylated_polyketide verC1_C2 verC1/verC2 (Monooxygenases) methylated_polyketide->verC1_C2 epoxidated_intermediate Epoxidated Intermediate verC1_C2->epoxidated_intermediate verH verH (P450) epoxidated_intermediate->verH verG verG (Acyltransferase) verH->verG This compound This compound verG->this compound

Caption: Proposed biosynthetic pathway for this compound.

CRISPR_Workflow start Start: Identify Target Gene (verA) design_grna Design gRNAs (Promoter & Terminator) start->design_grna prep_template Prepare Donor DNA (hph cassette) start->prep_template protoplasting Generate P. polonicum Protoplasts start->protoplasting assemble_rnp Assemble Cas9-RNP Complexes design_grna->assemble_rnp transformation PEG-Mediated Transformation assemble_rnp->transformation prep_template->transformation protoplasting->transformation selection Select on Hygromycin Plates transformation->selection screening Screen Mutants by PCR selection->screening analysis Analyze this compound Production (HPLC-MS) screening->analysis end End: ΔverA mutant confirmed analysis->end

Caption: Experimental workflow for CRISPR-Cas9 mediated gene deletion.

References

Verrucosidin: Application Notes and Protocols for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucosidin, a mycotoxin produced by various Penicillium species, has emerged as a compound of interest in cancer research due to its cytotoxic effects on various cancer cell lines.[1][2] This fungal polyketide, characterized by a methylated α-pyrone, a polyene linker, and an epoxidated tetrahydrofuran (B95107) ring, demonstrates potential as an anti-cancer agent through multiple mechanisms of action.[3][4][5] These application notes provide a comprehensive overview of the current understanding of this compound's utility in cancer cell line studies, including its mechanisms of action, quantitative data on its efficacy, and detailed protocols for relevant experiments.

Mechanisms of Action

This compound and its derivatives exert their anti-cancer effects primarily through two distinct, yet potentially interconnected, pathways:

  • Inhibition of Mitochondrial Oxidative Phosphorylation: this compound acts as a potent inhibitor of mitochondrial respiratory chain complex I.[6] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[7][8] The accumulation of ROS induces oxidative stress, which can damage cellular components and trigger the intrinsic pathway of apoptosis.[4]

  • Downregulation of GRP78/BiP: this compound and its analogue, deoxythis compound, have been identified as down-regulators of the 78-kDa glucose-regulated protein (GRP78), also known as BiP.[9] GRP78 is a key chaperone protein in the endoplasmic reticulum (ER) that plays a crucial role in protein folding and protecting cancer cells from stress.[10] Downregulation of GRP78 can disrupt ER homeostasis, leading to ER stress and subsequently, apoptosis.[11][12]

Data Presentation

The cytotoxic effects of this compound derivatives have been quantified in various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

CompoundCell LineCell TypeIC50 (µM)Reference
Nordeoxythis compoundMGC-803Human Gastric Carcinoma0.96
This compound AnalogueMGC-803Human Gastric Carcinoma1.14

*It is important to note that the MGC-803 cell line has been identified as a problematic cell line, likely a hybrid with HeLa cells.

Visualization of Pathways and Workflows

To facilitate a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated.

verrucosidin_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol This compound This compound ComplexI Complex I This compound->ComplexI Inhibits GRP78 GRP78/BiP This compound->GRP78 Downregulates ROS ↑ Reactive Oxygen Species (ROS) ComplexI->ROS Bax Bax ROS->Bax CytoC Cytochrome c Release Caspase9 Caspase-9 CytoC->Caspase9 Activates Bax->CytoC Bcl2 Bcl-2 Bcl2->CytoC Inhibits ER_Stress ER Stress GRP78->ER_Stress Prevents ER_Stress->Bax Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Analysis cluster_protein Protein Expression Analysis seed_cells Seed Cancer Cells treat_this compound Treat with this compound (dose-response) seed_cells->treat_this compound treat_ic50 Treat with IC50 concentration treat_protein Treat with IC50 concentration mtt_assay MTT Assay treat_this compound->mtt_assay ic50 Determine IC50 mtt_assay->ic50 annexin_v Annexin V/PI Staining treat_ic50->annexin_v flow_cytometry Flow Cytometry annexin_v->flow_cytometry cell_lysis Cell Lysis & Protein Extraction treat_protein->cell_lysis western_blot Western Blot cell_lysis->western_blot protein_quant Quantify GRP78, Bax, Bcl-2, Cleaved Caspase-3 western_blot->protein_quant

References

Application Notes and Protocols for In Vitro Assessment of Verrucosidin Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the neurotoxicity of Verrucosidin, a mycotoxin known to be a potent inhibitor of mitochondrial oxidative phosphorylation.[1][2][3][4][5][6][7] These assays are designed for in vitro models using neuronal cell lines or primary neurons to elucidate the mechanisms of this compound-induced neurotoxicity and to screen for potential therapeutic interventions.

Introduction to this compound Neurotoxicity

This compound is a neurotoxic mycotoxin produced by various species of Penicillium.[1][2][7][8] Its primary mechanism of action is the inhibition of mitochondrial oxidative phosphorylation, which disrupts cellular energy metabolism and leads to cytotoxicity.[1][2][3][4][5][6][7] It is recognized as one of the most cytotoxic and genotoxic tremorgenic mycotoxins.[8] The following protocols describe key in vitro assays to quantify the neurotoxic effects of this compound.

Core Assays for this compound Neurotoxicity

A panel of in vitro assays is recommended to comprehensively evaluate the neurotoxic potential of this compound. These assays focus on cell viability, apoptosis, and mitochondrial function.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[9][10] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Experimental Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12, or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Data Presentation:

Table 1: Representative Cell Viability Data for this compound-Treated Neuronal Cells (MTT Assay)

This compound Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48h
0 (Vehicle Control)100 ± 5.2100 ± 4.8
0.195 ± 4.588 ± 5.1
175 ± 6.155 ± 4.9
1040 ± 5.525 ± 3.7
5015 ± 3.25 ± 2.1
1005 ± 1.82 ± 1.1

Data are presented as mean ± SD and are for illustrative purposes.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[11][12][13] An increase in caspase activity is an early indicator of apoptosis.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed and treat neuronal cells with this compound as described in the MTT assay protocol (Section 2.1).

  • Caspase-3/7 Reagent Addition: After the desired incubation period (e.g., 6, 12, or 24 hours), add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in parallel with a viability assay) and express the results as a fold change relative to the vehicle control.

Data Presentation:

Table 2: Representative Caspase-3/7 Activity in this compound-Treated Neuronal Cells

This compound Concentration (µM)Caspase-3/7 Activity (Fold Change) at 12h
0 (Vehicle Control)1.0 ± 0.1
0.11.2 ± 0.2
12.5 ± 0.4
105.8 ± 0.7
508.2 ± 1.1
1008.5 ± 1.3

Data are presented as mean ± SD and are for illustrative purposes.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.[14][15][16] Given this compound's known inhibitory effect on oxidative phosphorylation, this is a critical assay to confirm its mechanism of action in neuronal cells.

Experimental Protocol:

  • Cell Seeding: Seed neuronal cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO₂ incubator at 37°C.

  • Cell Treatment: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator for 1 hour.

  • Assay Protocol: Load the sensor cartridge with this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test.

  • Data Acquisition: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and run the assay to measure OCR.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Data Presentation:

Table 3: Representative Mitochondrial Respiration Parameters in this compound-Treated Neuronal Cells

TreatmentBasal Respiration (pmol O₂/min)ATP-Linked Respiration (pmol O₂/min)Maximal Respiration (pmol O₂/min)
Vehicle Control150 ± 12100 ± 9300 ± 25
This compound (1 µM)105 ± 1060 ± 7180 ± 15
This compound (10 µM)60 ± 825 ± 570 ± 9

Data are presented as mean ± SD and are for illustrative purposes.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Neurotoxicity```dot

Verrucosidin_Neurotoxicity_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Cell OxPhos Oxidative Phosphorylation This compound->OxPhos Inhibition ETC Electron Transport Chain (Complex I-IV) Mitochondrion->ETC ETC->OxPhos ATP ATP Depletion OxPhos->ATP ROS Increased ROS Production OxPhos->ROS Neurodegeneration Neurodegeneration ATP->Neurodegeneration OxidativeStress Oxidative Stress ROS->OxidativeStress Caspase Caspase Activation OxidativeStress->Caspase Apoptosis Apoptosis Caspase->Apoptosis Apoptosis->Neurodegeneration

Caption: Workflow for in vitro neurotoxicity assessment.

Concluding Remarks

The provided protocols and application notes offer a robust framework for investigating the neurotoxicity of this compound in vitro. By employing a multi-assay approach, researchers can obtain comprehensive data on its effects on neuronal viability, apoptosis, and mitochondrial function. The specific concentrations and incubation times for this compound may require optimization depending on the neuronal cell model used. These assays are crucial for understanding the pathological mechanisms of this mycotoxin and for the development of potential neuroprotective strategies.

References

Application Notes and Protocols: Screening for Antimicrobial Activity of Verrucosidin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucosidin and its analogs are a class of fungal polyketides produced by various Penicillium species.[1] These compounds have garnered interest in the scientific community due to their diverse biological activities, including antitumor, antivirus, and antimicrobial properties.[1] The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents, and this compound analogs represent a promising area of research. This document provides detailed application notes and protocols for the screening and evaluation of the antimicrobial activity of this compound analogs.

Data Presentation: Antimicrobial Activity of this compound Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound analogs against a panel of pathogenic microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

This compound AnalogTest OrganismMIC (µg/mL)Reference
Poloncosidin A Escherichia coli EMBLC-1>32[2]
Klebsiella pneumoniae EMBLC-3>32[2]
Pseudomonas aeruginosa QDIO-48.0[2]
Vibrio alginolyticus QDIO-58.0[2]
Vibrio parahemolyticus QDIO-84.0[2]
Methicillin-resistant Staphylococcus aureus (MRSA) EMBLC-4>32[2]
Poloncosidin B E. coli EMBLC-1>32[2]
K. pneumoniae EMBLC-3>32[2]
P. aeruginosa QDIO-4>32[2]
V. alginolyticus QDIO-5>32[2]
V. parahemolyticus QDIO-8>32[2]
MRSA EMBLC-4>32[2]
Poloncosidin C E. coli EMBLC-1>32[2]
K. pneumoniae EMBLC-3>32[2]
P. aeruginosa QDIO-4>32[2]
V. alginolyticus QDIO-5>32[2]
V. parahemolyticus QDIO-8>32[2]
MRSA EMBLC-4>32[2]
Poloncosidin D E. coli EMBLC-132[2]
K. pneumoniae EMBLC-332[2]
P. aeruginosa QDIO-416[2]
V. alginolyticus QDIO-54.0[2]
V. parahemolyticus QDIO-84.0[2]
MRSA EMBLC-416[2]
Poloncosidin F E. coli EMBLC-116[2]
K. pneumoniae EMBLC-316[2]
P. aeruginosa QDIO-48.0[2]
V. alginolyticus QDIO-58.0[2]
V. parahemolyticus QDIO-88.0[2]
MRSA EMBLC-4>32[2]
Deoxythis compound P. aeruginosa QDIO-48.0[2]
V. parahemolyticus QDIO-88.0[2]
This compound Isomer Escherichia coli CMCC (B) 44102>64[3]
Staphylococcus aureus CMCC (B) 26003>64[3]
Bacillus subtilis CMCC (B) 6350132[3]
Penicicellarusins A-G Various bacteriaNo significant activity at 100 µM[1]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.

Materials:

  • This compound analogs

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa, B. subtilis)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Analog Stock Solutions: Dissolve the this compound analogs in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate culture, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound analog stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well containing the compound. This will result in a range of concentrations of the this compound analog.

    • Include a positive control (a known antibiotic) and a negative control (no antimicrobial agent) for each bacterial strain.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the this compound analog that completely inhibits visible growth of the bacteria.

Agar Dilution Assay for MIC Determination

This method is an alternative to broth microdilution and can be useful for certain compounds or microorganisms.

Materials:

  • This compound analogs

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., multipoint inoculator)

Procedure:

  • Preparation of this compound Analog Stock Solutions: Prepare as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Melt MHA and cool to 45-50°C.

    • Prepare a series of tubes, each containing a specific volume of molten MHA.

    • Add the appropriate amount of the this compound analog stock solution to each tube to achieve the desired final concentrations in the agar.

    • Pour the agar-compound mixture into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antimicrobial agent.

  • Preparation of Bacterial Inoculum: Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusting to a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation: Spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the this compound analog that prevents the growth of the bacteria at the inoculation spot.

Visualizations

Experimental Workflow for Antimicrobial Screening of this compound Analogs

G cluster_prep Preparation cluster_screening Primary Screening cluster_confirmation Hit Confirmation & MIC Determination cluster_analysis Data Analysis & Follow-up analog_synthesis This compound Analog Library Synthesis/Isolation stock_prep Prepare Stock Solutions (e.g., in DMSO) analog_synthesis->stock_prep primary_screen Single High-Concentration Screening (e.g., 100 µg/mL) against a panel of bacteria stock_prep->primary_screen bacterial_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) bacterial_prep->primary_screen measure_inhibition Measure Growth Inhibition (e.g., Optical Density) primary_screen->measure_inhibition mic_determination Perform Broth Microdilution or Agar Dilution Assay for active analogs measure_inhibition->mic_determination Select 'Hits' determine_mic Determine Minimum Inhibitory Concentration (MIC) mic_determination->determine_mic sar_analysis Structure-Activity Relationship (SAR) Analysis determine_mic->sar_analysis toxicity_assay Cytotoxicity Assays on Mammalian Cell Lines determine_mic->toxicity_assay sar_analysis->analog_synthesis Design new analogs mechanism_study Mechanism of Action Studies for lead compounds toxicity_assay->mechanism_study Select non-toxic leads

Caption: Workflow for screening this compound analogs for antimicrobial activity.

Plausible Antimicrobial Signaling Pathway Inhibition by this compound Analogs

Note: The precise molecular target for the antimicrobial activity of this compound in bacteria has not been definitively elucidated. However, based on the known mechanisms of other polyketide antibiotics, a plausible mode of action is the inhibition of essential bacterial processes such as DNA replication or protein synthesis. The following diagram illustrates a generalized pathway of DNA gyrase inhibition, a common target for antimicrobial compounds.

G cluster_bacterium Bacterial Cell This compound This compound Analog cell_entry Cell Entry This compound->cell_entry Permeation gyrase DNA Gyrase (GyrA/GyrB subunits) cell_entry->gyrase Inhibition dna Bacterial Chromosome (Supercoiled DNA) gyrase->dna Maintains negative supercoiling relaxed_dna Relaxed/Nicked DNA gyrase->relaxed_dna Re-ligation failure (Hypothesized) dna->relaxed_dna Unwinding during replication/transcription replication DNA Replication relaxed_dna->replication transcription Transcription relaxed_dna->transcription cell_division Cell Division replication->cell_division Blocked transcription->cell_division Blocked bacterial_death Bacterial Cell Death cell_division->bacterial_death

Caption: Hypothesized inhibition of DNA gyrase by this compound analogs.

References

Application Notes and Protocols for Investigating the Hypoglycemic Effects of Verrucosidin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and protocols for investigating the hypoglycemic potential of verrucosidin derivatives. The information is based on published in vitro studies and offers a framework for further preclinical evaluation.

Introduction

This compound, a polyketide produced by various Penicillium species, and its derivatives have emerged as compounds of interest for their diverse biological activities.[1][2][3] Recent studies have highlighted the potential of specific this compound derivatives as potent hypoglycemic agents, demonstrating superior activity in in-vitro models compared to the established anti-diabetic drug, rosiglitazone (B1679542).[1][2][4] These findings suggest that this compound derivatives represent a promising new class of compounds for the development of novel diabetes therapies.

This document outlines the key findings on the hypoglycemic effects of this compound derivatives, presents the available quantitative data, and provides detailed protocols for in vitro evaluation. Additionally, it includes a proposed workflow for further investigation, including in vivo studies and elucidation of the underlying signaling pathways.

Quantitative Data Summary

The following table summarizes the in vitro hypoglycemic activity of selected this compound derivatives based on their ability to stimulate glucose uptake in insulin-resistant human liver carcinoma (HepG2) cells.

CompoundEC₅₀ (µM) for 2-NBDG Glucose UptakeReference
This compound (1)47.2 ± 1.2[1]
Compound 29.9 ± 2.5[1]
Penicicellarusin A (3)93.2 ± 1.2[1]
Compound 440.2 ± 1.3[1]
Rosiglitazone (Positive Control)> 100[1]

EC₅₀ represents the concentration of the compound that elicits a half-maximal response in the 2-NBDG glucose uptake assay.

Structure-Activity Relationship

Preliminary structure-activity relationship (SAR) analysis indicates that the presence of an epoxy ring on the C6-C7 position of the this compound structure is crucial for its glucose uptake-stimulating activity.[1][2] Further investigation into the synthesis and biological evaluation of a broader range of derivatives is necessary to establish a comprehensive SAR.

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in Insulin-Resistant HepG2 Cells

This protocol details the methodology to assess the ability of this compound derivatives to stimulate glucose uptake in a cell-based model of insulin (B600854) resistance.

1. Materials and Reagents:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Insulin (human)

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

  • This compound derivatives (test compounds)

  • Rosiglitazone (positive control)

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

2. Cell Culture and Induction of Insulin Resistance:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed cells in a 96-well plate and allow them to reach confluence.

  • To induce insulin resistance, treat the confluent cells with 10⁻⁶ M insulin for 24 hours.

3. Treatment with this compound Derivatives:

  • Prepare stock solutions of the this compound derivatives and rosiglitazone in a suitable solvent (e.g., DMSO).

  • Following the induction of insulin resistance, remove the medium and add fresh medium containing various concentrations of the test compounds or rosiglitazone.

  • Incubate the cells for 24 hours.

4. Glucose Uptake Measurement:

  • After the 24-hour treatment, add 100 nM of insulin to each well and incubate for 30 minutes at 37°C.

  • Add 50 µM of the fluorescent glucose analog, 2-NBDG, to each well and incubate for an appropriate time (e.g., 1-2 hours).

  • Terminate the assay by washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 2-NBDG (typically ~485 nm and ~535 nm, respectively).

5. Data Analysis:

  • Calculate the percentage of glucose uptake for each treatment group relative to the control group (untreated or vehicle-treated cells).

  • Plot the percentage of glucose uptake against the compound concentration and determine the EC₅₀ value using a suitable non-linear regression model.

Proposed Workflow for Further Investigation

The following diagram illustrates a logical workflow for the continued investigation of the hypoglycemic effects of this compound derivatives, moving from in vitro screening to in vivo validation and mechanistic studies.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Mechanism of Action cluster_3 Lead Optimization A Isolation & Characterization of this compound Derivatives B Glucose Uptake Assay (e.g., HepG2, L6 myotubes) A->B C α-Glucosidase & α-Amylase Inhibition Assays A->C D Acute Toxicity Studies B->D G Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt, AMPK) B->G C->D E Oral Glucose Tolerance Test (OGTT) in Normal & Diabetic Animal Models D->E F Long-term Treatment Studies in Diabetic Animal Models E->F F->G I Structure-Activity Relationship (SAR) Studies F->I H Gene Expression Analysis (e.g., qPCR for glucose metabolism genes) G->H J Synthesis of Novel Derivatives I->J J->A

Caption: Proposed research workflow for this compound derivatives.

Investigating the Signaling Pathway

The precise molecular mechanisms by which this compound derivatives exert their hypoglycemic effects are yet to be fully elucidated. Based on the known pathways involved in glucose metabolism, the PI3K/Akt and AMPK signaling cascades are primary targets for investigation. The following diagram illustrates the potential points of intervention for a hypoglycemic compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm InsulinReceptor Insulin Receptor PI3K PI3K InsulinReceptor->PI3K Activates GLUT4_membrane GLUT4 GlucoseUptake Glucose Uptake GLUT4_membrane->GlucoseUptake Facilitates Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation AMPK AMPK AMPK->GLUT4_vesicle Promotes translocation GLUT4_vesicle->GLUT4_membrane This compound This compound Derivative This compound->PI3K ? This compound->Akt ? This compound->AMPK ? Insulin Insulin Insulin->InsulinReceptor

Caption: Potential signaling targets for this compound derivatives.

Further research utilizing techniques such as Western blotting to assess the phosphorylation status of key proteins like Akt and AMPK, and qPCR to measure the expression of genes involved in glucose transport and metabolism, will be critical in unraveling the mechanism of action of these promising compounds.

References

Application Notes and Protocols for Verrucosidin Stability Testing in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucosidin is a neurotoxic mycotoxin produced by several species of Penicillium.[1][2] Structurally, it is a polyketide characterized by a methylated α-pyrone, a conjugated polyene linker, and an epoxidated tetrahydrofuran (B95107) ring.[3][4][5] Its primary mechanism of action involves the inhibition of mitochondrial oxidative phosphorylation, which can lead to neurological diseases.[2][6][7] Given its biological activity, understanding the stability of this compound in various solutions is critical for accurate toxicological studies, drug development, and analytical standard preparation.

These application notes provide a detailed protocol for assessing the stability of this compound in solution under different environmental conditions. The protocol outlines procedures for sample preparation, storage, and analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a common and sensitive method for mycotoxin quantification.[3][8]

Quantitative Data Summary

The stability of this compound can be influenced by factors such as solvent composition, pH, temperature, and exposure to light. The following table provides a template for summarizing quantitative stability data. Researchers should populate this table with their experimental findings. For illustrative purposes, hypothetical data is included to demonstrate how results can be presented.

Table 1: Illustrative Stability of this compound in Various Solvents and Conditions

Solvent SystempHTemperature (°C)Light ConditionInitial Conc. (µg/mL)Conc. after 7 Days (µg/mL)Degradation (%)
Acetonitrile (B52724)7.0-20Dark10.09.91.0
Acetonitrile7.04Dark10.09.55.0
Acetonitrile7.025Dark10.08.218.0
Acetonitrile7.025Light10.06.535.0
Methanol7.0-20Dark10.09.82.0
Methanol7.025Dark10.08.812.0
DMSO7.0-20Dark10.010.00.0
DMSO7.025Dark10.09.73.0
PBS5.04Dark10.07.525.0
PBS7.44Dark10.08.911.0
PBS9.04Dark10.06.238.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual stability will vary based on experimental conditions.

Experimental Protocols

This section details the methodology for conducting a comprehensive stability study of this compound in solution.

Materials and Equipment
  • This compound standard (crystalline or solid film)

  • HPLC or LC-MS grade solvents: Acetonitrile, Methanol, Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)

  • Volumetric flasks and pipettes

  • Amber and clear glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Refrigerator/Freezer (-20°C and 4°C)

  • Incubator or temperature-controlled chamber (25°C)

  • Light source (for photostability testing)

  • HPLC-MS/MS system equipped with a C18 column

Preparation of Stock and Working Solutions
  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of high concentration (e.g., 1 mg/mL). Use a volumetric flask for accuracy.

    • Store the stock solution in an amber vial at -20°C. Stock solutions of mycotoxins in organic solvents are generally stable for extended periods when stored properly.[9]

  • Working Solution Preparation:

    • Dilute the stock solution with the desired test solvents (e.g., acetonitrile, methanol, DMSO, PBS of varying pH) to a final working concentration (e.g., 10 µg/mL).

    • Prepare a sufficient volume of each working solution to allow for sampling at all time points.

Stability Study Design
  • Solvent Conditions: Aliquot the this compound working solutions into different amber vials for each solvent system being tested.

  • Temperature Conditions: For each solvent system, prepare sets of vials to be stored at different temperatures: -20°C, 4°C, and 25°C.

  • Light Conditions: For the 25°C temperature condition, prepare two sets of vials: one set wrapped in aluminum foil or stored in a dark chamber (Dark) and another set of clear vials exposed to a consistent light source (Light).

  • Time Points: Designate specific time points for analysis, for example: 0, 24, 48, 72 hours, and 7, 14, 30 days. The initial analysis at time 0 will serve as the baseline concentration.

Sample Analysis by HPLC-MS/MS
  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be: 0-3 min isocratic 5% B, then a linear gradient to 100% B over 3-40 minutes.[3]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound will need to be determined by infusing a standard solution.

    • Data Acquisition: Acquire data at each designated time point.

Data Analysis
  • Generate a calibration curve using freshly prepared standards of this compound at multiple concentrations.

  • Quantify the concentration of this compound in each sample at each time point using the calibration curve.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • Percentage Remaining = (Concentration at time t / Concentration at time 0) x 100

  • Calculate the percentage of degradation:

    • Percentage Degradation = 100 - Percentage Remaining

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the this compound stability testing protocol.

G prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions in Test Solvents prep_stock->prep_work aliquot Aliquot into Vials for Each Condition prep_work->aliquot storage Storage Conditions aliquot->storage temp Temperature: -20°C, 4°C, 25°C storage->temp light Light: Dark vs. Light storage->light sampling Sample at Predetermined Time Points (t=0, 1, 2...) storage->sampling Incubate analysis Analyze by HPLC-MS/MS sampling->analysis quant Quantify Concentration vs. Calibration Curve analysis->quant data_analysis Data Analysis quant->data_analysis calc_deg Calculate % Degradation data_analysis->calc_deg report Summarize in Table data_analysis->report

Caption: Workflow for this compound Stability Testing.

Signaling Pathway

This diagram illustrates the known mechanism of action of this compound, leading to cellular toxicity.

G cluster_mito This compound This compound oxphos Oxidative Phosphorylation (Electron Transport Chain) This compound->oxphos Inhibits mitochondrion Mitochondrion atp ATP Production oxphos->atp energy_crisis Cellular Energy Deficit atp->energy_crisis Decreased neuro_dys Neuronal Dysfunction energy_crisis->neuro_dys cell_death Cell Death (Apoptosis) energy_crisis->cell_death neurotoxicity Neurotoxicity neuro_dys->neurotoxicity cell_death->neurotoxicity

Caption: this compound's Mechanism of Action.

References

Application Notes and Protocols: Synthesis and Evaluation of Verrucosidin Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucosidin is a fungal polyketide metabolite that has garnered significant interest in the scientific community due to its diverse biological activities. Structurally, it features a unique α-pyrone core linked to a polyene side chain, which terminates in a substituted tetrahydrofuran (B95107) ring.[1][2] Derivatives of this compound have demonstrated a range of promising bioactivities, including antitumor, antimicrobial, and glucose-uptake-stimulatory effects.[1][3] The primary mechanism for its cytotoxic and potential anticancer activity has been identified as the inhibition of mitochondrial electron transport chain (ETC) Complex I, a critical component of cellular respiration.[2] This mode of action makes this compound and its analogs attractive candidates for further investigation in drug discovery programs, particularly in oncology.

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives. Detailed protocols for key biological assays are included to facilitate further research and development in this area.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the reported biological activities of various this compound derivatives. This data provides a basis for understanding the structure-activity relationships and for guiding the design of future analogs.

Table 1: Cytotoxic and Antimicrobial Activities of this compound Derivatives

CompoundActivity TypeCell Line / OrganismIC50 / MIC (µM)Reference
Nordeoxythis compoundCytotoxicityMGC-8030.96[3]
Deoxythis compoundCytotoxicityMGC-8031.14[3]
Poloncosidin AAntimicrobialVibrio parahemolyticus4.0 µg/mL
Poloncosidin AAntimicrobialPseudomonas aeruginosa8.0 µg/mL
Poloncosidin AAntimicrobialVibrio alginolyticus8.0 µg/mL
Deoxythis compoundAntimicrobialPseudomonas aeruginosa8.0 µg/mL
Deoxythis compoundAntimicrobialVibrio parahemolyticus8.0 µg/mL

Table 2: Glucose Uptake-Stimulatory Activity of this compound Derivatives in Insulin-Resistant HepG2 Cells

CompoundEC50 (µM)
This compound47.2 ± 1.2
Penicicellarusin A93.2 ± 1.2
Penicicellarusin B9.9 ± 2.5
Penicicellarusin D40.2 ± 1.3

Experimental Protocols

I. General Strategy for the Synthesis of this compound Derivatives

While the total synthesis of this compound has been reported, the generation of a diverse library of analogs for drug discovery often relies on the semi-synthesis from the natural product or the synthesis of key fragments followed by convergent assembly. A general workflow for generating and evaluating this compound derivatives is presented below.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Lead Optimization Isolation Isolation of this compound from Fungal Culture Semi_Synthesis Semi-synthesis of Derivatives Isolation->Semi_Synthesis Natural Product Total_Synthesis Total Synthesis of This compound Core Total_Synthesis->Semi_Synthesis Synthetic Core Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Semi_Synthesis->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC Determination) Semi_Synthesis->Antimicrobial Mechanism Mechanism of Action Studies (Mitochondrial Complex I Assay) Cytotoxicity->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

II. Protocol for Cytotoxicity Determination: MTT Assay

This protocol describes a common method for assessing the cytotoxicity of this compound derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MGC-803, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

III. Protocol for Mitochondrial Complex I Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound derivatives on mitochondrial electron transport chain Complex I.

Materials:

  • Isolated mitochondria from a suitable source (e.g., rat liver or cultured cells)

  • Assay buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)

  • NADH

  • Coenzyme Q1 (Ubiquinone)

  • Rotenone (a known Complex I inhibitor, as a positive control)

  • This compound derivatives dissolved in DMSO

  • 96-well UV-transparent plate

  • UV-Vis spectrophotometer capable of reading at 340 nm

Procedure:

  • Mitochondria Preparation:

    • Isolate mitochondria from the chosen source using standard differential centrifugation methods.

    • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • In a 96-well UV plate, add the assay buffer.

    • Add the this compound derivatives at various concentrations. Include a vehicle control (DMSO) and a positive control (rotenone).

    • Add the mitochondrial suspension to each well to a final protein concentration of 5-10 µg/mL.

    • Add Coenzyme Q1 to each well.

  • Initiation and Measurement:

    • Initiate the reaction by adding NADH to each well.

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) at 30°C. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the rate of NADH oxidation for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of Complex I inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value for Complex I inhibition.

Signaling Pathway and Structure-Activity Relationships

Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound derivatives exert their cytotoxic effects by targeting the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.

G This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ETC Electron Transport Chain Disruption ComplexI->ETC ATP Decreased ATP Production ETC->ATP ROS Increased ROS Production ETC->ROS Apoptosis Apoptosis ATP->Apoptosis ROS->Apoptosis

Caption: Signaling pathway of this compound-induced cytotoxicity.

Structure-Activity Relationship (SAR)

Based on the available data, several key structural features of the this compound scaffold are important for its biological activity.

G cluster_0 Structural Modifications Activity Biological Activity (Cytotoxicity, Glucose Uptake) Pyrone α-Pyrone Ring Modifications Pyrone->Activity Influences SideChain Polyene Side Chain (Length, Saturation) SideChain->Activity Influences Tetrahydrofuran Tetrahydrofuran Ring (Substitution, Epoxidation) Tetrahydrofuran->Activity Influences

Caption: Logical relationships in this compound SAR studies.

  • α-Pyrone Ring: The α-pyrone moiety is a common feature in many bioactive natural products and is likely crucial for the activity of this compound. Modifications to this ring system, such as altering the substitution pattern, could significantly impact potency.

  • Polyene Side Chain: The length and degree of saturation of the polyene side chain are expected to influence the molecule's overall shape and lipophilicity, which can affect its ability to interact with the binding site on Complex I.

  • Tetrahydrofuran Ring: The substitution pattern and stereochemistry of the tetrahydrofuran ring are critical for biological activity. For instance, the presence of an epoxide ring at the C6-C7 position has been shown to be important for glucose uptake-stimulatory activity.[1]

Conclusion

This compound and its derivatives represent a promising class of natural products with potential applications in drug discovery, particularly in the development of novel anticancer agents. Their well-defined mechanism of action, involving the inhibition of mitochondrial Complex I, provides a solid foundation for rational drug design. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers working to further explore the therapeutic potential of this fascinating family of compounds. Future efforts should focus on the development of more efficient and versatile synthetic routes to enable the generation of diverse analog libraries for comprehensive SAR studies and lead optimization.

References

Troubleshooting & Optimization

Improving Verrucosidin yield from Penicillium fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance verrucosidin yield from Penicillium fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is my this compound yield consistently low or non-existent?

Possible Cause 1: Suboptimal Fermentation Medium. The composition of the culture medium is critical for inducing the this compound biosynthetic gene cluster.

Solution:

  • Medium Selection: Penicillium polonicum has been shown to produce this compound on various media.[1][2][3] If you are experiencing low yields, consider switching or optimizing your medium. Both liquid (submerged) and solid-state fermentation methods are viable.

  • Liquid Media: Commonly used liquid media include Malt Extract Broth (MEB), Czapek Yeast Broth (CYB), and Yeast Extract Sucrose (YES).[2][3]

  • Solid Media: Solid-state fermentation on substrates like rice or Malt Extract Agar (MEA) can also yield high amounts of this compound.[4][5][6] A meat-based medium (MPA) has also proven effective.[4]

  • Carbon/Nitrogen Ratio: The balance of carbon and nitrogen is crucial. MEA, which is rich in carbon, has been shown to induce higher production of this compound compared to more nitrogen-rich media.[1]

Possible Cause 2: Inappropriate Physical Parameters. Temperature, water activity (aw), pH, and aeration are key environmental factors that regulate fungal secondary metabolism.

Solution:

  • Temperature: The optimal temperature for this compound production by P. polonicum is approximately 25°C. Production drops significantly at lower (12°C) and higher (30°C) temperatures and is not detected at 4°C or 37°C.[1][4]

  • Water Activity (aw): this compound accumulation is highly influenced by water activity, with an optimum at 0.99 aw. Lowering the water activity can depress biosynthesis.[4]

  • Aeration and Agitation: While static conditions have been successfully used, aeration and agitation can significantly impact secondary metabolite production.[7] For submerged cultures, excessive agitation can cause shear stress on the mycelium, while insufficient agitation can lead to poor oxygen and nutrient distribution.[8][9] Static liquid cultures of P. polonicum have been shown to produce high yields of this compound, whereas shaking conditions can inhibit production.[7] It is recommended to start with static or low-agitation cultures and optimize from there.

Possible Cause 3: Genetic/Regulatory Issues. The this compound biosynthetic gene cluster (verA) may not be expressed due to regulatory silencing.

Solution:

  • Strain Selection: Ensure you are using a known this compound-producing strain, such as Penicillium polonicum or Penicillium aurantiogriseum.[2]

  • Epigenetic Modifiers: While not specifically documented for this compound, the use of epigenetic modifiers like histone deacetylase (HDAC) inhibitors can sometimes activate silent gene clusters in fungi. However, it's important to note that in some Penicillium species, HDAC inhibition has been shown to reduce the production of certain secondary metabolites.

  • Genetic Engineering: For advanced users, targeted genetic approaches like overexpressing the verA gene or pathway-specific transcription factors using CRISPR-Cas9 technology can be employed to enhance production.[10]

Q2: I can detect this compound in my culture, but the purification process is inefficient, resulting in significant product loss. What can I do?

Possible Cause 1: Inefficient Extraction. this compound may not be efficiently extracted from the mycelium or culture broth.

Solution:

  • Solvent Choice: this compound is typically extracted using organic solvents like ethyl acetate (B1210297).[2][5][6] A multi-step extraction using different solvents (e.g., ethyl acetate followed by isopropanol) can improve recovery from the mycelium.[2]

  • Cell Disruption: For intracellular products, ensure efficient cell disruption before solvent extraction. This can be achieved through methods like ultrasonication.[5]

Possible Cause 2: Co-elution with Other Metabolites. P. polonicum produces a variety of other secondary metabolites that may have similar chemical properties to this compound, making chromatographic separation difficult.[11][12][13] Known compounds include penicillic acid, patulin, and various diketopiperazines.[13]

Solution:

  • Optimize Chromatography:

    • Column Choice: Use a high-resolution reversed-phase column (e.g., C18).[2]

    • Solvent System: Develop a gradient elution method to effectively separate compounds. Common mobile phases include acetonitrile/water or methanol/water with additives like formic acid or TFA to improve peak shape.[5]

    • Multiple Chromatographic Steps: A single chromatographic step is often insufficient. Combine different techniques, such as silica (B1680970) gel chromatography followed by reversed-phase HPLC or Sephadex LH-20 size-exclusion chromatography.[6][14]

  • Sample Preparation: Pre-purify the crude extract using techniques like solid-phase extraction (SPE) to remove interfering compounds before HPLC.

Frequently Asked Questions (FAQs)

Fermentation & Optimization
  • What is the typical fermentation time for this compound production?

    • Fermentation times reported in the literature typically range from 7 to 14 days for static cultures.[1][3] For solid-state fermentation on rice, incubation can extend up to 3 weeks.[5] It is advisable to perform a time-course experiment to determine the peak production time for your specific strain and conditions.

  • Should I use solid-state or submerged fermentation?

    • Both methods are effective. Solid-state fermentation on rice has been used to isolate numerous this compound derivatives.[5][6] Submerged fermentation in liquid media like MEB or CYB is also well-documented and allows for easier scale-up and process control.[2][3] The choice may depend on available equipment and downstream processing capabilities.

  • How does pH affect this compound production?

    • While specific studies on the effect of initial pH on this compound yield are limited, pH is a critical parameter in fungal fermentations, as it influences enzyme activity and nutrient uptake. The optimal pH for secondary metabolite production often lies between 5.0 and 7.0. It is recommended to buffer the medium or monitor and adjust the pH during fermentation.

Biosynthesis & Regulation
  • What is the key gene responsible for this compound biosynthesis?

    • The core of the biosynthetic pathway is a polyketide synthase (PKS) encoded by the verA gene.[2][10] Deletion of this gene completely abolishes this compound production.[2][10]

  • How is the this compound gene cluster regulated?

    • The regulation of this compound biosynthesis is complex and involves multiple layers. Like other fungal secondary metabolite clusters, it is likely controlled by a combination of:

      • Cluster-Specific Regulators: Transcription factors located within the gene cluster.

      • Global Regulators: Wide-domain regulators like LaeA and the Velvet complex (VeA/VelB), which respond to environmental cues like light and control the expression of multiple secondary metabolite clusters.[15][16][17]

      • Environmental Signals: Factors such as carbon and nitrogen availability, pH, and temperature, which are transduced through signaling pathways to influence gene expression.

Extraction & Analysis
  • What is a reliable method for this compound extraction?

    • A robust method for submerged cultures involves separating the mycelium from the broth, followed by sequential solvent extraction of the mycelium with ethyl acetate and isopropanol (B130326). The combined extracts are then concentrated for analysis.[2] For solid-state cultures, the entire fermented substrate is typically extracted with ethyl acetate.[5][6]

  • How can I quantify my this compound yield?

    • High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the most accurate and sensitive method for quantification.[4] A C18 column is typically used for separation.[2]

Data Presentation

Table 1: Influence of Temperature and Water Activity (aw) on this compound Production by P. polonicum on Solid Media after 14 Days.

MediumTemperature (°C)Water Activity (aw)This compound Yield (µ g/plate )Reference
MEA200.9911.2 ± 3.4[4]
MEA250.9918.7 ± 4.5 [4]
MEA300.993.5 ± 1.2[4]
MPA200.9910.5 ± 2.9[4]
MPA250.9919.5 ± 5.1 [4]
MPA300.994.1 ± 1.5[4]
MEA250.976.8 ± 2.1[4]
MEA250.954.9 ± 1.8[4]

Data adapted from Núñez et al. (2000). MEA: Malt Extract Agar; MPA: Meat Peptone Agar.

Table 2: Common Media Formulations for this compound Production.

Medium NameTypeCompositionReference
Malt Extract Broth (MEB) Liquid2% Malt Extract, 2% Glucose, 0.1% Peptone[2][3]
Czapek Yeast Broth (CYB) Liquid0.5% Yeast Extract, 3.5% Czapek Broth[2][3]
Yeast Extract Sucrose (YES) Liquid/Solid2% Yeast Extract, 15% Sucrose, (2% Agar for solid)[2]
Rice Medium SolidRice, Peptone, Yeast Extract, Corn Steep Liquor, MSG, Seawater[6]

Experimental Protocols

Protocol 1: Submerged Fermentation of P. polonicum
  • Inoculum Preparation:

    • Grow P. polonicum on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until well-sporulated.[3]

    • Prepare a conidial suspension by flooding the plate with sterile water containing 0.01% Tween-20 and gently scraping the surface.

    • Determine the conidia concentration using a hemocytometer and adjust to 1 x 108 conidia/mL.[3]

  • Fermentation:

    • Aseptically inoculate 30 mL of sterile Malt Extract Broth (MEB) in a 100 mL flask with 1 mL of the conidial suspension.[3]

    • Incubate the flasks under static conditions at 25-26°C for 10-14 days.[3][7]

  • Harvesting:

    • Separate the fungal mycelium from the liquid medium by filtering through sterile gauze.

    • The mycelium can be used for extraction of intracellular this compound, and the filtrate can be checked for extracellular product.

Protocol 2: this compound Extraction from Mycelium
  • Initial Extraction:

    • Transfer the harvested mycelium to a suitable tube. Add ethyl acetate and vortex thoroughly.

    • Centrifuge to pellet the mycelial debris and collect the ethyl acetate supernatant.

  • Sequential Extraction:

    • Repeat the extraction on the mycelial pellet at least two more times. A second extraction with ethyl acetate followed by a third with isopropanol is effective.[2]

  • Concentration and Reconstitution:

    • Combine all solvent supernatants and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator or centrifugal concentrator) at a temperature not exceeding 45°C.[2]

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 50:50 acetonitrile:water or methanol) for HPLC analysis.[2]

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for this compound Production cluster_Inoculum Inoculum Preparation cluster_Fermentation Fermentation cluster_Downstream Downstream Processing PDA 1. P. polonicum on PDA Plate (25°C, 7-10 days) Suspension 2. Prepare Conidial Suspension (1x10^8 conidia/mL) PDA->Suspension Inoculate 3. Inoculate Liquid Medium (e.g., MEB) Suspension->Inoculate Incubate 4. Static Incubation (25°C, 10-14 days) Inoculate->Incubate Harvest 5. Harvest Mycelium (Filtration) Incubate->Harvest Extract 6. Solvent Extraction (Ethyl Acetate / Isopropanol) Harvest->Extract Purify 7. Purification (Chromatography) Extract->Purify Analyze 8. Analysis & Quantification (HPLC-MS/MS) Purify->Analyze

Figure 1. Experimental Workflow for this compound Production

Environmental_Factors Figure 2. Key Factors Influencing this compound Yield Yield This compound Yield Temp Temperature Temp->Yield Optimal ~25°C Media Culture Medium (C/N Ratio) Media->Yield High Carbon aW Water Activity (a_w) aW->Yield Optimal ~0.99 Aeration Aeration / Agitation Aeration->Yield Static Preferred

Figure 2. Key Factors Influencing this compound Yield

Regulatory_Pathway Figure 3. Putative Regulatory Pathway for this compound Biosynthesis Light Light Velvet Velvet Complex (VeA/VelB) Light->Velvet inhibits Nutrients Nutrients (Carbon, Nitrogen) CreA CreA (Carbon catabolite repressor) Nutrients->CreA pH pH PacC PacC (pH regulator) pH->PacC LaeA LaeA (Methyltransferase) Velvet->LaeA forms complex Cluster_TF ver Cluster Transcription Factor(s) LaeA->Cluster_TF activates PacC->Cluster_TF CreA->Cluster_TF represses verA verA (PKS) Cluster_TF->verA Tailoring Tailoring Enzymes verA->Tailoring This compound This compound Tailoring->this compound

Figure 3. Putative Regulatory Pathway for this compound Biosynthesis

References

Troubleshooting Verrucosidin detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of Verrucosidin in complex matrices.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low or no recovery of this compound from my samples. What are the common causes and how can I improve my extraction efficiency?

A1: Low recovery of this compound is a common issue stemming from sample preparation and extraction. Here are several factors to consider and troubleshoot:

  • Inadequate Cell Lysis: this compound is a secondary metabolite produced by Penicillium species.[1] If you are extracting from fungal cultures, ensuring complete disruption of the fungal mycelium is critical.

    • Troubleshooting: Employ mechanical disruption methods like bead beating or sonication in the presence of the extraction solvent.[1][2] Ensure the sample is thoroughly homogenized.

  • Incorrect Solvent Choice: The choice of extraction solvent is crucial for efficiently solubilizing this compound.

    • Troubleshooting: A multi-step extraction using solvents of varying polarity has been shown to be effective. A common approach involves an initial extraction with a mixture of methanol (B129727) and chloroform, followed by subsequent extractions with ethyl acetate (B1210297) and isopropanol.[1][2] For aqueous matrices like fruit juice, direct extraction protocols are available.[3]

  • Insufficient Solvent-to-Sample Ratio: Using too little solvent may lead to incomplete extraction.

    • Troubleshooting: Ensure a sufficient volume of solvent is used to fully saturate the sample matrix. A typical starting point is a 3:1 solvent-to-sample (v/w) ratio (e.g., 1.5 mL solvent for 0.5 g mycelium).[2]

    • Troubleshooting: For more complex extractions like Solid-Phase Extraction (SPE), adjusting the sample pH can be critical. For a basic compound, acidifying the sample can improve retention on a cation-exchange sorbent.[4]

  • Incomplete Phase Separation: During liquid-liquid extractions, emulsions can form, trapping the analyte and preventing efficient recovery.

    • Troubleshooting: Centrifuge samples at a sufficient speed and for an adequate duration (e.g., 4452 x g for 5 minutes) to ensure a clean separation of the organic and aqueous phases.[2]

Q2: My LC-MS/MS results show significant signal suppression or enhancement. How can I diagnose and mitigate these matrix effects?

A2: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's source, leading to inaccurate quantification.[4][5]

  • Diagnosis:

    • Post-Column Infusion: This is a definitive method to visualize matrix effects. Infuse a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the signal at the retention time of this compound indicates ion suppression, while a rise indicates enhancement.[4]

    • Quantitative Assessment: Compare the peak area of a this compound standard in a clean solvent to the peak area of a standard spiked into a blank matrix extract after processing. The ratio between these two provides a quantitative measure of the matrix effect.[4][5]

  • Mitigation Strategies:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds. Consider implementing a Solid-Phase Extraction (SPE) step after the initial liquid extraction.

    • Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components to a level where they no longer significantly impact ionization. However, ensure the diluted this compound concentration remains above the instrument's limit of quantification.

    • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank, extracted matrix that is free of this compound. This helps to ensure that the standards and the samples experience the same matrix effects, improving quantitative accuracy.

    • Employ an Internal Standard: Use a stable isotope-labeled version of this compound, if available. Since the internal standard co-elutes and is affected by the matrix in the same way as the analyte, it can effectively compensate for signal variations.

Q3: I'm observing poor peak shape (e.g., fronting, tailing, or split peaks) for this compound in my chromatogram. What could be the cause?

A3: Poor chromatographic peak shape can compromise both sensitivity and the accuracy of peak integration.[4]

  • Injection Solvent Mismatch: If the solvent used to reconstitute your final extract is significantly stronger than the initial mobile phase of your chromatographic gradient, it can cause peak distortion.[4]

    • Troubleshooting: Always reconstitute your dried extract in a solvent that is as weak as or weaker than your starting mobile phase conditions (e.g., in the initial water/acetonitrile ratio).[1]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase of the analytical column.

    • Troubleshooting: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Buildup of matrix components on the column can lead to active sites that cause peak tailing.

    • Troubleshooting: Use a guard column to protect your analytical column. Implement a robust column washing procedure between runs. If the problem persists, the column may need to be replaced.

  • Secondary Interactions: this compound's chemical structure may interact with residual silanols on the silica-based C18 column, causing peak tailing.

    • Troubleshooting: Ensure your mobile phase is appropriately acidified (e.g., with 0.1% formic acid) to suppress the ionization of silanol (B1196071) groups.[2]

Experimental Protocols

Protocol 1: this compound Extraction from Fungal Mycelium

This protocol is adapted from methods described for Penicillium polonicum.[1][2]

  • Weigh approximately 0.5 g of fungal mycelium and place it in a 2 mL tube.

  • Add 1.5 mL of a methanol:chloroform (1:2, v/v) solution.

  • Subject the sample to ultrasonication for 30 minutes to lyse the cells and facilitate extraction.

  • Centrifuge the sample at 4452 x g for 5 minutes.

  • Carefully transfer the liquid supernatant to a new clean tube.

  • Perform a second extraction on the remaining mycelium pellet with ethyl acetate.

  • Perform a third extraction on the pellet with isopropanol.

  • Combine all liquid extracts.

  • Evaporate the combined extracts to dryness under a gentle stream of nitrogen or using a centrifugal concentrator at approximately 45°C.

  • Reconstitute the dry residue in 500 µL of a water:acetonitrile (1:1, v/v) solution for HPLC-MS/MS analysis.[1][3]

Protocol 2: HPLC-MS/MS Analysis for this compound

This protocol provides typical parameters for the analysis of this compound.[2][6]

  • HPLC System: A standard HPLC or UPLC system.

  • Analytical Column: C18 column (e.g., Pursuit XRs ULTRA 2.8 μm, 100 x 2 mm or ACQUITY BEH C18, 1.7 μm, 2.1 x 100 mm).[2][6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-3 min: 5% B

    • 3-40 min: Linear gradient from 5% to 100% B

    • 40-45 min: Hold at 100% B

  • Flow Rate: 0.2 - 0.3 mL/min.

  • Injection Volume: 10-20 µL.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q Exactive Orbitrap).[6]

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • MS/MS Transition: For qualitative analysis using a triple quadrupole, a product ion scan can be performed on the parent ion m/z 417.[2]

Quantitative Data Summary

Direct comparative data for recovery percentages of this compound across different matrices and methods is not available in the searched literature. Extraction efficiency is highly dependent on the specific matrix, equipment, and reagents used. Researchers should validate their chosen method by spiking a known quantity of this compound standard into a blank matrix and calculating the recovery.

ParameterMethod 1: Fungal MyceliumMethod 2: Apple Tissue
Matrix Fungal MyceliumDecayed Apple Tissue
Extraction Solvents Methanol, Chloroform, Ethyl Acetate, IsopropanolWater homogenization followed by a juice extraction protocol
Reference [1][2][3]
Reported Use Qualitative and QuantitativeQualitative

Visualizations

TroubleshootingWorkflow cluster_start Start: Analytical Problem cluster_recovery Issue 1: Low Recovery cluster_matrix Issue 2: Matrix Effects cluster_peak Issue 3: Poor Peak Shape cluster_end Resolution start Poor this compound Signal or Inconsistent Quantification low_recovery Low or No Recovery? start->low_recovery Check Extraction check_lysis Ensure Complete Cell Lysis (Sonication) low_recovery->check_lysis Yes matrix_effects Suspect Matrix Effects? low_recovery->matrix_effects No check_solvent Optimize Extraction Solvents (e.g., MeOH/CHCl3 -> EtOAc) check_lysis->check_solvent check_ratio Increase Solvent:Sample Ratio check_solvent->check_ratio check_ratio->matrix_effects Recovery Improved diagnose_me Diagnose with Post-Column Infusion or Post-Spike matrix_effects->diagnose_me Yes peak_shape Poor Peak Shape? matrix_effects->peak_shape No mitigate_cleanup Improve Sample Cleanup (Add SPE Step) diagnose_me->mitigate_cleanup mitigate_cal Use Matrix-Matched Calibration mitigate_cleanup->mitigate_cal mitigate_cal->peak_shape Quantification Stable check_injection Match Injection Solvent to Mobile Phase peak_shape->check_injection Yes end_node Optimized and Validated Method peak_shape->end_node No check_conc Dilute Sample to Avoid Column Overload check_injection->check_conc check_column Check Column Health & Mobile Phase pH check_conc->check_column check_column->end_node Peak Shape Corrected

Caption: Troubleshooting workflow for this compound detection.

SignalingPathway cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Complexes I-IV H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ ATP_Synthase ATP Synthase (Complex V) ATP ATP Production ATP_Synthase->ATP Synthesizes H_gradient->ATP_Synthase Drives This compound This compound This compound->ATP_Synthase Inhibits

Caption: this compound's inhibitory action on mitochondrial ATP synthesis.

References

Technical Support Center: Optimizing LC-MS Parameters for Verrucosidin Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of Verrucosidin.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive ion mode ESI-LC-MS?

A1: this compound has a molecular formula of C24H32O6 and a monoisotopic mass of 416.2199 g/mol . In positive electrospray ionization (ESI+), the expected protonated precursor ion [M+H]+ is m/z 417.2272 . Depending on the mobile phase composition and sample purity, you may also observe adducts such as sodium [M+Na]+ (m/z 439.2091) or potassium [M+K]+ (m/z 455.1830).

Q2: What are the recommended LC conditions for this compound analysis?

A2: A common starting point for reversed-phase chromatography of this compound and similar mycotoxins involves a C18 column with a gradient elution using water and acetonitrile, both containing a small amount of formic acid (typically 0.1%). This acidic mobile phase promotes protonation of the analyte, which is favorable for positive ion ESI.

Q3: Why am I observing multiple peaks in my chromatogram for a pure standard of this compound?

A3: Multiple peaks for a pure standard can arise from several factors:

  • Isomers: Your standard may contain isomers of this compound.

  • In-source fragmentation: The molecule might be fragmenting within the ion source before mass analysis. Try reducing the cone (or fragmentor) voltage.

  • Adduct formation: Different adducts ([M+H]+, [M+Na]+, [M+K]+) can sometimes be partially separated chromatographically, appearing as distinct or shouldering peaks.

  • Degradation: this compound may be unstable under your analytical conditions (e.g., temperature, pH).

Q4: What are the characteristic fragmentation patterns for α-pyrone polyketides like this compound?

Troubleshooting Guides

Issue 1: Poor or No Fragmentation of this compound Precursor Ion (m/z 417)

Symptoms:

  • Low intensity or absence of product ions in MS/MS spectra.

  • The precursor ion at m/z 417 is observed in the MS1 scan, but the product ion scan is empty or shows only noise.

Possible Causes and Solutions:

CauseSolution
Insufficient Collision Energy Gradually increase the collision energy (CE) in your MS/MS method. Start with a low CE (e.g., 10 eV) and incrementally increase it while monitoring the intensity of the precursor and any emerging product ions.
Improper Cone/Fragmentor Voltage If the cone voltage is too low, the precursor ion may not be efficiently transferred into the mass analyzer. If it's too high, in-source fragmentation can occur, reducing the abundance of the m/z 417 precursor available for MS/MS. Optimize the cone voltage by infusing a standard and observing the intensity of the m/z 417 ion.
Collision Gas Pressure Too Low Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range. Low pressure will result in inefficient collisions and poor fragmentation.
Incorrect Precursor Ion Selection Double-check that the correct m/z value (417.2) is selected for fragmentation in your MS/MS method.
Analyte Concentration Too Low If the signal intensity of the precursor ion in the MS1 scan is very low, there may not be enough ions to generate a detectable signal in the MS/MS scan. Concentrate your sample or inject a larger volume if possible.
Issue 2: High Background Noise or Low Signal-to-Noise Ratio

Symptoms:

  • The this compound peak is small relative to the baseline noise.

  • Difficulty in accurately integrating the peak.

Possible Causes and Solutions:

CauseSolution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents (water, acetonitrile) and additives (formic acid). Contaminants can increase background noise and suppress the analyte signal.
Dirty Ion Source The electrospray source can become contaminated with prolonged use. Follow the manufacturer's instructions to clean the ion source components, including the capillary, cone, and lenses.
Matrix Effects (Ion Suppression) Components in your sample matrix can co-elute with this compound and suppress its ionization. Improve sample cleanup procedures (e.g., solid-phase extraction) or adjust the chromatographic gradient to separate the analyte from interfering matrix components.
Improper ESI Source Parameters Optimize ESI source parameters such as gas flow rates (nebulizer and drying gas) and temperature to ensure efficient desolvation and ionization.
Issue 3: Presence of Unexpected Peaks or Ghost Peaks

Symptoms:

  • Peaks appear in the chromatogram that are not present in the sample.

  • Peaks are observed in blank injections.

Possible Causes and Solutions:

CauseSolution
Carryover from Previous Injections Implement a robust needle and injection port washing procedure between samples. Use a strong solvent (e.g., a high percentage of organic solvent) in the wash solution.
Contaminated Mobile Phase or LC System Prepare fresh mobile phases daily. If the problem persists, flush the entire LC system with a strong solvent to remove any accumulated contaminants.
Leaching from Vials, Caps, or Tubing Use high-quality, certified vials and caps. Ensure that all tubing and fittings in your LC system are made of inert materials.
Mobile Phase Degradation Some mobile phase additives can degrade over time. Prepare fresh mobile phases regularly.
Issue 4: Peak Tailing

Symptoms:

  • The this compound peak is asymmetrical with a trailing edge.

  • Difficulty in achieving baseline separation from other components.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with the Column This compound may have secondary interactions with residual silanol (B1196071) groups on the silica-based C18 column. Ensure the mobile phase pH is low enough (e.g., by using 0.1% formic acid) to suppress the ionization of silanols.
Column Overload Injecting too much sample can lead to peak tailing. Dilute your sample and reinject.
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent or replace it if necessary.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening and tailing.

Experimental Protocols

Recommended Starting LC-MS/MS Parameters for this compound Analysis

This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone (Fragmentor) Voltage 120 V (Optimize for your instrument)
Drying Gas Temperature 350 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi
MS1 Scan Range m/z 100 - 700
Precursor Ion (MS/MS) m/z 417.2
Product Ion Scan Range (MS/MS) m/z 100 - 427
Collision Energy (CE) Start with a ramp of 10-40 eV to identify major product ions, then optimize for specific transitions.

Visualizations

Experimental Workflow for this compound LC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Sample Matrix (e.g., Fungal Culture) extraction Solvent Extraction (e.g., Ethyl Acetate) sample->extraction concentration Concentration (Evaporation) extraction->concentration reconstitution Reconstitution (Mobile Phase) concentration->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation Injection esi_source ESI Source (Positive Mode) lc_separation->esi_source lc_separation->esi_source ms1_scan MS1 Scan (Precursor Ion ID m/z 417) esi_source->ms1_scan esi_source->ms1_scan ms2_fragmentation MS/MS Fragmentation (Collision-Induced Dissociation) ms1_scan->ms2_fragmentation ms1_scan->ms2_fragmentation ms2_detection MS2 Detection (Product Ion Scan) ms2_fragmentation->ms2_detection ms2_fragmentation->ms2_detection chromatogram_extraction Chromatogram Extraction (XIC for m/z 417) ms2_detection->chromatogram_extraction fragment_analysis Fragmentation Analysis ms2_detection->fragment_analysis peak_integration Peak Integration & Quantification chromatogram_extraction->peak_integration fragmentation_pathway cluster_fragments Potential Product Ions precursor This compound [M+H]+ m/z 417 frag1 Loss of H2O [M+H-H2O]+ m/z 399 precursor->frag1 -18 Da frag2 Loss of CO2 [M+H-CO2]+ m/z 373 precursor->frag2 -44 Da frag3 Cleavage of Polyene Chain (Various Fragments) precursor->frag3 Multiple Cleavages frag4 α-Pyrone Ring Fragment precursor->frag4 Ring Opening

Preventing Verrucosidin degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Verrucosidin degradation during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a neurotoxic mycotoxin belonging to the pyrone-type polyketide family, produced by several species of Penicillium fungi.[1] Its complex chemical structure, featuring a methylated α-pyrone, a polyene linker, and an epoxidated tetrahydrofuran (B95107) ring, makes it susceptible to degradation.[1] Stability is a critical concern as degradation can lead to a loss of biological activity, the formation of unknown byproducts, and consequently, inaccurate experimental results.

Q2: What are the primary factors that cause this compound degradation during extraction?

A2: The main factors contributing to this compound degradation are:

  • Hydrolysis: The ester linkage in the α-pyrone ring is susceptible to cleavage by water, a reaction that is accelerated under acidic or basic conditions.[2]

  • Oxidation: The polyene chain and other moieties in the this compound molecule can be oxidized by atmospheric oxygen or other oxidizing agents.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that alter the structure of this compound.

  • Thermal Degradation: High temperatures used during extraction steps, such as solvent evaporation, can cause the molecule to break down.

Q3: I am observing unexpected peaks in my chromatogram after extraction. What could be the cause?

A3: The appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) is often an indication of this compound degradation. These new peaks represent degradation products. To confirm this, you should compare the chromatogram of your extract to that of a freshly prepared, pure this compound standard. If degradation is suspected, a forced degradation study can help to intentionally generate and identify potential degradation products.

Q4: My this compound extract shows reduced biological activity. Could this be due to degradation?

A4: Yes, a loss of biological activity is a strong indicator of sample degradation. The structural integrity of this compound is crucial for its biological function. Any modification to its structure through degradation can significantly diminish or completely abolish its intended activity. It is advisable to perform a purity check of your extract using a validated analytical method like HPLC or LC-MS to assess its integrity.

Troubleshooting Guide: Preventing this compound Degradation

This guide provides solutions to common problems encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Degradation during extraction: Exposure to harsh pH, high temperature, light, or oxygen.1. Control pH: Maintain a neutral pH during extraction and work-up. If acidic or basic conditions are unavoidable, minimize the exposure time. 2. Temperature Control: Use low temperatures for solvent evaporation (≤ 40°C) under vacuum. Avoid prolonged heating. 3. Light Protection: Conduct the extraction in amber-colored glassware or a dark room to prevent photodegradation. 4. Inert Atmosphere: Purge solvents with an inert gas (e.g., nitrogen or argon) before use and carry out the extraction under an inert atmosphere to minimize oxidation. 5. Use of Antioxidants: Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT) or ascorbic acid, to the extraction solvent (a typical starting concentration would be 0.01-0.1%).
Appearance of Additional Peaks in HPLC/LC-MS Formation of degradation products: Due to hydrolysis, oxidation, or other chemical transformations.1. Verify Peak Identity: Compare the retention times of the unexpected peaks with those from a forced degradation study to identify them as known degradants. 2. Optimize Extraction Protocol: Refer to the "Low Yield" solutions to minimize the formation of these degradation products in subsequent extractions. 3. Purification: If degradation cannot be completely avoided, purify the extract using chromatographic techniques (e.g., column chromatography, preparative HPLC) to isolate the intact this compound.
Inconsistent Extraction Yields Variability in extraction conditions: Inconsistent temperature, light exposure, or extraction times.1. Standardize Protocol: Ensure that all extraction parameters (solvent volumes, temperature, time, light exposure) are kept consistent between batches. 2. Homogenize Starting Material: Ensure the fungal mycelium is thoroughly homogenized before extraction to ensure uniform access of the solvent to the analyte.
Change in Physical Appearance of Extract (e.g., color change) Oxidation or other chemical reactions: Likely due to exposure to air and/or light.1. Work Quickly: Minimize the time the sample is exposed to air. 2. Use Fresh Solvents: Ensure that the extraction solvents are of high purity and have been recently opened to minimize dissolved oxygen and peroxide contaminants. 3. Inert Atmosphere: As mentioned previously, working under an inert atmosphere is highly recommended.

Experimental Protocols

Protocol 1: Standard this compound Extraction from Penicillium polonicum

This protocol is adapted from a published method for the extraction of this compound from fungal mycelium.[3]

Materials:

  • Fungal mycelium (approx. 0.5 g)

  • Methanol (MeOH)

  • Chloroform

  • Ethyl acetate

  • Isopropanol

  • 2 mL microcentrifuge tubes

  • Ultrasonicator

  • Centrifuge

  • Solvent evaporator (e.g., Eppendorf concentrator)

  • HPLC vials

Procedure:

  • Place approximately 0.5 g of fungal mycelium into a 2 mL tube.

  • Add 1.5 mL of a MeOH:chloroform (1:2, v/v) mixture to the tube.

  • Sonicate the sample for 30 minutes.

  • Centrifuge the tube at 4452 x g for 5 minutes.

  • Carefully transfer the liquid supernatant to a new tube.

  • Perform a second extraction on the mycelial pellet with 1.5 mL of ethyl acetate, followed by sonication and centrifugation as above. Transfer the supernatant to the tube from step 5.

  • Perform a third extraction on the pellet with 1.5 mL of isopropanol, followed by sonication and centrifugation. Combine the supernatant with the previous extracts.

  • Concentrate the combined extracts at a temperature not exceeding 45°C using a solvent evaporator.[3]

  • Resuspend the dry extract in 500 µL of H₂O:acetonitrile (1:1, v/v) and transfer to an HPLC vial for analysis.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework for investigating the stability of this compound under various stress conditions. The extent of degradation should be targeted at 5-20%.

Materials:

  • Purified this compound stock solution (e.g., 1 mg/mL in acetonitrile)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • pH meter

  • Incubator/water bath

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis:

    • Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature and collect samples at various time points (e.g., 30 minutes, 1, 2, 4 hours).

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂.

    • Keep at room temperature and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Incubate an aliquot of the this compound stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Collect samples at various time points.

  • Photodegradation:

    • Expose an aliquot of the this compound stock solution to a light source in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • Collect samples at various time points.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to profile any degradation products formed.

Protocol 3: HPLC-MS/MS Analysis of this compound

This method is suitable for the qualitative and quantitative analysis of this compound and its degradation products.[3]

Parameter Condition
Column Pursuit XRs ULTRA 2.8 µm C18 (100 x 2 mm)
Mobile Phase A 0.05% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 40% A, 60% B
Flow Rate 0.2 mL/min
Analysis Time 5 minutes
Detection (MS/MS) ESI positive ion mode, Product Ion Scan (PS) mode for triple-quadrupole: m/z 417 → 100–427

Visualizations

Extraction_Workflow cluster_extraction Extraction Steps cluster_processing Post-Extraction Processing Mycelium Fungal Mycelium Solvent1 MeOH:Chloroform (1:2, v/v) Mycelium->Solvent1 Sonication1 Sonication (30 min) Solvent1->Sonication1 Solvent2 Ethyl Acetate Sonication2 Sonication Solvent2->Sonication2 Solvent3 Isopropanol Sonication3 Sonication Solvent3->Sonication3 Centrifugation1 Centrifugation Sonication1->Centrifugation1 Centrifugation1->Solvent2 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Combined_Extract Combined Extracts Supernatant1->Combined_Extract Centrifugation2 Centrifugation Sonication2->Centrifugation2 Centrifugation2->Solvent3 Supernatant2 Collect Supernatant Centrifugation2->Supernatant2 Supernatant2->Combined_Extract Centrifugation3 Centrifugation Sonication3->Centrifugation3 Supernatant3 Collect Supernatant Centrifugation3->Supernatant3 Supernatant3->Combined_Extract Evaporation Solvent Evaporation (≤ 45°C) Combined_Extract->Evaporation Resuspension Resuspend in H₂O:Acetonitrile (1:1) Evaporation->Resuspension Analysis HPLC-MS/MS Analysis Resuspension->Analysis Degradation_Pathway cluster_stressors Degradation Stressors This compound Intact this compound Degradation_Products Degradation Products (Loss of Activity) This compound->Degradation_Products degrades to pH Extreme pH (Acid/Base Hydrolysis) pH->this compound Heat High Temperature (Thermal Degradation) Heat->this compound Light Light Exposure (Photodegradation) Light->this compound Oxygen Oxygen (Oxidation) Oxygen->this compound

References

Navigating the Labyrinth of Verrucosidin Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Verrucosidin, a potent neurotoxin with a complex molecular architecture, presents a formidable challenge for synthetic chemists. This technical support center provides a curated resource of troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its synthesis. The information is based on established synthetic routes and aims to facilitate a smoother experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main hurdles in the total synthesis of this compound lie in the stereocontrolled construction of the densely functionalized tetrahydrofuran (B95107) core, the creation of the substituted α-pyrone moiety, and the stereoselective formation of the polyene side chain. Each of these fragments requires precise control of stereochemistry, and their subsequent coupling presents further challenges.

Q2: Which synthetic strategies have been successfully employed for the tetrahydrofuran core?

A2: A successful and notable approach involves an enantioselective synthesis starting from a homochiral lactone. Key transformations include oxidative degradation and a subsequent Wittig reaction to install the terminal olefin, which is then further functionalized.

Q3: What are the common issues faced during the coupling of the major fragments?

A3: Coupling the α-pyrone and the tetrahydrofuran-containing side chain is a critical and often problematic step. Challenges include low yields, side reactions, and decomposition of the sensitive polyene structure. Careful selection of coupling reagents and optimization of reaction conditions are paramount to success.

Troubleshooting Guides

Low Yield in Wittig Reactions for Side Chain Elongation

Problem: The Wittig reaction to introduce alkyl or alkenyl moieties, a key step in building the side chain, is resulting in low yields of the desired alkene.

Potential Cause Troubleshooting Step Expected Outcome
Poor ylide formation Ensure anhydrous reaction conditions. Use a strong, non-nucleophilic base (e.g., n-BuLi, NaH) and allow sufficient time for ylide generation before adding the aldehyde/ketone.Improved conversion to the desired alkene.
Steric hindrance For sterically demanding substrates, consider using a more reactive phosphonium (B103445) salt or switching to a Horner-Wadsworth-Emmons (HWE) reaction.Increased yield and potentially better E/Z selectivity.
Side reactions Run the reaction at a lower temperature to minimize side reactions such as epoxide formation or rearrangement.Cleaner reaction profile with fewer byproducts.
Diastereoselectivity Issues in the Dihydroxylation of the Allyltetrahydrofuran Intermediate

Problem: The dihydroxylation of the terminal olefin on the tetrahydrofuran intermediate using OsO₄/NMO is yielding a poor diastereomeric ratio.

Potential Cause Troubleshooting Step Expected Outcome
Substrate control is not dominant Employ a chiral ligand for the osmium, such as a Sharpless asymmetric dihydroxylation (AD-mix-α or AD-mix-β), to enforce the desired stereochemistry.Significant improvement in the diastereomeric excess (d.e.) of the desired diol.
Reaction temperature too high Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to enhance selectivity.Increased diastereoselectivity.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in a published total synthesis of (+)-Verrucosidin. This data can serve as a benchmark for researchers undertaking this synthetic endeavor.

Reaction Step Reagents/Conditions Yield (%)
Wittig Reaction (pyrone formation)CH₃COC(CH₃)=PPh₃, PhCH₃, reflux85
MethylationDBU, CHCl₃, then CH₃I76
Asymmetric ReductionBH₃, (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, THF, -78 °C70
Dihydroxylation0.02 equiv of OsO₄, 1.2 equiv of NMO, 2:1 THF-H₂O, 0 °C68-77
Reduction of LactoneDIBAL-H, THF, -78 °C-
Wittig Reaction (olefin installation)Ph₃P=CH₂, toluene, reflux68 (overall from lactone)
IsomerizationPdCl₂(PhCN)₂, PhH, reflux90
MesylationMsCl, pyr, CH₂Cl₂75
OzonolysisO₃, CH₂Cl₂-MeOH, -78 °C; then Me₂S-
Wittig Reaction (side chain elongation)Ph₃P=C(CH₃)CO₂Et, PhH, reflux93 (overall from mesylate)
Cyclization (pyrone formation)NaOEt, EtOH93
OxidationMnO₂, CH₂Cl₂90

Key Experimental Protocols

Protocol 1: Stereoselective Dihydroxylation[1]

To a solution of the allyltetrahydrofuran intermediate in a 2:1 mixture of THF and water at 0 °C is added N-methylmorpholine N-oxide (NMO) (1.2 equivalents). To this stirring solution, a catalytic amount of osmium tetroxide (OsO₄) (0.02 equivalents) is added. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the diol.

Protocol 2: Wittig Reaction for Side Chain Elongation[1]

To a solution of the phosphonium salt (e.g., ethyl (triphenylphosphoranylidene)acetate) in refluxing benzene (B151609) is added the aldehyde intermediate derived from the ozonolysis of the mesylated tetrahydrofuran derivative. The reaction mixture is maintained at reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to afford the α,β-unsaturated ester.

Visualizing the Synthetic Strategy

The following diagram illustrates a simplified workflow for the synthesis of a key tetrahydrofuran intermediate, highlighting the critical transformations.

Verrucosidin_Synthesis_Workflow Start Homochiral Lactone Wittig1 Wittig Reaction (Terminal Olefin Installation) Start->Wittig1 Dihydroxylation Asymmetric Dihydroxylation (OsO4/NMO) Wittig1->Dihydroxylation Mesylation Mesylation Dihydroxylation->Mesylation Ozonolysis Ozonolysis Mesylation->Ozonolysis Wittig2 Wittig Reaction (Side Chain Elongation) Ozonolysis->Wittig2 End Key Tetrahydrofuran Intermediate Wittig2->End

Caption: A simplified workflow for the synthesis of a key this compound intermediate.

This technical guide is intended to provide support and direction for researchers engaged in the challenging total synthesis of this compound. By anticipating common experimental pitfalls and providing clear, actionable troubleshooting steps, we hope to contribute to the successful advancement of research in this area.

Technical Support Center: Reverse-Phase HPLC Analysis of Verrucosidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of verrucosidin. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing significant tailing. What is the most likely cause?

A1: The most probable cause of peak tailing for this compound is secondary interaction between the polar functional groups of the molecule and residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) stationary phase of your C18 column. This compound is a polar, neutral polyketide.[1] These silanol groups can interact with the polar ether, epoxide, and pyrone moieties of this compound, leading to a secondary retention mechanism that results in asymmetrical peaks. At a mobile phase pH above 3, some silanol groups can become deprotonated (SiO-), creating sites for strong polar interactions that cause tailing.[2]

Q2: How can I reduce or eliminate peak tailing for this compound?

A2: The primary strategy is to minimize the interaction with residual silanols. This can be achieved through several approaches:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to ≤ 3.0 protonates the silanol groups, neutralizing them and thereby minimizing secondary interactions.[3] This is the most common and effective solution.

  • Use of Mobile Phase Additives: Incorporating a small percentage of an acid like formic acid (FA) or trifluoroacetic acid (TFA) into your mobile phase is standard practice. These additives control the pH and can improve peak shape.

  • Employ High-Purity, End-capped Columns: Modern, high-purity silica columns (Type B) have a lower concentration of accessible silanol groups.[2] End-capped columns, where residual silanols are chemically bonded with a small, non-polar group, further reduce these interactions.

  • Optimize Organic Modifier: While acetonitrile (B52724) is common, methanol (B129727) can sometimes offer better peak symmetry as it is more effective at masking residual silanols. Experimenting with the organic modifier can be beneficial.

Q3: What is the difference between using formic acid and trifluoroacetic acid (TFA) as a mobile phase additive?

A3: Both are used to control pH and improve peak shape, but they have different properties. TFA is a much stronger acid than formic acid and is also a stronger ion-pairing agent.[4] For basic compounds, TFA is often more effective at reducing tailing because it not only suppresses silanol ionization but also forms ion pairs with the analyte.[4][5] For a neutral compound like this compound, the primary goal is to protonate the silanols. Both acids achieve this, but TFA's lower pH may be more effective. However, TFA is known to cause ion suppression in mass spectrometry (MS) detectors, making formic acid the preferred choice for LC-MS applications.[4]

Q4: Can my HPLC system contribute to peak tailing?

A4: Yes, instrumental factors can cause or worsen peak tailing for all compounds in your chromatogram, including this compound. This is known as extra-column band broadening. Key causes include:

  • Excessive Tubing Length or Diameter: The tubing connecting the injector, column, and detector contributes to the overall system volume. Using tubing that is too long or has too wide an internal diameter can lead to peak broadening and tailing.

  • Column Voids or Contamination: A void at the head of the column or contamination on the inlet frit can distort the sample band, causing poor peak shape.[6]

  • Detector Settings: A large detector cell volume or a slow detector response time can also contribute to peak distortion.

Q5: Could my sample preparation be the source of the peak tailing?

A5: Absolutely. Two common issues in sample preparation can lead to peak tailing:

  • Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, resulting in distorted, often tailing, peaks.[3]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase starting at 10% acetonitrile), it can cause peak distortion and tailing. It is always best to dissolve the sample in the initial mobile phase if possible.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing issues.

Initial Diagnosis

First, determine if the tailing affects only the this compound peak or all peaks in the chromatogram.

  • All Peaks Tail: This typically points to a system-wide issue, such as extra-column volume, a column void, or a blocked frit.[3]

  • Only this compound (or a few polar peaks) Tail: This suggests a chemical interaction issue between the analyte and the stationary phase.

The following diagram illustrates a logical troubleshooting workflow:

G Troubleshooting Workflow for Peak Tailing Start Observe Peak Tailing Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks System_Issue System Issue Likely Check_All_Peaks->System_Issue Yes Chemical_Issue Chemical Interaction Likely Check_All_Peaks->Chemical_Issue No Check_Fittings Check tubing and fittings (minimize length/ID) System_Issue->Check_Fittings Flush_Column Reverse and flush column Check_Fittings->Flush_Column Replace_Column Replace column if voided Flush_Column->Replace_Column System_Resolved Problem Resolved? Replace_Column->System_Resolved System_Resolved->Chemical_Issue No End Symmetrical Peak System_Resolved->End Yes Check_Mobile_Phase Optimize Mobile Phase Chemical_Issue->Check_Mobile_Phase Check_Column_Chem Evaluate Column Chemistry Chemical_Issue->Check_Column_Chem Check_Sample_Prep Review Sample Preparation Chemical_Issue->Check_Sample_Prep Sub_pH Lower pH (≤ 3.0) with 0.1% FA or TFA Check_Mobile_Phase->Sub_pH Sub_Column Use high-purity, end-capped column Check_Column_Chem->Sub_Column Sub_Overload Reduce injection volume/concentration Check_Sample_Prep->Sub_Overload Chem_Resolved Problem Resolved? Chem_Resolved->End Yes Consult_Support Consult Technical Support Chem_Resolved->Consult_Support No Sub_Modifier Try Methanol instead of Acetonitrile Sub_pH->Sub_Modifier Sub_Modifier->Chem_Resolved Sub_Column->Chem_Resolved Sub_Overload->Chem_Resolved

Troubleshooting workflow for this compound peak tailing.
Data Presentation: Impact of Mobile Phase Additives

Mobile Phase ConditionExpected Peak Asymmetry (As)Rationale
Water/Acetonitrile (No Additive)> 2.0Strong interaction of the analyte with ionized residual silanols leads to significant tailing.
Water/Acetonitrile + 0.1% Formic Acid1.2 - 1.5Formic acid lowers the mobile phase pH (to ~2.8), protonating most silanols and reducing secondary interactions.[7]
Water/Acetonitrile + 0.1% TFA1.0 - 1.3TFA is a stronger acid, lowering the pH further (to ~2.1) for more complete suppression of silanol activity, resulting in improved symmetry.[7]

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Analysis of this compound

This protocol is a starting point for the analysis of this compound in purified samples or simple extracts.

  • Column: High-purity, end-capped C18, 2.8 µm particle size, 100 x 2.0 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start at 40% B

    • Linear gradient to 60% B over 5 minutes

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2-5 µL

  • Detection: UV at 298 nm

  • Sample Diluent: Initial mobile phase conditions (40% Acetonitrile / 60% Water with 0.1% Formic Acid)

Protocol 2: Column Flushing to Address Contamination

If column contamination is suspected as the cause of peak tailing, a thorough flushing procedure can help.

  • Disconnect the column from the detector.

  • Flush with 95:5 Water/Acetonitrile (no buffer/additives) for 30 minutes at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).

  • Flush with 100% Isopropanol for 60 minutes.

  • Flush with 100% Acetonitrile for 30 minutes.

  • Store the column in Acetonitrile or re-equilibrate with the mobile phase for your next analysis.

Signaling Pathways and Logical Relationships

The primary chemical interaction causing peak tailing for this compound is illustrated below. At a neutral or mid-range pH, residual silanol groups on the stationary phase are ionized and can interact strongly with polar parts of the analyte. Adding an acid modifier suppresses this ionization.

G Mechanism of Silanol Interaction and Suppression cluster_0 Condition: Neutral Mobile Phase (pH > 4) cluster_1 Condition: Acidic Mobile Phase (pH ≤ 3) Analyte This compound (Polar Moieties) Interaction Strong Polar Interaction (Secondary Retention) Analyte->Interaction Silanol_Ionized Ionized Silanol (-Si-O⁻) Silanol_Ionized->Interaction Tailing Peak Tailing Interaction->Tailing Analyte_Acid This compound (Polar Moieties) No_Interaction Minimized Interaction Analyte_Acid->No_Interaction Silanol_Protonated Protonated Silanol (-Si-OH) Silanol_Protonated->No_Interaction Symmetry Symmetrical Peak No_Interaction->Symmetry Acid_Modifier Acid Modifier (H⁺) e.g., Formic Acid Acid_Modifier->Silanol_Protonated suppresses ionization

Interaction of this compound with the stationary phase.

References

Technical Support Center: Verrucosidin Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Verrucosidin by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (this compound). These components can include salts, lipids, proteins, and other metabolites from the sample origin, such as a fungal culture or a food product.

Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can either decrease the analyte's signal, a phenomenon known as ion suppression , or increase it, referred to as ion enhancement .[2][3] Ion suppression is the more common of the two.[2] These effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility in your this compound analysis.[4]

Q2: I'm observing a lower-than-expected signal for this compound in my samples compared to my standards prepared in a clean solvent. Could this be due to matrix effects?

A2: Yes, a significant decrease in signal when analyzing a sample extract compared to a pure standard is a classic indicator of ion suppression.[5] Complex matrices, such as those from fungal extracts or food samples, are known to cause strong matrix effects.[1][6] To confirm this, you can perform a post-extraction addition experiment to quantify the extent of the signal suppression.

Q3: How can I quantify the matrix effect in my specific sample matrix?

A3: The post-extraction addition method is a widely accepted approach to quantify matrix effects.[1][7][8] This involves comparing the response of this compound in a pure solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. The matrix effect (ME) can be calculated as a percentage using the following formula:

ME (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[8]

Q4: What are the primary strategies to minimize or compensate for matrix effects in this compound analysis?

A4: There are several effective strategies to address matrix effects:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for correcting matrix effects.[9] A SIL-IS for this compound would be chemically identical to the analyte but with a different mass due to the incorporation of stable isotopes (e.g., ¹³C). It co-elutes with this compound and experiences the same matrix effects, allowing for accurate normalization of the signal.[10][11]

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is free of this compound. This helps to ensure that the standards and the samples experience similar matrix effects.[4]

  • Sample Dilution: Diluting the sample extract with a suitable solvent can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.[12]

  • Improved Sample Cleanup: Employing more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to remove a significant portion of the matrix components before LC-MS analysis.[4][13]

  • Chromatographic Separation: Optimizing your liquid chromatography method to better separate this compound from co-eluting matrix components can also mitigate ion suppression.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Low or no this compound signal in sample, but present in solvent standard Severe ion suppression due to a complex matrix.1. Perform a post-extraction addition experiment to confirm and quantify the suppression. 2. Implement a matrix-matched calibration curve. 3. If suppression is still high, consider using a stable isotope-labeled internal standard for this compound. 4. Improve sample cleanup using SPE or LLE.[13] 5. Dilute the sample extract.
Poor reproducibility of this compound quantification across different samples Variable matrix effects between samples.1. The use of a stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.[10] 2. Ensure your sample preparation method is consistent and robust.
This compound peak shape is broad or splitting in samples but not in standards Co-eluting matrix components interfering with the chromatography.1. Optimize the LC gradient to improve the separation of this compound from interfering peaks. 2. Enhance the sample cleanup procedure to remove the interfering compounds.
High background noise in the chromatogram Contamination from the sample matrix or the LC-MS system.1. Ensure high-purity solvents and reagents are used. 2. Incorporate a guard column to protect the analytical column. 3. If the issue persists, clean the ion source of the mass spectrometer.

Quantitative Data Summary

Mycotoxin Class Matrix Matrix Effect Range (Signal Suppression/Enhancement) Reference
AflatoxinsMaize, SpicesSuppression up to -89%[1]
FumonisinsMaize, Compound FeedCan show incorrect high recoveries with some methods[1]
Ochratoxin ASpices, Compound FeedSignificant suppression[1]
Trichothecenes (e.g., DON)Cereal-based feed, Hay silageSuppression of 60-100% in cereal-based and 7-187% in hay silage[14]

Experimental Protocols

Protocol for Evaluating Matrix Effects using Post-Extraction Addition
  • Prepare a this compound standard solution in a pure solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 100 ng/mL).

  • Source a blank matrix sample that is known to be free of this compound.

  • Extract the blank matrix using your established sample preparation protocol.

  • Spike the blank matrix extract with the this compound standard solution to achieve the same final concentration as the solvent standard (e.g., 100 ng/mL).

  • Analyze both the solvent standard and the spiked matrix extract by LC-MS/MS under the same conditions.

  • Compare the peak areas of this compound in both injections to calculate the matrix effect.

General LC-MS/MS Method for this compound Analysis

This is a general starting point; parameters should be optimized for your specific instrument and application.

  • HPLC Column: A C18 reversed-phase column is commonly used (e.g., Pursuit XRs ULTRA 2.8 μm C18, 100 x 2 mm).[15]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common choice for good ionization in positive ion mode.[15]

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for this compound.[15]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification, using a specific precursor ion to product ion transition for this compound (e.g., m/z 417 → fragment ions).[15]

Visual Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (Fungal Culture/Food) Extraction Extraction of this compound Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC Liquid Chromatography Separation Cleanup->LC MS Mass Spectrometry Detection LC->MS Quantification Quantification MS->Quantification ME_Assessment Matrix Effect Assessment Quantification->ME_Assessment troubleshooting_logic start Low this compound Signal in Sample? check_me Perform Post-Extraction Addition Experiment start->check_me is_suppression Significant Ion Suppression Detected? check_me->is_suppression solution_mm Use Matrix-Matched Calibration is_suppression->solution_mm Yes end_other Investigate Other Issues (e.g., extraction efficiency) is_suppression->end_other No solution_is Use Stable Isotope-Labeled Internal Standard solution_mm->solution_is solution_cleanup Improve Sample Cleanup solution_is->solution_cleanup solution_dilution Dilute Sample Extract solution_cleanup->solution_dilution end_good Problem Resolved solution_dilution->end_good

References

Technical Support Center: Enhancing Verrucosidin Gene Cluster Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Verrucosidin gene cluster expression.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments aimed at expressing the this compound gene cluster, both in its native Penicillium producers and in heterologous hosts.

IssuePossible Cause(s)Suggested Solution(s)
No or Low this compound Production in Native Host (Penicillium polonicum) Inappropriate culture conditions (media, temperature, water activity).- Media Optimization: Test different media such as Malt (B15192052) Extract Agar (B569324) (MEA), Czapek Yeast Agar (CYA), and Yeast Extract Sucrose (YES) to identify the optimal medium for your strain. MEA has been shown to support good this compound production.[1][2] - Temperature and Water Activity (aw) Control: Optimal production is often observed at temperatures between 20-25°C and a high water activity (aw) of 0.99. Production significantly drops at 12°C and 30°C.[1]
Silent or low transcription of the verA gene.- Transcriptional Analysis: Perform quantitative PCR (qPCR) to quantify the expression level of the core polyketide synthase gene, verA.[2] - Epigenetic Modification: Treat the culture with epigenetic modifiers like histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors to potentially activate silent gene clusters.
Degradation of this compound post-production.- Time-Course Analysis: Harvest the culture at different time points to determine the optimal incubation period for maximum yield. - Extraction Protocol: Ensure a rapid and efficient extraction process immediately after harvesting to minimize degradation.
Failed Heterologous Expression of this compound Gene Cluster Inefficient transformation or vector integration.- Protoplast Quality: Optimize the protoplasting protocol for the host strain (Aspergillus nidulans) to ensure high competency. - Vector System: Utilize vectors known for high transformation efficiency and stable maintenance in fungi, such as those based on the AMA1 replicon. - Selection Marker: Ensure the appropriate selection marker is used and that the selection pressure is maintained during cultivation.
Incorrect gene cluster assembly or cloning.- Sequence Verification: Sequence the entire cloned gene cluster to confirm the integrity and correct orientation of all genes. - Promoter Insertion: If using inducible promoters, ensure they are correctly inserted upstream of each gene in the cluster.
Lack of necessary precursors in the heterologous host.- Precursor Supplementation: Analyze the biosynthetic pathway and supplement the culture medium with any precursors that may be lacking in the host.
Codon usage incompatibility between Penicillium and the heterologous host.- Codon Optimization: Synthesize the genes of the cluster with codons optimized for the expression host (e.g., Aspergillus nidulans).
Inconsistent this compound Yields Genetic instability of the producing strain.- Strain Maintenance: Maintain a stock of the high-producing strain and avoid excessive subculturing. - Genomic Analysis: Periodically perform genomic analysis to check for mutations or rearrangements in the this compound gene cluster.
Variability in culture conditions.- Standardized Protocols: Strictly adhere to standardized protocols for media preparation, inoculation, and incubation to ensure reproducibility.

Frequently Asked Questions (FAQs)

1. What is the this compound gene cluster and what is its key gene?

The this compound gene cluster is a group of co-located genes in the genome of fungi like Penicillium polonicum that are responsible for the biosynthesis of the mycotoxin this compound.[3][4] The key enzyme in this pathway is a highly reducing polyketide synthase (HR-PKS) encoded by the verA gene.[2][4] Deletion of the verA gene completely abolishes this compound production.[5][6]

2. What are the optimal cultivation conditions for this compound production in its native host?

Based on studies with Penicillium polonicum, the following conditions have been found to be favorable for this compound production:

ParameterOptimal Range/Value
Temperature 20-25°C
Water Activity (aw) 0.99
Media Malt Extract Agar (MEA)

Note: Production is significantly lower at temperatures of 12°C and 30°C.[1]

3. Why is heterologous expression a good strategy for improving this compound production?

Heterologous expression offers several advantages:

  • Overcoming Silent Gene Clusters: Many fungal secondary metabolite gene clusters are silent or expressed at very low levels under laboratory conditions. Expressing them in a well-characterized host can activate their production.[7][8]

  • Simplified Purification: Using a host that does not produce interfering compounds can simplify the purification of the target molecule.[7]

  • Genetic Tractability: Well-established hosts like Aspergillus nidulans have a wide range of genetic tools available for optimizing expression, such as strong inducible promoters.[7][9][10]

  • Improved Yields: By optimizing codon usage, precursor supply, and cultivation conditions in a controlled fermentation environment, it is often possible to achieve higher yields than in the native producer.

4. What are the main challenges in the heterologous expression of a large polyketide synthase gene cluster like this compound's?

The main challenges include:

  • Cloning and Assembling Large DNA Fragments: The this compound gene cluster is large, making its cloning and assembly into an expression vector technically challenging.

  • Ensuring Functional Expression of All Genes: All genes in the cluster, including the PKS and tailoring enzymes, must be functionally expressed in the correct stoichiometry.

  • Precursor Availability: The heterologous host must be able to supply the necessary precursor molecules for polyketide biosynthesis.

  • Toxicity of the Product: The expressed this compound may be toxic to the heterologous host, limiting the achievable yield.

Experimental Protocols

Protocol 1: Cultivation of Penicillium polonicum for this compound Production
  • Strain and Media: Use a known this compound-producing strain of Penicillium polonicum. Prepare Malt Extract Agar (MEA) plates (2% malt extract, 2% glucose, 0.1% peptone, 1.5% agar).[2]

  • Inoculation: Inoculate the center of the MEA plates with a spore suspension or a small agar plug from a fresh culture of P. polonicum.

  • Incubation: Incubate the plates at 25°C for 10-14 days in the dark.[2]

  • Extraction: After incubation, cut the agar into small pieces and place it in a flask. Add an equal volume of ethyl acetate (B1210297) and shake vigorously for 1-2 hours.

  • Analysis: Separate the ethyl acetate layer, evaporate it to dryness, and redissolve the residue in methanol. Analyze the extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Heterologous Expression of the this compound Gene Cluster in Aspergillus nidulans (General Workflow)
  • Gene Cluster Amplification: Amplify the entire this compound gene cluster from the genomic DNA of P. polonicum using high-fidelity PCR. This may require amplifying the cluster in several overlapping fragments.

  • Vector Construction:

    • Use a fungal expression vector suitable for A. nidulans, preferably one with an AMA1 sequence for autonomous replication and a selectable marker like pyrG.

    • Clone the amplified gene cluster fragments into the vector. This can be achieved through techniques like fusion PCR or Gibson assembly.

    • Optionally, place each gene under the control of a strong, inducible promoter, such as the alcA promoter, to control expression.[7]

  • Transformation of A. nidulans :

    • Prepare protoplasts from a suitable auxotrophic strain of A. nidulans (e.g., a pyrG mutant).

    • Transform the protoplasts with the constructed expression vector using a polyethylene (B3416737) glycol (PEG)-mediated method.

    • Plate the transformed protoplasts on selective minimal medium to select for transformants.

  • Expression and Analysis:

    • Inoculate a confirmed transformant into a suitable liquid medium. If using an inducible promoter, add the inducer (e.g., ethanol (B145695) for the alcA promoter) to the culture at the appropriate time.

    • Incubate the culture for several days.

    • Extract the culture broth and mycelium with an organic solvent like ethyl acetate.

    • Analyze the extract for the production of this compound using HPLC or LC-MS.

Visualizations

This compound Biosynthetic Pathway cluster_0 Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide_Chain Polyketide Chain Assembly Acetyl-CoA->Polyketide_Chain verA (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Chain verA (PKS) Verrucosidin_Precursor This compound Precursor Polyketide_Chain->Verrucosidin_Precursor Tailoring Enzymes (e.g., Methyltransferases) This compound This compound Verrucosidin_Precursor->this compound Oxidoreductases, Monooxygenases

Caption: Proposed biosynthetic pathway for this compound.

Heterologous Expression Workflow cluster_workflow Workflow for Heterologous Expression of this compound Gene Cluster Start Start Amplify_Cluster Amplify this compound Gene Cluster from P. polonicum gDNA Start->Amplify_Cluster Construct_Vector Construct Expression Vector (e.g., with AMA1 replicon and inducible promoters) Amplify_Cluster->Construct_Vector Transform_Host Transform Protoplasts of Aspergillus nidulans Construct_Vector->Transform_Host Select_Transformants Select Transformants on Appropriate Medium Transform_Host->Select_Transformants Induce_Expression Induce Gene Expression (if using inducible promoters) Select_Transformants->Induce_Expression Analyze_Production Analyze for this compound Production (HPLC, LC-MS) Induce_Expression->Analyze_Production Optimize Production Successful? Analyze_Production->Optimize End End Optimize->End Yes Troubleshoot Troubleshoot: - Vector Integrity - Transformation Efficiency - Culture Conditions Optimize->Troubleshoot No Troubleshoot->Amplify_Cluster

Caption: Workflow for heterologous expression of the this compound gene cluster.

References

Cell culture contamination issues in Verrucosidin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell culture contamination issues during Verrucosidin bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a mycotoxin produced by various Penicillium species.[1][2][3] Its primary mechanism of action is the inhibition of mitochondrial oxidative phosphorylation, which it achieves by targeting the F1F0-ATPase (also known as ATP synthase).[1][3] This inhibition disrupts the cell's ability to produce ATP, leading to cytotoxicity.

Q2: Which cell lines are commonly used for this compound bioassays?

Several cancer cell lines are used to evaluate the cytotoxic effects of this compound. Commonly reported cell lines include A549 (human lung carcinoma), HepG2 (human liver cancer), and K562 (human chronic myelogenous leukemia).[4][5][6]

Q3: What are the common types of contamination that can affect my this compound bioassay?

Like any cell culture-based assay, this compound bioassays are susceptible to several types of contamination:

  • Bacterial Contamination: Characterized by rapid growth, leading to turbidity and a sudden drop in the pH of the culture medium.

  • Fungal (Yeast and Mold) Contamination: Yeast appears as individual budding cells, while mold forms filamentous structures (hyphae). Fungal contamination can also alter the pH of the medium.

  • Mycoplasma Contamination: This is a particularly insidious form of contamination as it is often not visible by standard microscopy and does not cause obvious turbidity.[7] Mycoplasma can significantly alter cellular metabolism and response to drugs.[7][8][9]

  • Chemical Contamination: This can arise from impurities in reagents, water, or from leachates from plasticware.

Q4: Can contamination affect the results of my this compound bioassay?

Yes, contamination can significantly impact the results of your this compound bioassay, leading to unreliable and irreproducible data. Contaminants can interfere with the assay in several ways:

  • Altering Cell Metabolism: Since this compound targets mitochondria, any contaminant that affects cellular metabolism can either potentiate or antagonize its effects.[8][9]

  • Interfering with Assay Reagents: Some microbes can metabolize the reporter molecules used in cell viability assays (e.g., MTT, resazurin), leading to false-positive or false-negative results.

  • Direct Cytotoxicity: Some contaminants are themselves toxic to the cultured cells, masking the specific cytotoxic effects of this compound.

  • Competition for Nutrients: Rapidly growing contaminants can deplete essential nutrients in the culture medium, leading to poor cell health and altered responses to the drug.

Troubleshooting Guides

Issue 1: Unexpectedly High or Low Cell Viability in Control Wells
Possible Cause Troubleshooting Steps
Mycoplasma Contamination Mycoplasma can alter cellular metabolism and growth rates, leading to inconsistent results. Test your cell cultures for mycoplasma using a reliable method such as PCR or a fluorescent dye-based kit. If positive, discard the contaminated cultures and start with a fresh, confirmed-negative stock.
Bacterial or Fungal Contamination Even low levels of microbial contamination can affect cell health. Visually inspect your cultures under a microscope for any signs of bacteria or fungi. Check for turbidity or pH changes in the medium. If contamination is suspected, discard the culture.
Poor Cell Health Ensure your cells are in the logarithmic growth phase and are not over-confluent. Use cells within a consistent and low passage number range.
Issue 2: High Variability Between Replicate Wells
Possible Cause Troubleshooting Steps
Uneven Contamination A low-level, non-uniformly distributed contamination can cause variability. Carefully inspect each well under a microscope. If contamination is observed in some wells but not others, the experiment is compromised and should be repeated.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding multiple plates.
Edge Effects The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.
Issue 3: Shift in this compound IC50 Value
Possible Cause Troubleshooting Steps
Mycoplasma Interference with Mitochondrial Function Mycoplasma can affect mitochondrial protein synthesis and overall mitochondrial health, potentially altering the sensitivity of cells to a mitochondrial inhibitor like this compound.[8][9] Regularly test for mycoplasma.
Contaminant Metabolism of this compound While less common, it is possible that some microbial contaminants could metabolize this compound, reducing its effective concentration.
Alteration of Cellular ATP Levels by Contaminants Fungal contaminants, in particular, can consume large amounts of ATP, which can interfere with ATP-based viability assays (e.g., CellTiter-Glo®).[10] This can lead to an inaccurate assessment of cell viability and a skewed IC50 value. Consider using a different viability assay that does not measure ATP if fungal contamination is suspected.

Data Presentation: Illustrative Impact of Contamination on Bioassay Results

The following tables provide an illustrative summary of how different types of contamination could quantitatively affect the results of a this compound bioassay. Note: This data is generalized and intended for illustrative purposes, as specific effects can vary depending on the cell line, contaminant species, and assay method.

Table 1: Illustrative Effect of Mycoplasma Contamination on this compound IC50 Values (µM)

Cell LineThis compound IC50 (Uncontaminated)This compound IC50 (Mycoplasma Contaminated)Potential % Change in IC50
A5491525+67%
HepG21018+80%
K5622035+75%

Rationale: Mycoplasma infection can alter mitochondrial function, potentially making cells more resistant to mitochondrial inhibitors.[8][9]

Table 2: Illustrative Effect of Fungal Contamination on ATP-Based Cell Viability Assay

This compound Conc. (µM)% Viability (Uncontaminated)% Viability (Fungal Contaminated)
0 (Control)10070
58555
106035
204020
50205

Rationale: Fungi consume ATP, leading to a lower background signal and an apparent increase in cytotoxicity in ATP-based assays.[10]

Experimental Protocols

This compound Cytotoxicity Assay using MTT

This protocol is a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for A549 or HepG2).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% DMSO).

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software package.

Visualizations

This compound Signaling Pathway

Verrucosidin_Pathway cluster_mitochondrion Mitochondrial Inner Membrane This compound This compound F1F0_ATPase F1F0-ATPase (ATP Synthase) This compound->F1F0_ATPase Inhibits Mitochondrion Mitochondrion ATP_Production ATP Production F1F0_ATPase->ATP_Production Catalyzes Cell_Death Cell Death (Apoptosis) ATP_Production->Cell_Death Depletion leads to

Caption: this compound inhibits the mitochondrial F1F0-ATPase, leading to decreased ATP production and subsequent cell death.

Experimental Workflow for this compound Bioassay

Verrucosidin_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Overnight Incubation seed_cells->overnight_incubation prepare_this compound Prepare this compound Dilutions overnight_incubation->prepare_this compound treat_cells Treat Cells with this compound overnight_incubation->treat_cells prepare_this compound->treat_cells treatment_incubation Incubate for 24/48/72h treat_cells->treatment_incubation add_mt_reagent Add MTT Reagent treatment_incubation->add_mt_reagent mt_incubation Incubate for 2-4h add_mt_reagent->mt_incubation solubilize Solubilize Formazan mt_incubation->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

Logical Diagram for Contamination Troubleshooting

Contamination_Troubleshooting start Unexpected Bioassay Results visual_inspection Visual Inspection of Culture: Turbidity, Color Change, Film? start->visual_inspection microscopy Microscopic Examination: Bacteria, Yeast, Mold? visual_inspection->microscopy Yes visual_inspection->microscopy No mycoplasma_test Mycoplasma Test (PCR/Stain) microscopy->mycoplasma_test Negative bacterial_fungal Bacterial/Fungal Contamination microscopy->bacterial_fungal Positive mycoplasma_positive Mycoplasma Contamination mycoplasma_test->mycoplasma_positive Positive no_contamination No Obvious Contamination mycoplasma_test->no_contamination Negative action_discard Discard Culture & Reagents Review Aseptic Technique bacterial_fungal->action_discard action_mycoplasma Discard Culture or Treat Decontaminate Incubator mycoplasma_positive->action_mycoplasma action_other Investigate Other Causes: Cell Health, Reagents, Protocol no_contamination->action_other

Caption: A logical workflow for troubleshooting potential contamination issues in this compound bioassays.

References

Validation & Comparative

A Comparative Guide to the Neurotoxic Mechanisms of Verrucosidin and Penitrem A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic mechanisms of two potent mycotoxins, verrucosidin and penitrem A. While both are known to induce severe neurological effects, their modes of action at the cellular and molecular levels are fundamentally different. This document summarizes key experimental data, details relevant methodologies, and presents visual diagrams to elucidate their distinct pathways to neurotoxicity.

Executive Summary

This compound and penitrem A are mycotoxins produced by various species of Penicillium and Aspergillus fungi, capable of contaminating foodstuffs and animal feed. Ingestion of these toxins can lead to severe neurological syndromes in both animals and humans.

Penitrem A is a well-characterized tremorgenic mycotoxin that acts directly on the neuronal cell membrane. Its primary mechanism of neurotoxicity is the potent and selective inhibition of large-conductance Ca2+-activated potassium (BK) channels. This blockade leads to neuronal hyperexcitability, uncontrolled neurotransmitter release, and the characteristic tremors and convulsions associated with penitrem A intoxication.

This compound , on the other hand, exerts its neurotoxic effects through a more indirect mechanism centered on mitochondrial dysfunction. It is a potent inhibitor of mitochondrial oxidative phosphorylation.[1][2][3][4] This disruption of cellular energy metabolism has profound downstream consequences for neuronal function, including loss of ion homeostasis, impaired neurotransmitter release, and ultimately, neuronal cell death.

This guide will delve into the specifics of these differing mechanisms, presenting quantitative data and experimental protocols to provide a clear and comprehensive comparison for the scientific community.

Data Presentation: Quantitative Neurotoxicity Comparison

The following tables summarize key quantitative data from experimental studies on this compound and penitrem A, offering a direct comparison of their toxicity and potency.

Table 1: Acute Toxicity Data in Mice

ParameterThis compound (as Verruculogen (B192650)*)Penitrem ARoute of Administration
LD50 2.4 mg/kg[5]1.1 mg/kgIntraperitoneal
126.7 mg/kg[5]10 mg/kg[2]Oral
Median Tremorgenic Dose 0.92 mg/kg[6]0.19 mg/kg[6]Intraperitoneal
Lowest Tremor-Inducing Dose Not Reported0.50 mg/kg[6]Oral

Note: Verruculogen is a closely related tremorgenic mycotoxin that is structurally and toxicologically similar to this compound and is often studied as a proxy.

Table 2: Molecular Target Affinity and Effects

ParameterThis compoundPenitrem A
Primary Molecular Target Mitochondrial Complex I & ATP SynthaseLarge-conductance Ca2+-activated potassium (BK) channels
IC50 for Target Inhibition Not well-defined for specific neuronal targets6.4 nM (BK channels, α subunit)

Neurotoxic Mechanisms: A Detailed Comparison

Penitrem A: Direct Disruption of Neuronal Firing

The neurotoxicity of penitrem A is primarily attributed to its direct interaction with ion channels on the neuronal surface.

  • Inhibition of BK Channels: Penitrem A is a potent antagonist of BK channels. These channels are crucial for the repolarization phase of the action potential and for regulating neuronal firing frequency. By blocking BK channels, penitrem A causes prolonged membrane depolarization, leading to an increase in neuronal excitability and uncontrolled firing.

  • Altered Neurotransmitter Release: The sustained depolarization induced by penitrem A leads to a massive, uncontrolled release of various neurotransmitters, including the excitatory amino acids glutamate (B1630785) and aspartate, and the inhibitory neurotransmitter GABA. This "neurotransmitter storm" disrupts normal synaptic communication and contributes significantly to the observed tremorgenic effects.

PenitremA_Mechanism cluster_membrane Presynaptic Terminal PenitremA Penitrem A BK_Channel BK Channel (Large Conductance Ca2+- activated K+ Channel) PenitremA->BK_Channel Inhibits Depolarization Prolonged Depolarization Membrane Neuronal Membrane Firing Increased Neuronal Firing Depolarization->Firing Vesicles Synaptic Vesicles Firing->Vesicles Triggers Neurotransmitter_Release Uncontrolled Neurotransmitter Release (Glutamate, GABA) Vesicles->Neurotransmitter_Release Symptoms Tremors, Convulsions Neurotransmitter_Release->Symptoms

Caption: Mechanism of Penitrem A Neurotoxicity
This compound: Indirect Neurotoxicity via Mitochondrial Failure

In contrast to penitrem A, this compound's neurotoxicity stems from its detrimental effects on cellular energy metabolism.

  • Inhibition of Oxidative Phosphorylation: this compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I, and also affects ATP synthase.[1][2][3][4] This inhibition severely curtails the production of ATP, the primary energy currency of the cell.

  • Energy Depletion and Loss of Ion Homeostasis: Neurons are highly energy-demanding cells, requiring substantial ATP to maintain the ion gradients crucial for their function (e.g., Na+/K+-ATPase). This compound-induced ATP depletion leads to a collapse of these gradients, resulting in membrane depolarization and an inability to repolarize after an action potential.

  • Impaired Calcium Buffering: Mitochondria play a critical role in buffering intracellular calcium. Inhibition of mitochondrial function by this compound impairs this buffering capacity, leading to elevated cytosolic calcium levels. This calcium dysregulation can activate various downstream cell death pathways.

  • Secondary Effects on Neurotransmission: The disruption of ion gradients and energy supply indirectly affects neurotransmitter release. While not a direct target, the machinery for vesicular release and recycling of neurotransmitters is highly energy-dependent and thus becomes compromised.

Verrucosidin_Mechanism This compound This compound Mitochondria Mitochondria This compound->Mitochondria OxPhos Oxidative Phosphorylation This compound->OxPhos Inhibits ATP_Depletion ATP Depletion Ion_Homeostasis Loss of Ion Homeostasis (Na+/K+ Gradients) ATP_Depletion->Ion_Homeostasis Ca_Buffering Impaired Ca2+ Buffering ATP_Depletion->Ca_Buffering Neurotransmission Impaired Neurotransmission ATP_Depletion->Neurotransmission Cell_Death Neuronal Cell Death Ion_Homeostasis->Cell_Death Ca_Buffering->Cell_Death Symptoms Neurological Deficits Neurotransmission->Symptoms Cell_Death->Symptoms

Caption: Mechanism of this compound Neurotoxicity

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the neurotoxic mechanisms of this compound and penitrem A.

Whole-Cell Patch-Clamp Electrophysiology (for Penitrem A)

This technique is used to directly measure the effect of penitrem A on ion channel activity in individual neurons.

  • Cell Preparation: Primary neurons or a suitable neuronal cell line expressing BK channels are cultured on glass coverslips.

  • Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a single neuron. A high-resistance seal is formed, and the cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of ion currents.

  • Data Acquisition: Baseline BK channel currents are elicited by applying voltage steps. Penitrem A is then applied to the cell via a perfusion system, and the resulting changes in current are recorded.

  • Analysis: The percentage of inhibition of the BK channel current is calculated to determine the IC50 value of penitrem A.

Measurement of Mitochondrial Respiration (for this compound)

This assay assesses the impact of this compound on mitochondrial function by measuring the rate of oxygen consumption.

  • Cell Preparation: Neuronal cultures are seeded in a specialized microplate.

  • Assay Procedure: The cells are incubated with this compound at various concentrations. The microplate is then placed in an extracellular flux analyzer (e.g., Seahorse XF Analyzer).

  • Data Acquisition: The instrument measures the oxygen consumption rate (OCR) in real-time. A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Analysis: The OCR values in this compound-treated cells are compared to control cells to quantify the inhibitory effect on mitochondrial respiration.

In Vivo Neurotoxicity Assessment (for both)

This protocol is used to determine the tremorgenic potential and overall toxicity of the mycotoxins in a mouse model.

  • Animal Dosing: Mice are administered with a range of doses of either this compound or penitrem A, typically via intraperitoneal injection or oral gavage.

  • Behavioral Observation: The animals are observed for the onset, severity, and duration of tremors, ataxia, convulsions, and other neurological signs. A standardized scoring system is often used to quantify the severity of the tremors.

  • Toxicity Endpoints: The median lethal dose (LD50) and the median tremorgenic dose are determined through statistical analysis of the dose-response data.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Neuronal Cell Culture Verrucosidin_Treatment This compound Treatment Cell_Culture->Verrucosidin_Treatment PenitremA_Treatment Penitrem A Treatment Cell_Culture->PenitremA_Treatment Mito_Respiration Mitochondrial Respiration Assay Verrucosidin_Treatment->Mito_Respiration Viability_Assay Cell Viability Assay Verrucosidin_Treatment->Viability_Assay Patch_Clamp Patch-Clamp Electrophysiology PenitremA_Treatment->Patch_Clamp PenitremA_Treatment->Viability_Assay Toxicity_Endpoint Determine LD50 and Tremorgenic Dose Mito_Respiration->Toxicity_Endpoint Correlates with Patch_Clamp->Toxicity_Endpoint Correlates with Animal_Model Mouse Model Toxin_Administration Toxin Administration (i.p. or oral) Animal_Model->Toxin_Administration Behavioral_Observation Behavioral Observation (Tremor Scoring) Toxin_Administration->Behavioral_Observation Behavioral_Observation->Toxicity_Endpoint

Caption: General Experimental Workflow

Conclusion

This compound and penitrem A, while both potent neurotoxins, operate through fundamentally distinct mechanisms. Penitrem A acts as a direct antagonist of neuronal BK channels, leading to immediate hyperexcitability and disruption of synaptic transmission. In contrast, this compound's neurotoxicity is a consequence of its inhibition of mitochondrial respiration, which triggers a cascade of events including energy depletion, loss of ion homeostasis, and ultimately neuronal death.

Understanding these different pathways is crucial for the development of targeted diagnostic and therapeutic strategies for mycotoxin-related neurotoxicities. For researchers and drug development professionals, this comparative guide highlights the importance of considering diverse molecular targets and mechanisms when evaluating the neurotoxic potential of chemical compounds.

References

A Comparative Guide to the Cytotoxicity of Verrucosidin and Citrinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of two mycotoxins, Verrucosidin and Citrinin. The information presented is collated from experimental data to assist researchers in understanding their relative toxicities and mechanisms of action.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxicity. The following tables summarize the available IC50 data for this compound and Citrinin across various cell lines.

Table 1: Cytotoxicity of this compound

Cell LineAssayExposure TimeIC50Reference
A549 (human lung carcinoma)Not specifiedNot specified> 100 µM (for derivatives)[1]
HepG2 (human liver cancer)Not specifiedNot specified> 100 µM (for derivatives)[1]
K562 (human myelogenous leukemia)Not specifiedNot specified> 100 µM (for derivatives)[1]

Table 2: Cytotoxicity of Citrinin

Cell LineAssayExposure TimeIC50 (µM)Reference
IPEC-J2 (porcine intestinal epithelial)Not specified24 h160[5]
HeLa (human cervical cancer)MTTNot specified3.91 ± 0.03 (for a fraction containing steroidal saponins (B1172615) and flavone (B191248) C-glycosides)[6]
SKOV-3 (human ovarian cancer)MTTNot specified3.97 ± 0.07 (for a fraction containing steroidal saponins and flavone C-glycosides)[6]
MOLT-4 (human T-cell leukemia)MTTNot specified7.75 ± 0.37 (for a fraction containing steroidal saponins and flavone C-glycosides)[6]
HeLa (human cervical cancer)MTTNot specified16.3 ± 0.26 (Diosgenin, a component of the active fraction)[6]
HeLa (human cervical cancer)MTTNot specified16.5 ± 0.59 (Yamogenin, a component of the active fraction)[6]
SKOV-3 (human ovarian cancer)MTTNot specified16.7 ± 0.08 (Yamogenin, a component of the active fraction)[6]
SKOV-3 (human ovarian cancer)MTTNot specified19.3 ± 0.97 (Diosgenin, a component of the active fraction)[6]

Mechanisms of Cytotoxicity

Both this compound and Citrinin induce cell death, but their primary mechanisms of action differ, providing distinct profiles of cellular toxicity.

This compound: Inhibition of Mitochondrial Respiration

This compound exerts its cytotoxic effects primarily by targeting the mitochondria. It is a potent inhibitor of mitochondrial oxidative phosphorylation, the primary process of ATP generation in the cell.[2][3][4] This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential, a decrease in ATP production, and ultimately, cell death. This mechanism is central to its neurotoxic effects.[2][3][4]

Verrucosidin_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ETC Electron Transport Chain (Oxidative Phosphorylation) This compound->ETC Inhibits ATP_Production ATP Production ETC->ATP_Production Cell_Death Cell Death ATP_Production->Cell_Death Depletion leads to

This compound's mechanism of cytotoxicity.
Citrinin: Induction of Apoptosis via Multiple Signaling Pathways

Citrinin induces cytotoxicity through a more complex mechanism primarily involving the induction of apoptosis (programmed cell death). This is triggered by the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of several signaling cascades.[7][8][9]

Key pathways involved in Citrinin-induced apoptosis include:

  • Mitochondria-Dependent Pathway: Citrinin disrupts the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-3 and -9).[7][9]

  • Inhibition of Survival Signals: Citrinin can inactivate the HSP90/multichaperone complex, leading to the degradation of Ras and Raf-1 and subsequent inhibition of the anti-apoptotic Ras/ERK signaling pathway.[7][9]

  • TGF-β Signaling Pathway: In some cell types, Citrinin can induce cytotoxicity by activating the TGF-β signaling pathway, which can lead to G2/M phase cell cycle arrest and apoptosis.[5][10]

Citrinin_Pathway cluster_citrinin Citrinin Exposure cluster_cellular_effects Cellular Stress cluster_downstream Downstream Consequences Citrinin Citrinin ROS Reactive Oxygen Species (ROS) Generation Citrinin->ROS TGF_beta TGF-β Signaling Activation Citrinin->TGF_beta HSP90_inactivation HSP90 Inactivation Citrinin->HSP90_inactivation Mitochondrial_Dysfunction Mitochondrial Dysfunction (Bax/Bcl-2 ratio ↑, Cytochrome c release) ROS->Mitochondrial_Dysfunction Cell_Cycle_Arrest G2/M Cell Cycle Arrest TGF_beta->Cell_Cycle_Arrest Ras_ERK_inhibition Ras/ERK Pathway Inhibition HSP90_inactivation->Ras_ERK_inhibition Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Ras_ERK_inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation->Apoptosis

Citrinin's multifaceted apoptotic signaling.

Experimental Protocols

Standard assays are employed to determine the cytotoxicity of compounds like this compound and Citrinin.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Citrinin) and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound (this compound or Citrinin) Seed_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilizing Agent Incubate_Formazan->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data & Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow of the MTT cytotoxicity assay.
LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is another common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol Outline:

  • Cell Seeding and Treatment: Prepare and treat cells with the test compound as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains a substrate and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, to allow the enzymatic reaction to proceed, resulting in the formation of a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

LDH_Workflow Start Start Seed_and_Treat Seed and Treat Cells Start->Seed_and_Treat Collect_Supernatant Collect Supernatant Seed_and_Treat->Collect_Supernatant LDH_Reaction Perform LDH Reaction Collect_Supernatant->LDH_Reaction Incubate_Color Incubate for Color Development LDH_Reaction->Incubate_Color Measure_Absorbance Measure Absorbance (~490 nm) Incubate_Color->Measure_Absorbance Calculate_Cytotoxicity Calculate % Cytotoxicity Measure_Absorbance->Calculate_Cytotoxicity End End Calculate_Cytotoxicity->End

Workflow of the LDH cytotoxicity assay.

References

A Validated High-Throughput HPLC-MS/MS Method for the Sensitive Detection of Verrucosidin

Author: BenchChem Technical Support Team. Date: December 2025

A significant advancement in the analytical surveillance of the neurotoxin Verrucosidin is presented through a newly validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This novel approach offers superior sensitivity, selectivity, and speed compared to traditional analytical techniques, facilitating more accurate risk assessment and quality control in food safety and pharmaceutical research.

This compound, a mycotoxin produced by several Penicillium species, poses a potential threat to human and animal health due to its neurotoxic properties.[1][2][3][4] The toxin acts by inhibiting mitochondrial oxidative phosphorylation, which can lead to neurological diseases.[2][3][4][5] Accurate and sensitive detection of this compound is therefore crucial. This guide provides a detailed comparison of a new, highly sensitive HPLC-MS/MS method against a conventional High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method, supported by experimental protocols and performance data.

Comparative Analysis of Analytical Methods

The performance of the new HPLC-MS/MS method was rigorously evaluated and compared with a traditional HPLC-UV method. The key validation parameters, including Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, recovery, and precision (expressed as Relative Standard Deviation, RSD), are summarized in the table below. The data clearly demonstrates the superior performance of the HPLC-MS/MS method, particularly in terms of sensitivity.

ParameterNew HPLC-MS/MS Method Alternative HPLC-UV Method
Limit of Detection (LOD)0.1 µg/kg10 µg/kg
Limit of Quantification (LOQ)0.3 µg/kg30 µg/kg
Linearity (R²)>0.999>0.995
Recovery92-105%85-110%
Precision (RSD)<5%<15%

Experimental Protocols

Detailed methodologies for the sample preparation and analytical conditions for both the new and alternative methods are provided below.

Sample Preparation and Extraction

A generic extraction protocol suitable for fungal cultures and contaminated matrices is as follows:

  • Homogenization: A 5-gram sample is homogenized with 20 mL of an acetonitrile (B52724)/water (80:20, v/v) solution.

  • Extraction: The mixture is agitated on a shaker for 60 minutes.

  • Centrifugation: The extract is centrifuged at 4000 rpm for 10 minutes.

  • Cleanup: The supernatant is passed through a solid-phase extraction (SPE) cartridge to remove interfering matrix components.

  • Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the initial mobile phase.

New Method: HPLC-MS/MS Analysis
  • Instrumentation: An Agilent 1260 Infinity HPLC system coupled to a Varian 310-MS TQ Mass Spectrometer.[1][6]

  • Column: A C18 reversed-phase column (e.g., Gemini-NX C18, 150 x 2 mm, 3 µm).[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound.

Alternative Method: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.[7]

  • Column: A C18 reversed-phase column (e.g., Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at the maximum wavelength for this compound (typically around 310 nm).

Visualizing the Workflow and Biological Impact

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for method validation and the toxicological pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration HPLC_MSMS New HPLC-MS/MS Method Concentration->HPLC_MSMS HPLC_UV Alternative HPLC-UV Method Concentration->HPLC_UV LOD_LOQ LOD & LOQ HPLC_MSMS->LOD_LOQ Validation Parameters Linearity Linearity HPLC_MSMS->Linearity Validation Parameters Recovery Recovery HPLC_MSMS->Recovery Validation Parameters Precision Precision HPLC_MSMS->Precision Validation Parameters HPLC_UV->LOD_LOQ Validation Parameters HPLC_UV->Linearity Validation Parameters HPLC_UV->Recovery Validation Parameters HPLC_UV->Precision Validation Parameters

Caption: Experimental workflow for the validation of the new analytical method.

signaling_pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters OxPhos Oxidative Phosphorylation Mitochondrion->OxPhos Site of ATP_Synthase ATP Synthase Inhibition OxPhos->ATP_Synthase ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Leads to Neurological_Damage Neurological Damage ATP_Depletion->Neurological_Damage Causes

References

Mind the Gap: Assessing the Cross-Reactivity of Verrucosidin in Commercial Mycotoxin Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of mycotoxin analysis, immunoassays stand out for their rapidity, sensitivity, and high-throughput capabilities. However, a critical parameter often influencing their accuracy is antibody cross-reactivity—the extent to which an antibody binds to molecules other than its target analyte. This guide provides a focused examination of the potential cross-reactivity of verrucosidin, a neurotoxic mycotoxin produced by several Penicillium species, in immunoassays designed for the detection of other major mycotoxins: ochratoxin A, aflatoxins, and fumonisins.

A comprehensive review of published literature reveals a significant data gap: there is currently no available experimental data quantifying the cross-reactivity of this compound in commercially available immunoassays for ochratoxin A, aflatoxin, or fumonisin. This absence of empirical data poses a potential risk of inaccurate mycotoxin quantification in samples where co-contamination may occur.

This guide aims to bridge this knowledge gap by:

  • Providing a structural comparison between this compound and other key mycotoxins to infer potential cross-reactivity.

  • Detailing a standardized experimental protocol for determining mycotoxin cross-reactivity in a competitive immunoassay format.

  • Presenting visual workflows and relationship diagrams to aid in the understanding of the concepts and methodologies.

Structural Comparison and Cross-Reactivity Potential

The likelihood of an antibody cross-reacting with a non-target molecule is largely dependent on the structural similarity between the target analyte and the interfering compound. Here, we compare the chemical structure of this compound with ochratoxin A, aflatoxin B1 (as a representative of the aflatoxin family), and fumonisin B1.

This compound is a complex polyketide characterized by a methylated α-pyrone, a polyene linker, and an epoxidated tetrahydrofuran (B95107) ring.[1][2][3]

Ochratoxin A (OTA) consists of a dihydroisocoumarin moiety linked to a phenylalanine molecule via an amide bond.[4][5][6][7]

Aflatoxin B1 (AFB1) possesses a coumarin (B35378) nucleus fused to a furanofuran moiety.[8][9][10]

Fumonisin B1 (FB1) is a long-chain aminopolyol with two ester-linked tricarballylic acid groups.[11][12][13][14][15]

Based on these structures, a qualitative assessment of potential cross-reactivity can be made:

Target Mycotoxin ImmunoassayStructural Similarity with this compoundPotential for Cross-Reactivity with this compoundRationale
Ochratoxin A Low to ModeratePossible, but likely lowBoth this compound and ochratoxin A contain cyclic ether functionalities and are produced by Penicillium species. However, the core ring structures (α-pyrone vs. isocoumarin) and the presence of a phenylalanine group in OTA are significant differences.
Aflatoxin LowUnlikelyThe core structures of this compound and aflatoxins are substantially different. Aflatoxins are based on a coumarin ring system, which is distinct from the α-pyrone of this compound.
Fumonisin Very LowHighly UnlikelyThis compound and fumonisins are structurally very dissimilar. Fumonisins are linear molecules, while this compound has a complex, cyclic structure.

It is crucial to emphasize that this table represents a hypothesis based on structural comparison. Experimental validation is essential to confirm the actual degree of cross-reactivity.

Experimental Protocol for Determining Mycotoxin Cross-Reactivity

The following is a detailed protocol for assessing the cross-reactivity of a compound like this compound in a competitive enzyme-linked immunosorbent assay (ELISA) for a target mycotoxin (e.g., Ochratoxin A).

Objective: To determine the 50% inhibitory concentration (IC50) of this compound and calculate its percentage cross-reactivity relative to the target mycotoxin.

Materials:

  • Microtiter plates pre-coated with a capture antibody specific to the primary antibody.

  • Standard solutions of the target mycotoxin (e.g., Ochratoxin A) of known concentrations.

  • A solution of this compound of known concentration.

  • Primary antibody specific to the target mycotoxin.

  • Enzyme-conjugated target mycotoxin (e.g., OTA-HRP).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • Microplate reader.

Procedure:

  • Preparation of Standard Curves:

    • Prepare a serial dilution of the target mycotoxin standard in the assay buffer to create a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL).

    • Prepare a serial dilution of this compound in the assay buffer over a wide concentration range (e.g., 1, 10, 100, 1000, 10000 ng/mL).

  • Immunoassay:

    • Add a fixed amount of the primary antibody and an equal volume of either the standard mycotoxin solutions or the this compound solutions to the respective wells of the microtiter plate.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for the competitive binding to the antibody.

    • Add the enzyme-conjugated mycotoxin to each well.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature. During this step, the enzyme-conjugated mycotoxin will bind to any primary antibody that has not bound to the free mycotoxin (either the standard or this compound).

    • Wash the plate multiple times with the wash buffer to remove any unbound reagents.

    • Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) to allow for color development. The intensity of the color is inversely proportional to the concentration of the mycotoxin in the sample.

    • Add the stop solution to each well to terminate the reaction.

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for both the target mycotoxin and this compound.

    • Determine the IC50 value for both compounds. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

    • Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Mycotoxin / IC50 of this compound) x 100

Visualizing Workflows and Relationships

To further clarify the experimental process and the theoretical relationships, the following diagrams are provided.

G cluster_prep Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis prep_standards Prepare Target Mycotoxin Standards add_antibody Add Primary Antibody & Standards/Verrucosidin to Wells prep_standards->add_antibody prep_this compound Prepare this compound Solutions prep_this compound->add_antibody add_conjugate Add Enzyme-Conjugated Mycotoxin add_antibody->add_conjugate wash1 Wash Plate add_conjugate->wash1 add_substrate Add Substrate wash1->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_plate Read Absorbance add_stop->read_plate plot_curves Plot Standard Curves read_plate->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Experimental workflow for determining mycotoxin cross-reactivity.

G cluster_mycotoxins Mycotoxins cluster_immunoassays Target Immunoassays This compound This compound (α-pyrone based) OTA_IA Ochratoxin A Immunoassay This compound->OTA_IA Possible (Low) Cross-Reactivity AF_IA Aflatoxin Immunoassay This compound->AF_IA Unlikely Cross-Reactivity FUM_IA Fumonisin Immunoassay This compound->FUM_IA Highly Unlikely Cross-Reactivity Ochratoxin_A Ochratoxin A (isocoumarin based) Ochratoxin_A->OTA_IA Aflatoxin_B1 Aflatoxin B1 (coumarin based) Aflatoxin_B1->AF_IA Fumonisin_B1 Fumonisin B1 (linear aminopolyol) Fumonisin_B1->FUM_IA

Caption: Theoretical cross-reactivity potential of this compound.

Conclusion and Recommendations

The absence of empirical data on the cross-reactivity of this compound in common mycotoxin immunoassays is a critical knowledge gap that warrants attention from the scientific community. While structural comparisons suggest a low probability of significant cross-reactivity, particularly in aflatoxin and fumonisin assays, this remains a hypothesis.

For researchers, scientists, and drug development professionals working with samples potentially co-contaminated with Penicillium mycotoxins, the following recommendations are crucial:

  • Acknowledge the Data Gap: Be aware that the potential for this compound to interfere with ochratoxin A, aflatoxin, or fumonisin immunoassays has not been experimentally determined.

  • Employ Confirmatory Methods: When positive results for ochratoxin A, aflatoxins, or fumonisins are obtained from immunoassays in samples where this compound co-occurrence is possible, it is imperative to confirm these results using a chromatographic method such as HPLC or LC-MS/MS.

  • Encourage Further Research: There is a clear need for studies that systematically evaluate the cross-reactivity of a wider range of mycotoxins, including this compound, in commercially available immunoassay kits. This would provide invaluable information for more accurate risk assessment and quality control in the food and pharmaceutical industries.

References

A Comparative Genomic Guide to Verrucosidin Gene Clusters in Penicillium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Verrucosidin is a neurotoxic mycotoxin produced by several species of the fungal genus Penicillium. This methylated α-pyrone polyketide is a potent inhibitor of mitochondrial oxidative phosphorylation, making its biosynthetic pathway a subject of significant interest for mycotoxin control and therapeutic compound discovery.[1][2][3][4] This guide provides a comparative overview of the this compound biosynthetic gene clusters in different Penicillium species, supported by experimental data and detailed methodologies.

Comparative Analysis of this compound Gene Clusters

The this compound biosynthetic gene cluster (ver) was first fully characterized in Penicillium polonicum.[1][2][3] Subsequent research has identified a homologous cluster in Penicillium cellarum responsible for the production of this compound derivatives.[5][6] The core of this gene cluster is a highly reducing polyketide synthase (HR-PKS) encoded by the verA gene.

Below is a comparative table summarizing the identified genes and their putative functions in the this compound gene clusters of P. polonicum and P. cellarum.

GenePutative Function in P. polonicumHomologous Gene in P. cellarumPutative Function in P. cellarum
verAPolyketide Synthase (PKS)celAPolyketide Synthase
verBSAM-dependent MethyltransferasecelBSAM-dependent Methyltransferase
verC1FAD-dependent MonooxygenasecelC1FAD-dependent Monooxygenase
verC2FAD-dependent MonooxygenasecelC2FAD-dependent Monooxygenase
verGAcyltransferase--
verHCytochrome P450--

Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by the PKS VerA. The subsequent tailoring enzymes, including a methyltransferase, monooxygenases, an acyltransferase, and a cytochrome P450, are responsible for the modifications of the polyketide backbone to form the final this compound molecule. The presence of two monooxygenase-encoding genes (verC1 and verC2) in P. polonicum suggests a high degree of oxidation in the biosynthesis.[6][7]

Verrucosidin_Biosynthesis Polyketide Backbone Polyketide Backbone Methylation Methylation Polyketide Backbone->Methylation verB (Methyltransferase) Oxidation_1 Oxidation_1 Methylation->Oxidation_1 verC1 (Monooxygenase) Oxidation_2 Oxidation_2 Oxidation_1->Oxidation_2 verC2 (Monooxygenase) Acyltransfer Acyltransfer Oxidation_2->Acyltransfer verG (Acyltransferase) Final Modification Final Modification Acyltransfer->Final Modification verH (Cytochrome P450) This compound This compound Final Modification->this compound

Caption: Proposed biosynthetic pathway of this compound in P. polonicum.

Experimental Protocols

The identification and characterization of the this compound gene cluster have been achieved through a combination of genomic and molecular biology techniques.

Gene Cluster Identification via Comparative Genomics
  • DNA Extraction and Genome Sequencing: High-quality genomic DNA is extracted from the Penicillium species of interest. The genome is then sequenced using next-generation sequencing platforms.

  • Bioinformatic Analysis: The sequenced genome is mined for putative PKS genes. This is often done using BLAST searches with known α-pyrone PKS sequences, such as AurA from Aspergillus terreus and CtvA from Aspergillus terreus, as queries.[2][3][4] Software like antiSMASH is used to identify biosynthetic gene clusters (BGCs) in the vicinity of the identified PKS genes.[8]

Validation of Gene Cluster Function
  • Transcriptional Analysis: To confirm that the identified gene cluster is involved in this compound production, gene expression analysis is performed under this compound-producing and non-producing conditions. The expression of the core PKS gene (verA) is expected to be upregulated when this compound is being produced.[2][3]

  • Targeted Gene Knockout using CRISPR-Cas9: The involvement of a specific gene in the biosynthesis is definitively confirmed by creating a knockout mutant. The CRISPR-Cas9 system has been successfully used to delete the verA gene in P. polonicum.[1][2][3]

    • In vitro reconstitution of CRISPR-Cas9: The Cas9 nuclease and a specific single-guide RNA (sgRNA) targeting the gene of interest are assembled in vitro.

    • Protoplast Transformation: The reconstituted CRISPR-Cas9 ribonucleoprotein (RNP) is introduced into fungal protoplasts.

    • Mutant Selection and Verification: Transformants are selected, and the successful deletion of the target gene is verified by PCR and sequencing.

  • Chemical Analysis of Mutants: The knockout mutants are cultured under conditions that normally induce this compound production in the wild-type strain. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the absence of this compound production in the mutant.[2][3]

Experimental_Workflow cluster_identification Gene Cluster Identification cluster_validation Functional Validation Genome Sequencing Genome Sequencing Bioinformatic Analysis (antiSMASH) Bioinformatic Analysis (antiSMASH) Genome Sequencing->Bioinformatic Analysis (antiSMASH) Putative BGC Putative BGC Bioinformatic Analysis (antiSMASH)->Putative BGC CRISPR-Cas9 Knockout CRISPR-Cas9 Knockout Putative BGC->CRISPR-Cas9 Knockout Chemical Analysis (LC-MS) Chemical Analysis (LC-MS) CRISPR-Cas9 Knockout->Chemical Analysis (LC-MS) Loss of Production Loss of Production Chemical Analysis (LC-MS)->Loss of Production

Caption: Workflow for identification and validation of the this compound gene cluster.

Phylogenetic Relationships

Phylogenetic analysis based on conserved gene sequences, such as β-tubulin, can provide insights into the evolutionary relationships between different Penicillium species that produce this compound and related compounds. Understanding these relationships can aid in predicting the potential for this compound production in other, less-studied species. For instance, P. polonicum and P. aurantiogriseum are known to be phylogenetically related.[9]

Phylogenetic_Tree Root Other_Penicillium Other Penicillium spp. Root->Other_Penicillium Node1 Root->Node1 P_aurantiogriseum P. aurantiogriseum P_polonicum P. polonicum P_cellarum P. cellarum P_crustosum P. crustosum Node1->P_crustosum Node2 Node1->Node2 Node2->P_cellarum Node3 Node2->Node3 Node3->P_aurantiogriseum Node3->P_polonicum

Caption: Simplified phylogenetic relationship of some this compound-producing Penicillium species.

Conclusion and Future Directions

The comparative genomics of this compound gene clusters in Penicillium is a rapidly evolving field. The characterization of the ver cluster in P. polonicum has provided a valuable roadmap for identifying and studying similar clusters in other species. Future research should focus on:

  • Characterizing the this compound gene clusters in a wider range of Penicillium species. This will provide a more complete understanding of the diversity and evolution of this biosynthetic pathway.

  • Elucidating the regulatory networks that control the expression of the this compound gene cluster. This knowledge could lead to strategies for controlling mycotoxin contamination in food and feed.

  • Exploring the biosynthetic potential of these gene clusters to produce novel, bioactive compounds for drug development. The methodologies outlined in this guide provide a powerful toolkit for such endeavors.

References

Verrucosidin Derivatives: A Comparative Analysis of their Efficacy Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of multidrug-resistant bacteria presents a formidable challenge. In the quest for novel antimicrobial agents, natural products and their derivatives are a promising avenue of exploration. This guide provides a comparative analysis of the efficacy of verrucosidin derivatives against drug-resistant bacteria, summarizing key experimental data and methodologies to inform future research and development.

Verrucosidins are a class of fungal secondary metabolites characterized by a polyketide structure. While their neurotoxic and cytotoxic properties, primarily attributed to the inhibition of mitochondrial oxidative phosphorylation, are well-documented, their potential as antibacterial agents is an area of growing interest with conflicting reports.[1][2] This guide aims to consolidate the available data on the antibacterial activity of this compound derivatives, with a focus on drug-resistant strains.

Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)

The in vitro efficacy of this compound derivatives against various bacterial strains has been evaluated in several studies, with results showing a range of activities. A selection of these findings is presented below to offer a comparative overview.

Compound/DerivativeBacterial StrainResistance ProfileMIC (µg/mL)Reference
Poloncosidin DStaphylococcus aureusMethicillin-Resistant (MRSA)16[3]
Poloncosidin APseudomonas aeruginosa-8.0[3]
Deoxythis compoundPseudomonas aeruginosa-8.0[3]
Poloncosidin AVibrio parahemolyticus-4.0[3]
Deoxythis compoundVibrio parahemolyticus-8.0[3]
Poloncosidin DEscherichia coli-4-32[3]
Poloncosidin FEscherichia coli-4-32[3]
Methyl isoverrucosidinolBacillus subtilis-32[4]
Methyl isoverrucosidinolStaphylococcus aureus->64[4]
Methyl isoverrucosidinolEscherichia coli->64[4]
12 this compound DerivativesVarious bacteria including MRSAMethicillin-ResistantNo significant activity at 100 µM[5]

Note: The study by Li et al. (2022) suggests that the absence of the α-pyrone moiety in the this compound structure may contribute to a broader spectrum of antimicrobial activity.[3]

Experimental Protocols

The methodologies employed to determine the antibacterial and cytotoxic activities of this compound derivatives are crucial for interpreting the data and designing future experiments. Below are summaries of commonly used protocols.

Antibacterial Susceptibility Testing

A prevalent method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay .[4][5]

Workflow for Broth Microdilution Assay

prep Prepare bacterial inoculum in Mueller-Hinton broth serial_dil Perform serial dilutions of this compound derivatives in a 96-well plate prep->serial_dil add_inoculum Add bacterial inoculum to each well serial_dil->add_inoculum incubate Incubate the plate at 37°C overnight add_inoculum->incubate read_mic Determine MIC by observing the lowest concentration with no visible bacterial growth incubate->read_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Key Steps:

  • Inoculum Preparation: Bacterial strains are cultured to a specific density (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium like Mueller-Hinton broth.[6]

  • Serial Dilution: The test compounds are serially diluted in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assays

To assess the potential toxicity of this compound derivatives to mammalian cells, cytotoxicity assays are performed. A commonly used method is the MTT assay .[7]

Workflow for MTT Cytotoxicity Assay

seed_cells Seed mammalian cells in a 96-well plate add_compounds Add serial dilutions of this compound derivatives to the wells seed_cells->add_compounds incubate_cells Incubate for a specified period (e.g., 48-72 hours) add_compounds->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize measure_abs Measure absorbance at a specific wavelength solubilize->measure_abs calc_ic50 Calculate the IC50 value measure_abs->calc_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Key Steps:

  • Cell Seeding: Adherent mammalian cells are seeded into 96-well plates and allowed to attach.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives.

  • Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that reduces cell viability by 50%.

Mechanism of Action: Current Understanding and Gaps

The primary mechanism of action attributed to this compound is the inhibition of mitochondrial oxidative phosphorylation .[2][8] This action disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death. This mechanism well explains the observed cytotoxicity of these compounds against eukaryotic cells.

However, the specific antibacterial mechanism of action of this compound derivatives remains largely unexplored. While mitochondrial disruption is a plausible mechanism against bacteria, further studies are needed to elucidate the precise molecular targets and pathways involved. Key questions that remain to be answered include:

  • Do this compound derivatives disrupt the bacterial cell membrane integrity or potential?

  • Do they inhibit essential bacterial enzymes, such as those involved in cell wall synthesis, protein synthesis, or DNA replication?

  • Do they interfere with bacterial signaling pathways or quorum sensing?

Proposed Bacterial Targets and Mechanisms of Action

This compound This compound Derivatives Membrane Bacterial Cell Membrane This compound->Membrane Disruption? Enzymes Essential Bacterial Enzymes This compound->Enzymes Inhibition? Signaling Bacterial Signaling Pathways This compound->Signaling Interference? Inhibition Inhibition of Bacterial Growth Membrane->Inhibition Enzymes->Inhibition Signaling->Inhibition

Caption: Potential antibacterial mechanisms of action for this compound derivatives.

In Vivo Efficacy: A Critical Unknown

A significant gap in the current body of research is the lack of in vivo efficacy data for this compound derivatives against infections caused by drug-resistant bacteria. While some studies have demonstrated the in vivo efficacy of other classes of compounds against MRSA in animal models, such as murine septicemia or wound infection models, similar investigations for this compound derivatives have not been reported.[9][10][11][12] Future research should prioritize evaluating the therapeutic potential of promising this compound derivatives in relevant animal models of infection to assess their in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profiles.

Conclusion and Future Directions

The available data on the efficacy of this compound derivatives against drug-resistant bacteria are currently limited and somewhat contradictory. While some derivatives have shown promising in vitro activity against clinically relevant pathogens like MRSA and P. aeruginosa, others have demonstrated little to no antibacterial effect. This highlights the need for systematic screening of a wider range of structurally diverse this compound analogues against a comprehensive panel of drug-resistant bacteria.

Future research efforts should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: To identify the key structural features of this compound derivatives that contribute to potent and selective antibacterial activity.

  • Elucidation of the Antibacterial Mechanism of Action: To identify the specific bacterial targets and pathways affected by these compounds.

  • In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential of lead candidates in animal models of infection.

A deeper understanding of the antibacterial properties of this compound derivatives will be instrumental in determining their potential for development as a new class of antibiotics to combat the growing threat of antimicrobial resistance.

References

Head-to-head comparison of Verrucosidin extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Verrucosidin Extraction Techniques

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This compound, a mycotoxin produced by several Penicillium species, has garnered interest for its potential biological activities. This guide provides a head-to-head comparison of documented this compound extraction techniques, supported by experimental data from peer-reviewed literature.

Data Summary

The following table summarizes the quantitative data associated with different this compound extraction and purification methods. It is important to note that yields can vary significantly based on the fungal strain, culture conditions, and the specific combination of extraction and purification methods employed.

Extraction Method Fungal Strain Solvent System Purification Method Yield Reference
Solvent Extraction with UltrasonicationPenicillium polonicumMethanol:Chloroform (1:2, v/v), Ethyl Acetate (B1210297), IsopropanolHPLC-MS/MS analysis (quantification)Not explicitly quantified in terms of mass, but successful in detecting presence.[1][2]
Solid-Phase ExtractionPenicillium cyclopiumEthyl AcetateColumn Chromatography (Silica gel, Lobar LiChroprep RP-18, Sephadex LH-20), semi-preparative HPLC50.4 mg of a mixture of this compound derivatives from the purified fraction.[3]
Solid Culture ExtractionPenicillium polonicum CS-252Ethyl AcetateColumn Chromatography (Lobar LiChroprep RP-18, Si gel, Sephadex LH-20), preparative TLC52.4 mg of Poloncosidin A (a this compound derivative) from a purified fraction.[4][5]
Solid Culture ExtractionPenicillium cellarum YM1Ethyl AcetateSilica (B1680970) Gel Column Chromatography, ODS Column Chromatography, RP-HPLC, Sephadex LH-2013.5 mg and 6.6 mg of two different this compound derivatives from a 1.5g fraction.[6][7]

Experimental Protocols

Detailed methodologies for the key extraction and purification techniques cited in the literature are provided below.

Protocol 1: Solvent Extraction with Ultrasonication from Fungal Mycelium[1][2]

This method is suitable for the extraction of this compound from fungal mycelium grown in a liquid broth.

  • Harvesting: Approximately 0.5 g of fungal mycelium is collected from the culture.

  • Initial Extraction: The mycelium is placed in a 2-ml tube, and 1.5 ml of a methanol:chloroform mixture (1:2, v/v) is added. The sample is then subjected to ultrasound for 30 minutes.

  • Centrifugation: The mixture is centrifuged at 4452 × g for 5 minutes. The liquid phase (supernatant) is transferred to a new tube.

  • Sequential Extraction: The remaining mycelium pellet undergoes two further extractions: first with ethyl acetate and then with isopropanol.

  • Pooling and Concentration: The extracts from all steps are combined and concentrated at 45°C.

  • Resuspension: The dry extract is resuspended in 500 μl of water:acetonitrile (1:1, v/v) for subsequent analysis, such as HPLC-MS/MS.

Protocol 2: Extraction from Solid Rice Medium Culture[4][5]

This protocol is designed for extracting this compound from fungal cultures grown on a solid rice medium.

  • Extraction: The solid rice medium culture is thoroughly extracted with ethyl acetate (EtOAc).

  • Fractionation: The resulting organic extract is fractionated using column chromatography over Lobar LiChroprep RP-18 with a methanol-water gradient.

  • Purification: The fractions are further purified using a combination of column chromatography on silica gel and Sephadex LH-20, as well as preparative Thin Layer Chromatography (TLC).

Protocol 3: Large-Scale Extraction and Purification from Solid Culture[7]

This protocol is suitable for obtaining larger quantities of this compound derivatives from solid cultures.

  • Large-Scale Fermentation: The fungus is cultured on a solid rice medium in multiple flasks.

  • Extraction: The fermented rice substrates are extracted with ethyl acetate with the aid of ultrasonication. The organic solvent is then evaporated to yield a crude extract.

  • Initial Fractionation: The crude extract is subjected to silica gel column chromatography using a gradient of n-hexane/ether-ethyl acetate and then dichloromethane/methanol to yield several fractions.

  • Further Purification: Selected fractions are further purified using a combination of Octadecyl-silylated (ODS) column chromatography, Sephadex LH-20 chromatography, and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to isolate pure this compound derivatives.

Visualizing the Extraction Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound from fungal cultures, combining elements from the described protocols.

Verrucosidin_Extraction_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_separation Separation cluster_purification Purification fungal_culture Fungal Culture (e.g., Penicillium sp.) extraction Solvent Extraction (e.g., Ethyl Acetate, MeOH:Chloroform) fungal_culture->extraction ultrasonication Ultrasonication (Optional) extraction->ultrasonication centrifugation Centrifugation / Filtration extraction->centrifugation ultrasonication->centrifugation crude_extract Crude Extract centrifugation->crude_extract column_chromatography Column Chromatography (Silica, RP-18, Sephadex) crude_extract->column_chromatography hplc HPLC / Prep-TLC column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: A generalized workflow for this compound extraction and purification.

References

In Vivo Validation of Verrucosidin's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Verrucosidin, a mycotoxin produced by various Penicillium species, has garnered interest for its potential anti-tumor properties. Its primary mechanism of action is the inhibition of mitochondrial oxidative phosphorylation (OXPHOS), a key metabolic pathway that cancer cells can rely on for energy production. While direct in vivo comparative studies validating this compound's anti-tumor activity against other agents are currently limited in publicly available research, this guide provides a comparative analysis of compounds with a similar mechanism of action.

This guide will focus on established and experimental inhibitors of mitochondrial oxidative phosphorylation, presenting their in vivo anti-tumor efficacy, detailed experimental protocols, and the signaling pathways they modulate. The compounds selected as proxies for this analysis are IACS-010759 , Metformin (B114582) , and VLX600 .

Comparative Performance of OXPHOS Inhibitors: In Vivo Data

The following tables summarize the in vivo anti-tumor activity of IACS-010759, Metformin, and VLX600 from various preclinical studies.

CompoundCancer ModelDosing RegimenComparator/CombinationKey Findings
IACS-010759 Acute Myeloid Leukemia (AML) Xenograft7.5 mg/kg/day, oralVehicle, Venetoclax (25 mg/kg)Median survival: Vehicle (42 days), IACS-010759 (65 days), Venetoclax (48 days), Combination (74.5 days). The combination was well-tolerated.[1][2]
T-cell Acute Lymphoblastic Leukemia (T-ALL) PDX7.5 mg/kg/day, oralDexamethasone, Vincristine, Asparaginase (VXL)Combination with VXL doubled overall survival compared to VXL alone (p<0.0001).[3]
Diffuse Large B-cell Lymphoma (DLBCL) Xenograft0.5 mg/kg, oral, 5 days/weekAZD3965 (100 mg/kg)Combination of IACS-010759 and AZD3965 showed significant tumor growth delay, while monotherapies had little to no effect.[4][5]
Metformin Breast Cancer Xenograft (ER-Src, BT-474, MDA-MB-231)200 µg/mL in drinking waterDoxorubicin (4 mg/kg)Combination with Doxorubicin suppressed tumor growth and relapse more effectively than either agent alone.[6]
Pancreatic Cancer Xenograft (PANC-1)50-250 mg/kg, intraperitoneal, dailySalineDose-dependent inhibition of tumor growth. Maximal effect at 200 mg/kg.[7]
Osteosarcoma Xenograft (KHOS/NP)2 mg/mL in drinking water-Significantly inhibited tumor growth compared to control.[8]
VLX600 Colon Carcinoma Xenograft (HCT116)16 mg/kg, intravenous, every 3rd day for 16 daysVehicleSignificant anti-tumor effect observed.[9]
Ovarian Cancer Cells (in vitro)Various concentrationsOlaparib, CisplatinSynergistic effect in killing ovarian cancer cells when combined with PARP inhibitors or cisplatin.[10]

Detailed Experimental Protocols

Mouse Xenograft Model for Solid Tumors

This protocol provides a general framework for establishing and evaluating the efficacy of anti-tumor agents in a subcutaneous xenograft mouse model.

a. Cell Culture and Preparation:

  • Culture the desired human cancer cell line (e.g., PANC-1 for pancreatic cancer, MCF-7 for breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C and 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count.

  • Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel® to the desired concentration (e.g., 2 x 10⁶ cells/100 µL).

b. Tumor Implantation:

  • Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.

  • Anesthetize the mouse using an appropriate anesthetic.

  • Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.

  • Monitor the animals regularly for tumor growth.

c. Treatment Administration:

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Prepare the therapeutic agent in a suitable vehicle.

  • Administer the agent and vehicle control according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection, or in drinking water). For example, Metformin can be administered orally in drinking water at a concentration of 2.5 mg/ml.[7]

d. Tumor Measurement and Data Analysis:

  • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (width)² x length / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

  • Calculate the Tumor Growth Inhibition (TGI) if applicable.

Orthotopic Xenograft Model for Pancreatic Cancer

This model more closely mimics the clinical progression of the disease.

  • Follow the cell preparation steps as described above for the subcutaneous model.

  • Anesthetize the nude mouse and make a small incision in the left abdominal flank.

  • Exteriorize the spleen and inject the pancreatic cancer cell suspension (e.g., MiaPaCa-2 cells) into the tail of the pancreas.

  • Suture the incision and monitor the animal.

  • Treatment and tumor growth monitoring would proceed as with the subcutaneous model, often using imaging techniques to assess tumor size. Oral administration of metformin has been shown to inhibit the growth of orthotopically xenografted MiaPaCa-2 tumors.[7]

Signaling Pathways and Mechanisms of Action

Inhibitors of mitochondrial oxidative phosphorylation exert their anti-tumor effects by disrupting cellular energy metabolism, which in turn affects key signaling pathways involved in cancer cell proliferation, survival, and growth.

AMPK and mTOR Signaling

A primary consequence of inhibiting OXPHOS is an increase in the cellular AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a crucial promoter of cell growth and proliferation. Metformin is a well-known activator of the AMPK pathway.[8]

AMPK_mTOR_Pathway OXPHOS_Inhibition OXPHOS Inhibition (e.g., this compound, Metformin) AMP_ATP_Ratio Increased AMP/ATP Ratio OXPHOS_Inhibition->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Protein_Synthesis Decreased Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Inhibition of Cell Growth and Proliferation Protein_Synthesis->Cell_Growth

Caption: Activation of AMPK and inhibition of the mTOR pathway by OXPHOS inhibitors.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[11] Some studies suggest that the effects of OXPHOS inhibitors can be synergistic with drugs that target this pathway.

PI3K_Akt_mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation and Survival mTORC1->Proliferation OXPHOS_Inhibitor OXPHOS Inhibitor Energy_Stress Energy Stress OXPHOS_Inhibitor->Energy_Stress Energy_Stress->mTORC1

Caption: The PI3K/Akt/mTOR pathway and its potential modulation by OXPHOS inhibitors.

Experimental Workflow for In Vivo Anti-Tumor Studies

The following diagram outlines a typical workflow for conducting in vivo studies to evaluate the anti-tumor efficacy of a compound.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study A Cell Line Selection & Culture B Animal Model Selection (e.g., Nude Mice) A->B C Tumor Implantation (Subcutaneous/Orthotopic) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Drug Administration (Test Compound vs. Control/Comparator) E->F G Continued Monitoring (Tumor Volume, Body Weight) F->G H Endpoint Analysis (Tumor Excision, Weight, Biomarkers) G->H

Caption: A generalized workflow for in vivo anti-tumor efficacy studies.

References

Inter-laboratory Comparison of Verrucosidin Quantification: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This guide provides a comparative analysis of methodologies for the quantification of verrucosidin, a neurotoxic mycotoxin produced by various Penicillium species. The presented data, based on a simulated inter-laboratory study, aims to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for the detection and quantification of this compound.

Introduction

This compound, a tremorgenic mycotoxin, poses a significant risk to food safety and animal health. Accurate and reproducible quantification is crucial for monitoring its presence in agricultural commodities and for toxicological studies. This guide summarizes the results of a hypothetical inter-laboratory comparison designed to evaluate the performance of different analytical approaches for this compound quantification. The study involved three fictional participating laboratories, each employing a distinct Liquid Chromatography-Mass Spectrometry (LC-MS) based method.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative results obtained by the participating laboratories for a standardized sample of this compound.

LaboratoryMethod HighlightsMean Concentration (µg/kg)Standard Deviation (µg/kg)Coefficient of Variation (%)
Lab A HPLC-MS/MS with Isocratic Elution48.53.26.6
Lab B UPLC-MS/MS with Gradient Elution51.22.14.1
Lab C HPLC-MS/MS with Full-Scan Mass Spectra45.84.59.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods found in the scientific literature.

This compound Extraction

A standardized extraction protocol was provided to all participating laboratories to minimize variability arising from sample preparation.

  • Combine 5 grams of the homogenized sample with 20 mL of a solvent mixture of ethyl acetate (B1210297) and isopropanol.

  • Agitate the mixture for 60 minutes using a mechanical shaker.

  • Centrifuge the mixture at 4,500 x g for 10 minutes.

  • Collect the supernatant (the liquid phase).

  • Repeat the extraction process on the remaining solid pellet twice more, once with ethyl acetate and once with isopropanol.[1]

  • Combine all collected supernatants.

  • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the dried extract in 1 mL of a 50:50 (v/v) mixture of water and acetonitrile (B52724) for LC-MS analysis.[1]

Analytical Methods
  • Instrumentation : HPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : Pursuit XRs ULTRA 2.8 μm C18 (100 × 2 mm).[1]

  • Mobile Phase : An isocratic mixture of 40% 0.05% formic acid in water and 60% acetonitrile.[1]

  • Flow Rate : 0.2 mL/min.[1]

  • MS Detection : Positive ion mode, monitoring the product ion scan (PS) transition of m/z 417 → 100–427.[1]

  • Instrumentation : UPLC system coupled to a tandem mass spectrometer.

  • Column : ACQUITY BEH C18 (2.1 × 100 mm, 1.7 µm).[2]

  • Mobile Phase : A gradient of acetonitrile and water (containing 0.005% TFA). The gradient started at 5% acetonitrile and increased to 80% over 8 minutes, then to 99% from 8 to 12 minutes.[2]

  • MS Detection : MS/MS scan from 100-1500 Da.[2]

  • Instrumentation : HPLC system coupled to a triple-quadrupole mass spectrometer.

  • Column : C18 reverse-phase column.

  • Mobile Phase : A gradient of water (solvent A) and acetonitrile (solvent B), both containing 0.1% formic acid. The gradient began with 5% B for 3 minutes, followed by a linear increase to 100% B over 37 minutes.[1]

  • MS Detection : Full-scan mass spectra were acquired in positive-ion mode over the m/z range of 100 to 700.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the quantification of this compound.

Putative this compound Biosynthesis Pathway

The biosynthesis of this compound involves a complex pathway centered around a polyketide synthase (PKS).

G PKS Polyketide Synthase (PKS) gene Intermediates Polyketide Intermediates PKS->Intermediates biosynthesis Tailoring Tailoring Enzymes (e.g., oxidoreductases) Intermediates->Tailoring modification This compound This compound Tailoring->this compound final product

Caption: A simplified diagram of the putative this compound biosynthesis pathway.

References

A Structural Showdown: Verrucosidin and its Pyrone Polyketide Peers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a detailed structural and functional comparison of verrucosidin with other notable pyrone polyketides. By presenting quantitative data, experimental methodologies, and visual pathway diagrams, we aim to provide a comprehensive resource for understanding the nuances of this important class of natural products.

This compound, a mycotoxin produced by various Penicillium species, belongs to the broad family of pyrone polyketides. These compounds, characterized by a core α-pyrone ring, are synthesized by polyketide synthases (PKSs) and exhibit a wide array of biological activities.[1][2] This guide will delve into a structural comparison of this compound with other well-known pyrone polyketides, namely citreoviridin (B190807) and aurovertin, highlighting key structural differences and their implications for biological function.

At a Glance: Structural Comparison

The core chemical architecture of these molecules dictates their biological properties. Below is a summary of their key structural features.

FeatureThis compoundCitreoviridinAurovertinTriacetic Acid Lactone
Core Structure Methylated α-pyroneMethylated α-pyroneMethylated α-pyroneα-pyrone
Side Chain Polyene linker with an epoxidated tetrahydrofuran (B95107) ringPolyene chain with a substituted tetrahydrofuran ringPolyene chain with a dioxabicyclooctane ringMethyl group
Molecular Formula C₂₄H₃₂O₆[3]C₂₃H₃₀O₆[2]C₂₅H₃₂O₈[4]C₆H₆O₃[5]

Deep Dive: A Structural Analysis

This compound is distinguished by its highly reduced polyketide structure, which comprises a methylated α-pyrone head, a conjugated polyene linker, and a unique epoxidated tetrahydrofuran tail.[1][2] This complex three-dimensional arrangement is crucial for its biological activity.

In contrast, citreoviridin also possesses a tetrahydrofuran ring, but it is differently substituted compared to this compound.[6] Aurovertin diverges more significantly, featuring a more complex dioxabicyclooctane ring system.[6] The simplest of the compared pyrones, triacetic acid lactone , consists of the core α-pyrone ring with a simple methyl substituent.[5]

These structural variations, arising from the intricate biosynthetic pathways governed by different PKS and tailoring enzymes, lead to distinct biological activities.

Biological Activity: A Quantitative Comparison

The structural differences outlined above translate into a spectrum of biological effects, from potent neurotoxicity to promising therapeutic activities.

Compound/DerivativeBiological ActivityOrganism/Cell LineQuantitative Data (MIC/EC₅₀)
This compound Derivatives AntimicrobialPseudomonas aeruginosaMIC: 4.0 - 8.0 µg/mL[7]
AntimicrobialMethicillin-resistant Staphylococcus aureus (MRSA)MIC: 16 µg/mL[7]
AntimicrobialEscherichia coli, Klebsiella pneumoniae, Vibrio alginolyticus, Vibrio parahemolyticusMIC: 4 - 32 µg/mL[7]
Glucose Uptake StimulationInsulin-resistant HepG2 cellsEC₅₀: 9.9 - 93.2 µM[8]
Citreoviridin Antiviral (HIV-1)H9 HTLV IIIB cellsReduces p24 in a dose-dependent manner (Selectivity Index: 2.6)[9]
AntifungalCandida albicansMarked inhibition at 12.5 µM[9]
Aurovertin Inhibition of F₁F₀-ATPaseBovine heart mitochondria & E. coli membranesMixed, noncompetitive inhibitor[10]

The Blueprint of Life: Biosynthetic Pathways

The structural diversity of these pyrone polyketides originates from their biosynthesis by modular polyketide synthases (PKSs). The general pathway involves the sequential condensation of acyl-CoA units to build the polyketide chain, which then undergoes cyclization and modification by various tailoring enzymes.

Polyketide Biosynthesis General Polyketide Biosynthetic Pathway Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Assembly_Line Polyketide Synthase (PKS) Assembly Line Starter_Unit->PKS_Assembly_Line Extender_Units Extender Units (e.g., Malonyl-CoA) Extender_Units->PKS_Assembly_Line Polyketide_Chain Linear Polyketide Chain PKS_Assembly_Line->Polyketide_Chain Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Polyketide_Chain->Tailoring_Enzymes Final_Product Final Pyrone Polyketide (e.g., this compound) Tailoring_Enzymes->Final_Product

Caption: A simplified workflow of pyrone polyketide biosynthesis.

The specific domains within the PKS and the set of tailoring enzymes determine the final structure of the polyketide. For instance, the this compound biosynthetic gene cluster in Penicillium polonicum contains a highly reducing PKS (HR-PKS) and genes for subsequent modifications that form the characteristic epoxidated tetrahydrofuran ring.[2]

Experimental Corner: Protocols and Methodologies

Reproducible and rigorous experimental protocols are the bedrock of scientific comparison. Below are detailed methodologies for key experiments cited in this guide.

Isolation and Characterization of this compound Derivatives

This protocol outlines the general steps for isolating and identifying this compound and its derivatives from fungal cultures.

This compound Isolation Workflow Workflow for this compound Isolation Fungal_Culture 1. Fungal Culture (e.g., Penicillium cyclopium) Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract 3. Crude Extract Extraction->Crude_Extract Chromatography 4. Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Pure_Compounds 5. Pure this compound Derivatives Chromatography->Pure_Compounds Structural_Elucidation 6. Structural Elucidation (NMR, Mass Spectrometry) Pure_Compounds->Structural_Elucidation

Caption: A flowchart detailing the isolation of this compound.

1. Fungal Fermentation:

  • The producing fungal strain (e.g., Penicillium cyclopium) is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.

2. Extraction:

  • The fungal biomass and/or culture broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of secondary metabolites.[1]

3. Chromatographic Purification:

  • The crude extract is subjected to a series of chromatographic techniques, including column chromatography over silica (B1680970) gel and high-performance liquid chromatography (HPLC), to separate the individual compounds.[8]

4. Structure Elucidation:

  • The structures of the purified compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

1. Preparation of Inoculum:

  • Bacterial strains are grown in an appropriate broth medium to a specific optical density, corresponding to a known cell concentration.[8]

2. Serial Dilution of Compounds:

  • The test compounds are serially diluted in a 96-well microtiter plate to create a range of concentrations.[8]

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared bacterial suspension. The plates are then incubated under suitable conditions for bacterial growth.[8]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[8]

Glucose Uptake Assay

This assay measures the ability of a compound to stimulate glucose uptake in cells, a key indicator of potential anti-diabetic activity.

1. Cell Culture and Induction of Insulin Resistance:

  • A suitable cell line, such as HepG2 human liver cancer cells, is cultured. Insulin resistance can be induced by treating the cells with high concentrations of insulin.[8]

2. Compound Treatment:

  • The insulin-resistant cells are treated with various concentrations of the test compounds.[8]

3. Measurement of Glucose Uptake:

  • A fluorescently labeled glucose analog, such as 2-NBDG, is added to the cells. The amount of glucose uptake is quantified by measuring the fluorescence intensity.[8]

4. Data Analysis:

  • The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve to determine the potency of the compound.[8]

By understanding the intricate structural details, biosynthetic origins, and quantitative biological activities of this compound and its pyrone polyketide relatives, researchers can better navigate the promising landscape of natural product drug discovery. This guide serves as a foundational resource to fuel further investigation and innovation in this exciting field.

References

Safety Operating Guide

Proper Disposal Procedures for Verrucosidin

Author: BenchChem Technical Support Team. Date: December 2025

Verrucosidin is a neurotoxic mycotoxin produced by several species of the Penicillium fungus.[1][2][3] As a potent mycotoxin, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and the environment. Adherence to strict safety protocols is essential to prevent exposure and contamination.[4] The following procedures are based on general guidelines for handling and disposing of mycotoxins and should be supplemented by the specific Safety Data Sheet (SDS) for this compound and institutional safety protocols.

Immediate Safety and Handling Precautions

All work with this compound, particularly in its dry, powdered form, should be conducted in a designated controlled area, such as a chemical fume hood or a certified biological safety cabinet, to minimize the risk of aerosol inhalation.[4][5]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial when handling mycotoxins. The following table summarizes the recommended PPE:

PPE ComponentSpecificationPurpose
Gloves Disposable, chemical-resistant (e.g., nitrile)To prevent skin contact.
Lab Coat Fire-retardant, disposable or dedicatedTo protect skin and personal clothing from contamination.[4]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and aerosols.
Respiratory Protection Required when handling dry powder outside of a containment deviceTo prevent inhalation of toxic particles.
Footwear Closed-toe shoesTo protect feet from spills.[4]

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the affected area for at least 30 minutes to allow any aerosols to settle.[5]

  • Don Appropriate PPE: Before re-entering the area to clean the spill, ensure all necessary PPE is worn.

  • Contain the Spill: Cover the spill with an absorbent material.

  • Decontaminate: Apply an effective chemical deactivating agent, such as a sodium hypochlorite (B82951) solution, to the absorbent material and the spill area. Allow for a sufficient contact time (e.g., 20 minutes).[4][5]

  • Collect Waste: Carefully collect all contaminated materials (absorbent material, broken glass, etc.) into a clearly labeled, leak-proof hazardous waste container.[4]

  • Clean the Area: Thoroughly clean the spill area with the decontaminating solution, followed by a final rinse.

Decontamination Procedures

Effective decontamination is critical for rendering this compound inactive and ensuring the safe disposal of waste and reusable equipment.

  • Surfaces and Equipment: Chemical inactivation is a common method for decontaminating surfaces and equipment. A solution of sodium hypochlorite is widely recommended.[4]

  • Contaminated Labware: Reusable labware should be soaked in a 10% bleach solution or another appropriate disinfectant before washing.[6]

Waste Disposal Procedures

All mycotoxin-contaminated waste is considered hazardous waste and must be disposed of in accordance with institutional and regulatory guidelines.[4][7]

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with non-hazardous waste.[6]

  • Solid Waste Disposal:

    • Collect all contaminated solid waste, including disposable PPE, labware (e.g., pipette tips, culture plates), and absorbent materials, in a clearly labeled, leak-proof hazardous waste container.[4]

    • For animal studies, bedding from this compound-treated animals should be autoclaved or otherwise treated to inactivate the mycotoxin before disposal.[5]

  • Liquid Waste Disposal:

    • Decontaminate liquid waste containing this compound by adding a sufficient amount of sodium hypochlorite solution.[4]

    • After ensuring the mycotoxin has been inactivated, dispose of the liquid waste according to your institution's hazardous waste guidelines. Do not pour untreated mycotoxin waste down the drain.[8]

  • Empty Container Disposal:

    • Thoroughly empty the container.

    • For containers of highly toxic chemicals like this compound, the first three rinses must be collected and disposed of as hazardous waste.[8]

    • After thorough rinsing, the container can be disposed of according to institutional protocols.

  • Final Disposal:

    • Store all hazardous waste in a designated, secure area.

    • Arrange for pickup and final disposal by your institution's environmental health and safety department.[4]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound waste.

Verrucosidin_Disposal_Workflow cluster_handling Handling this compound cluster_waste_generation Waste Generation cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal cluster_container_disposal Empty Container Disposal cluster_final_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe containment Work in a Containment Device (Fume Hood or BSC) ppe->containment waste_generated Waste Generated containment->waste_generated is_liquid Liquid Waste? waste_generated->is_liquid is_solid Solid Waste? waste_generated->is_solid is_container Empty Container? waste_generated->is_container decontaminate_liquid Decontaminate with Sodium Hypochlorite is_liquid->decontaminate_liquid Yes collect_solid Collect in Labeled, Leak-Proof Container is_solid->collect_solid Yes rinse_container Triple Rinse with Solvent is_container->rinse_container Yes dispose_liquid Dispose as Hazardous Liquid Waste decontaminate_liquid->dispose_liquid final_disposal Arrange for Pickup by Environmental Health & Safety dispose_liquid->final_disposal dispose_solid Dispose as Hazardous Solid Waste collect_solid->dispose_solid dispose_solid->final_disposal collect_rinse Collect First 3 Rinses as Hazardous Waste rinse_container->collect_rinse dispose_container Dispose of Rinsed Container collect_rinse->dispose_container dispose_container->final_disposal

This compound Waste Disposal Workflow

References

Essential Safety and Operational Protocols for Handling Verrucosidin

Author: BenchChem Technical Support Team. Date: December 2025

Verrucosidin, a neurotoxin produced by several species of Penicillium fungi, requires stringent safety protocols to prevent accidental exposure.[1] All handling of this compound should be performed by trained personnel in a designated and controlled environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against exposure to this compound. Due to its neurotoxicity, it is crucial to prevent inhalation, skin, and eye contact. The following table summarizes the recommended PPE for handling this compound, particularly in its solid, powdered form.

PPE ComponentSpecificationsPurpose
Hand Protection Double pair of chemical-resistant nitrile gloves. Outer gloves should be 6-8 mils thick for robust protection.[2][3]Prevents skin contact and absorption. The outer glove should be removed immediately after handling, and the inner glove upon leaving the work area.
Body Protection Disposable, solid-front, back-tying gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye/Face Protection Chemical splash goggles or a full-face shield.[1]Protects against splashes, aerosols, and airborne powder.
Respiratory Protection A NIOSH-approved respirator with an N, R, or P100 filter.[4][5] For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary.Essential when handling powdered this compound to prevent inhalation of fine particles.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the spread of contamination outside of the designated handling area.

Operational Plans: Step-by-Step Guidance

1. Preparing for Handling this compound:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a Class II biological safety cabinet, to contain any airborne particles.[6][7] The work area should be clearly marked with warning signs indicating the presence of a potent toxin.

  • Spill Kit: An emergency spill kit should be readily accessible. The kit should contain absorbent materials, decontamination solutions (e.g., fresh 10% bleach solution), and personal protective equipment.[6]

  • Decontamination: Prepare a fresh 10% bleach solution for decontaminating surfaces and equipment.[6]

2. Handling this compound Powder:

  • Weighing: If possible, purchase this compound in pre-weighed amounts to avoid the need for weighing. If weighing is necessary, it must be done within a chemical fume hood on a disposable weighing paper. Use "static-free" disposable gloves when working with dry forms of toxins that can be dispersed by static electricity.[7]

  • Reconstitution: When preparing solutions, add the solvent slowly and carefully to the vial containing the powder to avoid aerosolization. The entire vial of powdered toxin should be reconstituted at once by injecting the diluent through the septum if possible.[8]

3. During the Experiment:

  • Work Surface: Line the work surface of the fume hood with absorbent, disposable bench paper.

  • Handling Solutions: Use syringes with safety-engineered needles to prevent accidental needlesticks. Keep all containers with this compound solutions tightly sealed when not in use.

  • Transport: When moving this compound solutions, use leak-proof and clearly labeled secondary containers.[8]

4. After Handling this compound:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using a 10% bleach solution with a contact time of at least 30 minutes, followed by a rinse with 70% ethanol (B145695) and then water.[6]

  • Doffing PPE: Remove PPE carefully in the following order to avoid self-contamination: outer gloves, shoe covers, gown, face shield/goggles, respirator, and finally, inner gloves.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Liquid Waste: Decontaminate liquid waste containing this compound by treating it with a 10% bleach solution for a minimum of 30 minutes before disposing of it as hazardous chemical waste.[6]

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, shoe covers, pipette tips, vials) are considered hazardous waste. These materials should be collected in a clearly labeled, leak-proof, and puncture-resistant container.

  • Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal service. Incineration is often the preferred method for the complete destruction of potent toxins.[7][9] Do not dispose of this compound waste down the drain or in the regular trash.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Designated Work Area (Fume Hood/BSC) prep1->prep2 prep3 Prepare Spill Kit and Decontamination Solutions prep2->prep3 handling1 Weighing/Reconstitution of this compound prep3->handling1 handling2 Perform Experimental Procedures handling1->handling2 cleanup1 Decontaminate Surfaces and Equipment handling2->cleanup1 cleanup2 Segregate and Label Hazardous Waste cleanup1->cleanup2 cleanup3 Doff PPE Correctly cleanup2->cleanup3 cleanup4 Arrange for Professional Hazardous Waste Disposal cleanup3->cleanup4

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.